Methotrexate Hydrate
Description
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Properties
CAS No. |
19590-50-2 |
|---|---|
Molecular Formula |
C20H22N8O5.xH2O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Methotrexate Hydrate in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methotrexate (B535133) (MTX), a folate antagonist, is a cornerstone of chemotherapeutic regimens for a variety of cancers, including leukemias, lymphomas, and certain solid tumors.[1][2] Its primary mechanism of action is the potent competitive inhibition of dihydrofolate reductase (DHFR), a critical enzyme in folate metabolism.[1][3][4] This inhibition disrupts the synthesis of nucleotides, which are essential for DNA replication and cellular proliferation, leading to cell cycle arrest and apoptosis, particularly in rapidly dividing cancer cells.[4][5] This technical guide provides a comprehensive overview of the molecular mechanisms underlying methotrexate's action in cancer cells, supported by quantitative data, detailed experimental protocols, and visualizations of the key pathways.
Core Mechanism of Action: Dihydrofolate Reductase Inhibition
Methotrexate is a structural analog of folic acid and functions as a competitive inhibitor of dihydrofolate reductase (DHFR).[3][4] The primary role of DHFR is to reduce dihydrofolate (DHF) to its active form, tetrahydrofolate (THF).[4] THF is a vital one-carbon carrier in various metabolic pathways essential for the de novo synthesis of purines and the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a necessary precursor for DNA synthesis.[4]
Methotrexate binds to the active site of DHFR with an affinity approximately 1,000 times greater than that of its natural substrate, DHF.[3][4] This high-affinity binding effectively blocks the regeneration of THF, leading to a depletion of intracellular folate cofactors. The consequence is the inhibition of DNA synthesis, repair, and cellular replication, which disproportionately affects rapidly proliferating cells like those in cancerous tissues.[4]
Cellular Uptake and Polyglutamylation
For methotrexate to exert its cytotoxic effects, it must first be transported into the cancer cell. At extracellular concentrations below 20µM, methotrexate primarily enters cancer cells via the reduced folate carrier (SLC19A1).[6][7][8] Once inside the cell, methotrexate is converted to active methotrexate polyglutamates (MTXPGs) by the enzyme folylpolyglutamate synthetase (FPGS).[6] This process involves the addition of glutamate (B1630785) residues to methotrexate.[6]
Polyglutamylation is a critical step for two main reasons:
-
Intracellular Retention: The addition of glutamate moieties increases the negative charge of the methotrexate molecule, trapping it within the cell.[9][10]
-
Enhanced Inhibitory Activity: MTXPGs are more potent inhibitors of not only DHFR but also other folate-dependent enzymes, such as thymidylate synthase (TYMS) and aminoimidazole-4-carboxamide ribonucleotide transformylase (ATIC).[6][11]
The sustained antitumor effect of methotrexate correlates with the rapid accumulation of these polyglutamyl derivatives, which are retained in the cell even after the extracellular drug has been cleared.[9]
Downstream Effects on Nucleotide Synthesis
The inhibition of DHFR by methotrexate and its polyglutamated forms sets off a cascade of events that disrupt nucleotide biosynthesis:
-
Inhibition of Purine (B94841) Synthesis: The depletion of THF, a required cofactor for two key enzymes in the de novo purine synthesis pathway, GART and ATIC, leads to a halt in the production of purine nucleotides (adenine and guanine).[6] This ultimately inhibits both DNA and RNA synthesis.[12][13][14]
-
Inhibition of Pyrimidine (B1678525) Synthesis: Specifically, the synthesis of thymidylate is blocked. THF is necessary for the conversion of dUMP to dTMP, a reaction catalyzed by thymidylate synthase.[3] The lack of dTMP, a crucial component of DNA, leads to the inhibition of DNA synthesis and repair.[6]
This dual blockade of purine and pyrimidine synthesis leads to an S-phase arrest in the cell cycle and ultimately triggers apoptosis.[14]
Quantitative Data
The inhibitory potency of methotrexate against DHFR is quantified by its inhibition constant (Ki), while its efficacy in a cellular context is often measured by the half-maximal inhibitory concentration (IC50). These values can vary depending on the species, cell line, and experimental conditions.
| Parameter | Species/Cell Line | Value |
| Ki (Inhibition Constant) | Human | 1.2 nM |
| Human | 3.4 pM | |
| Equilibrium Dissociation Constant (KD) | Human (modified) | 9.5 nM |
| IC50 (Enzymatic Assay) | Human DHFR | ~24 nM |
| Human DHFR | 0.12 ± 0.07 µM | |
| IC50 (Cell Viability) | AGS cancer cells | 6.05 ± 0.81 nM |
| HCT-116 cancer cells | 13.56 ± 3.76 nM | |
| Daoy cancer cells | 9.5 x 10⁻² µM (95 nM) | |
| Saos-2 cancer cells | 3.5 x 10⁻² µM (35 nM) |
Table compiled from data in a technical guide by BenchChem.[3]
Signaling Pathways and Experimental Workflows
Methotrexate Signaling Pathway in Cancer Cells
Caption: Signaling pathway of Methotrexate action in cancer cells.
Experimental Workflow: DHFR Inhibition Assay
Caption: General workflow for a DHFR inhibition assay.
Experimental Workflow: Cell Viability (MTT) Assay
Caption: General workflow for a cell viability (MTT) assay.
Experimental Protocols
DHFR Inhibition Assay (Spectrophotometric)
This protocol is adapted from commercially available kits and published literature for determining the inhibitory activity of compounds like methotrexate on DHFR.[4][15][16]
Principle: The assay measures the activity of the DHFR enzyme by monitoring the decrease in absorbance at 340 nm, which results from the oxidation of NADPH to NADP+ during the DHFR-catalyzed reduction of DHF to THF.[15][16] In the presence of an inhibitor like methotrexate, the rate of NADPH oxidation decreases.
Materials:
-
Purified DHFR enzyme
-
DHFR Assay Buffer (e.g., 50 mM Tris-HCl, 50 mM NaCl, pH 7.5)[17]
-
Dihydrofolic acid (DHF)
-
NADPH
-
Methotrexate (or test inhibitor)
-
96-well clear flat-bottom plate
-
Microplate reader capable of kinetic measurements at 340 nm
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of DHF, NADPH, and Methotrexate in the assay buffer. Keep on ice and protect from light.
-
Dilute the DHFR enzyme stock in cold assay buffer to a working concentration that yields a linear decrease in absorbance at 340 nm over the desired time.
-
-
Assay Protocol:
-
Add 50 µL of DHFR assay buffer to the "Blank" wells.
-
Add 50 µL of the diluted DHFR enzyme solution to the "Enzyme Control," "Positive Control," and "Test" wells.
-
Add 50 µL of the appropriate Methotrexate dilution (Positive Control) or test compound dilution to the respective wells. Add 50 µL of assay buffer to the Enzyme Control and Blank wells.
-
Gently mix and pre-incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.[17]
-
Prepare a reaction mixture containing DHF and NADPH at twice the final desired concentration.
-
Initiate the reaction by adding 100 µL of the DHF/NADPH reaction mixture to all wells.
-
-
Measurement:
-
Immediately place the plate in a microplate reader and begin kinetic measurement of the absorbance at 340 nm. Record readings every 15-30 seconds for 10-20 minutes at room temperature.[17]
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).
-
Calculate the percent inhibition for each inhibitor concentration using the formula: % Inhibition = [(V_EC - V_inhibitor) / V_EC] * 100 where V_EC is the rate of the enzyme control and V_inhibitor is the rate in the presence of the inhibitor.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value using non-linear regression analysis.
-
Cell Viability Assay (MTT Assay)
This protocol is a colorimetric method to assess cell metabolic activity, which is often used as an indicator of cell viability and cytotoxicity.[18]
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is reduced by mitochondrial dehydrogenases in metabolically active cells to form insoluble formazan (B1609692) crystals.[19][20] These crystals are then dissolved, and the absorbance is measured, which is proportional to the number of viable cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Methotrexate stock solution
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.[21]
-
-
Treatment:
-
Prepare serial dilutions of Methotrexate in complete culture medium to achieve the desired final concentrations.
-
Remove the overnight culture medium from the wells and replace it with 100 µL of the medium containing different concentrations of Methotrexate. Include wells with medium only (blank) and cells with medium but no drug (vehicle control).[21]
-
-
Incubation:
-
MTT Addition and Incubation:
-
At each time point, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[21]
-
-
Solubilization:
-
After incubation, carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[21]
-
-
Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.[21]
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the vehicle control and plot dose-response curves to determine the IC50 value.[21]
-
Mechanisms of Resistance to Methotrexate
The development of cellular resistance to methotrexate is a significant clinical challenge.[8] Several mechanisms have been identified:
-
Impaired Transport: Decreased expression or mutations in the reduced folate carrier (RFC1) can lead to reduced methotrexate uptake.[7][22]
-
Decreased Polyglutamylation: Reduced activity of folylpolyglutamate synthetase (FPGS) or increased activity of gamma-glutamyl hydrolase (GGH), which removes glutamate residues, can lead to lower intracellular concentrations of active MTXPGs.[22][23]
-
DHFR Overexpression or Mutation: Amplification of the DHFR gene, leading to increased levels of the target enzyme, or mutations in DHFR that decrease its affinity for methotrexate can confer resistance.[22][24]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as MRP1 and MRP3, can actively pump methotrexate out of the cell.[6][22][25]
Visualization of Resistance Mechanisms
Caption: Key mechanisms of methotrexate resistance in cancer cells.
Conclusion
Methotrexate's potent and specific inhibition of dihydrofolate reductase remains a cornerstone of its therapeutic efficacy in oncology.[3] Its mechanism of action, from cellular uptake and polyglutamylation to the downstream disruption of nucleotide synthesis, is well-characterized. A thorough understanding of these molecular pathways, supported by quantitative inhibitory data and detailed experimental protocols, is critical for optimizing its clinical use, overcoming resistance, and guiding the development of novel antifolate agents.
References
- 1. nbinno.com [nbinno.com]
- 2. Overview of Dual-Acting Drug Methotrexate in Different Neurological Diseases, Autoimmune Pathologies and Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. youtube.com [youtube.com]
- 6. ClinPGx [clinpgx.org]
- 7. Methotrexate transport and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Polyglutamylation, an important element in methotrexate cytotoxicity and selectivity in tumor versus murine granulocytic progenitor cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Combating Methotrexate Resistance in Cancer Treatment: A Review on Navigating Pathways and Enhancing Its Efficacy With Fat-Soluble Vitamins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. droracle.ai [droracle.ai]
- 12. Effect of methotrexate on blood purine and pyrimidine levels in patients with rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. Dose-related effects of methotrexate on purine and pyrimidine nucleotides and on cell-kinetic parameters in MOLT-4 malignant human T-lymphoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. Simulation, In Vitro, and In Vivo Cytotoxicity Assessments of Methotrexate-Loaded pH-Responsive Nanocarriers - PMC [pmc.ncbi.nlm.nih.gov]
- 20. spandidos-publications.com [spandidos-publications.com]
- 21. benchchem.com [benchchem.com]
- 22. researchgate.net [researchgate.net]
- 23. Resistance Mechanisms to Methotrexate in Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. The Different Mechanisms of Cancer Drug Resistance: A Brief Review - PMC [pmc.ncbi.nlm.nih.gov]
- 25. aacrjournals.org [aacrjournals.org]
Unveiling the Molecular Architecture of Methotrexate Hydrate: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of the crystal structure of methotrexate (B535133) hydrate (B1144303), a critical aspect for researchers, scientists, and professionals in drug development. By understanding the precise three-dimensional arrangement of methotrexate in its hydrated form, we can gain deeper insights into its stability, solubility, and interaction with its biological targets. This document summarizes key crystallographic data, offers detailed experimental protocols for its structural determination, and visualizes its mechanism of action.
Core Crystallographic Data of Methotrexate Hydrates
The crystal structure of methotrexate has been determined in various hydrated forms. Two notable examples are methotrexate tetrahydrate and a hydrated strontium salt of methotrexate. The crystallographic data for these structures are summarized below, providing a quantitative basis for understanding their solid-state properties.
| Parameter | Methotrexate Tetrahydrate | Hydrated Strontium Salt of Methotrexate |
| Crystal System | Tetragonal | Triclinic |
| Space Group | P4₁2₁2 | Not specified |
| Unit Cell Dimensions | a = 10.372(1) Åc = 45.546(7) Å | Not specified |
| Asymmetric Unit | One molecule of methotrexate and four water molecules | Two independent methotrexate molecules coordinated to two strontium ions |
| Key Conformational Features | The molecular conformation differs from that of the enzyme-bound inhibitor. | The two methotrexate molecules exhibit differing conformations, demonstrating the molecule's ability to adapt to its chemical environment.[1] |
Experimental Protocols: From Crystal Growth to Structure Elucidation
The determination of the crystal structure of methotrexate hydrate involves two critical experimental stages: the growth of high-quality single crystals and the analysis of these crystals using single-crystal X-ray diffraction.
Crystallization of this compound
The successful growth of single crystals is paramount for X-ray diffraction studies. A general protocol for the crystallization of this compound via slow evaporation is outlined below. This method is widely applicable to small organic molecules.
Materials and Equipment:
-
Methotrexate powder
-
Appropriate solvent system (e.g., water, ethanol, or a mixture)
-
Small, clean crystallization vials or test tubes
-
Microscope
-
Filtration apparatus (e.g., syringe filter)
-
Controlled environment for slow evaporation (e.g., a loosely covered container in a vibration-free area)
Procedure:
-
Solvent Selection: Begin by identifying a suitable solvent or solvent system in which methotrexate has moderate solubility. The ideal solvent will allow for the preparation of a nearly saturated solution at a given temperature.
-
Preparation of a Saturated Solution: Dissolve a small amount of methotrexate powder in the chosen solvent. Gently warm the solution to aid dissolution if necessary. Continue adding small aliquots of methotrexate until no more dissolves, creating a saturated solution.
-
Filtration: Filter the saturated solution through a syringe filter (e.g., 0.22 µm) into a clean crystallization vial. This step is crucial to remove any particulate impurities that could act as unwanted nucleation sites.
-
Slow Evaporation: Cover the vial with a perforated lid or parafilm with a few pinholes to allow for slow evaporation of the solvent. Place the vial in a location free from vibrations and significant temperature fluctuations.
-
Crystal Growth: Over a period of days to weeks, as the solvent slowly evaporates, the concentration of methotrexate will increase, leading to supersaturation and the formation of single crystals.
-
Crystal Harvesting: Once crystals of a suitable size (typically 0.1-0.3 mm in all dimensions) have formed, carefully harvest them from the solution using a small loop or pipette.
Single-Crystal X-ray Diffraction
Once suitable single crystals are obtained, their three-dimensional atomic structure can be determined using X-ray diffraction.
Equipment:
-
Single-crystal X-ray diffractometer
-
X-ray source (e.g., Mo Kα radiation)
-
Goniometer
-
Detector (e.g., CCD or CMOS detector)
-
Cryosystem (for low-temperature data collection)
-
Computer with data collection and structure solution/refinement software
Procedure:
-
Crystal Mounting: A single, well-formed crystal is carefully mounted on a goniometer head, often using a cryoloop and a cryoprotectant to prevent ice formation if data is to be collected at low temperatures.
-
Data Collection: The mounted crystal is placed in the X-ray diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms. The crystal is then exposed to a monochromatic X-ray beam. As the crystal is rotated, a series of diffraction patterns are collected by the detector.[2]
-
Data Processing: The collected diffraction images are processed to determine the unit cell parameters, space group, and the intensities of the individual reflections.
-
Structure Solution: The "phase problem" is solved using computational methods (e.g., direct methods or Patterson methods) to generate an initial electron density map.
-
Structure Refinement: The initial model of the structure is refined against the experimental diffraction data. This iterative process involves adjusting atomic positions, displacement parameters, and other structural parameters to improve the agreement between the calculated and observed structure factors.
-
Validation: The final refined structure is validated to ensure its chemical and crystallographic reasonability.
Mechanism of Action: Dihydrofolate Reductase Inhibition
Methotrexate exerts its therapeutic effect primarily by inhibiting the enzyme dihydrofolate reductase (DHFR). This inhibition disrupts the folate metabolic pathway, which is crucial for the synthesis of nucleotides, the building blocks of DNA and RNA. The intracellular metabolic pathway of methotrexate is complex and involves its transport into the cell, polyglutamation, and subsequent inhibition of DHFR and other enzymes.
Inside the cell, methotrexate is converted to methotrexate polyglutamates (MTX-PGs) by the enzyme folylpolyglutamate synthetase (FPGS).[3][4] These polyglutamated forms are more potent inhibitors of DHFR and are retained within the cell for longer periods.[3][4] By inhibiting DHFR, methotrexate prevents the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).[3] THF is an essential cofactor for the synthesis of purines and thymidylate, which are necessary for DNA and RNA synthesis.[3] The depletion of THF ultimately leads to the inhibition of cell proliferation, particularly in rapidly dividing cells such as cancer cells.[3]
References
Methotrexate Hydrate: A Technical Guide to its Chemical Properties and Solubility
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core chemical properties and solubility characteristics of methotrexate (B535133) hydrate (B1144303). The information is presented to support research, scientific investigation, and professionals engaged in drug development.
Core Chemical and Physical Properties
Methotrexate hydrate is an antimetabolite and antifolate drug.[1][2] It presents as an odorless, yellow to orange-brown crystalline powder.[3]
| Property | Value | References |
| IUPAC Name | (2S)-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]pentanedioic acid;hydrate | [4] |
| Synonyms | L-(+)-Amethopterin Dihydrate, Amethopterin, MTX, Emtexate, Ledertrexate, Rheumatrex | |
| CAS Number | 133073-73-1 (hydrate), 6745-93-3 (monohydrate), 59-05-2 (anhydrous) | [5] |
| Molecular Formula | C₂₀H₂₂N₈O₅ · xH₂O | [6][7] |
| Molecular Weight | 454.44 g/mol (anhydrous basis) | [7] |
| Melting Point | 185-204 °C (decomposes) | [7] |
| pKa | 3.8, 4.8, 5.6 | [8] |
Solubility Profile
This compound exhibits variable solubility depending on the solvent and the pH of the medium.
| Solvent | Solubility | References |
| Water | Insoluble / Practically Insoluble | [9][10] |
| Ethanol | Insoluble / Practically Insoluble | [10] |
| Dimethyl Sulfoxide (DMSO) | 3 - 91 mg/mL | [11] |
| Dimethylformamide (DMF) | ~14 mg/mL | [11] |
| Phosphate (B84403) Buffered Saline (PBS), pH 7.2 | ~1 mg/mL | [11] |
| Dilute Hydrochloric Acid | Soluble | |
| Dilute Alkaline Solutions (e.g., NaOH, Na₂CO₃) | Soluble | |
| Ether | Insoluble | [10] |
| Chloroform | Insoluble | [10] |
Experimental Protocols for Solubility Determination
The following are detailed methodologies for the quantitative determination of this compound solubility.
Shake-Flask Method for Equilibrium Solubility
This method determines the thermodynamic equilibrium solubility of this compound in a given solvent.
Materials:
-
This compound powder
-
Solvent of interest (e.g., phosphate buffer pH 7.4, water)
-
Scintillation vials or glass flasks with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (0.22 µm)
-
Analytical balance
-
HPLC or UV-Vis Spectrophotometer
Procedure:
-
Add an excess amount of this compound powder to a vial containing a known volume of the solvent. This ensures that a saturated solution is formed.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C) and agitate for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium.
-
After the incubation period, cease agitation and allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw a sample from the supernatant.
-
To separate the undissolved solid, either centrifuge the sample at a high speed (e.g., 10,000 x g for 10 minutes) or filter it through a 0.22 µm syringe filter.
-
Dilute the clarified supernatant with the appropriate solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of methotrexate in the diluted sample using a validated HPLC or UV-Vis spectrophotometric method.
-
Calculate the original solubility by multiplying the measured concentration by the dilution factor.
Quantification by High-Performance Liquid Chromatography (HPLC)
Instrumentation and Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase: A mixture of a buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol). A common mobile phase is a mixture of phosphate buffer and acetonitrile.
-
Flow Rate: Typically 1.0 - 1.5 mL/min.
-
Detection: UV detector set at a wavelength of 303 nm or 313 nm.
-
Injection Volume: 20 µL
Standard Preparation:
-
Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in a suitable solvent in which it is freely soluble (e.g., 0.1 M NaOH or DMSO).
-
Perform serial dilutions of the stock solution with the mobile phase to prepare a series of standard solutions of known concentrations (e.g., 1, 5, 10, 25, 50 µg/mL).
-
Inject the standard solutions into the HPLC system and record the peak areas.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.
Sample Analysis:
-
Inject the diluted supernatant from the solubility experiment into the HPLC system.
-
Record the peak area of the methotrexate peak.
-
Determine the concentration of methotrexate in the sample by interpolating its peak area on the calibration curve.
Quantification by UV-Vis Spectrophotometry
Instrumentation and Conditions:
-
Spectrophotometer: A UV-Vis spectrophotometer capable of scanning across the UV spectrum.
-
Cuvettes: 1 cm path length quartz cuvettes.
-
Wavelength of Maximum Absorbance (λmax): Approximately 303 nm in phosphate buffer.
Standard Preparation:
-
Prepare a stock solution of this compound of a known concentration (e.g., 100 µg/mL) in a solvent where it is soluble (e.g., 0.1 N NaOH).
-
Prepare a series of standard solutions by diluting the stock solution with the same solvent used in the solubility experiment (e.g., phosphate buffer) to achieve a range of concentrations (e.g., 2, 4, 6, 8, 10 µg/mL).
-
Measure the absorbance of each standard solution at the λmax against a solvent blank.
-
Create a calibration curve by plotting absorbance versus concentration.
Sample Analysis:
-
Measure the absorbance of the diluted supernatant from the solubility experiment at the λmax.
-
Use the calibration curve to determine the concentration of methotrexate in the sample.
Signaling Pathways
Methotrexate's therapeutic effects are primarily mediated through its inhibition of dihydrofolate reductase and its influence on adenosine (B11128) signaling pathways.
Dihydrofolate Reductase (DHFR) Inhibition Pathway
Methotrexate is a potent inhibitor of dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of purines and pyrimidines, which are essential for DNA and RNA synthesis. By blocking DHFR, methotrexate disrupts the cell cycle, particularly in rapidly proliferating cells.
Caption: Methotrexate inhibits DHFR, disrupting DNA and RNA synthesis.
Adenosine Signaling Pathway
The anti-inflammatory effects of methotrexate are largely attributed to its ability to increase extracellular adenosine levels. Methotrexate polyglutamates inhibit enzymes in the purine biosynthesis pathway, leading to an accumulation of adenosine monophosphate (AMP), which is then converted to adenosine. Adenosine, in turn, acts on its receptors to suppress inflammation.
Caption: Methotrexate's anti-inflammatory action via adenosine signaling.
References
- 1. Analytical methodologies for determination of methotrexate and its metabolites in pharmaceutical, biological and environmental samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. brieflands.com [brieflands.com]
- 3. asianpubs.org [asianpubs.org]
- 4. jocpr.com [jocpr.com]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. ijprajournal.com [ijprajournal.com]
- 7. ijpcbs.com [ijpcbs.com]
- 8. ijtsrd.com [ijtsrd.com]
- 9. Development and Validation of UV-Visible Spectrophotometric Method for the Analysis of Methotrexate in Pharmaceutical Formulations [ijraset.com]
- 10. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 11. ptfarm.pl [ptfarm.pl]
The Dawn of a New Era in Cancer Therapy: The Discovery and History of Methotrexate as an Antifolate
This technical guide delves into the seminal discovery and historical development of methotrexate (B535133), a cornerstone of modern chemotherapy. We will explore the foundational experiments, the key scientific minds behind its inception, and the biochemical principles that established it as a potent antifolate agent. This document is intended for researchers, scientists, and drug development professionals, providing in-depth information on the core science that launched a new paradigm in the fight against cancer.
The Precursor: From Folic Acid to Aminopterin (B17811)
The story of methotrexate begins not with its discovery, but with the paradoxical observations of its parent compound, folic acid. In the mid-1940s, the scientific community was beginning to understand the role of vitamins in cellular processes. Dr. Sidney Farber, a pediatric pathologist at Boston Children's Hospital, noted that administering folic acid to children with acute lymphoblastic leukemia (ALL) tragically accelerated the disease's progression.[1][2][3][4] This led to a crucial hypothesis: if folic acid fueled the growth of leukemic cells, then blocking its action could potentially inhibit their proliferation.[3][4]
This line of reasoning prompted a search for "antifolates," or folic acid antagonists. The breakthrough came from the Lederle Laboratories, where Dr. Yellapragada Subbarow and his team synthesized a series of folic acid analogues.[2][5] Among these was aminopterin, which differed from folic acid by the substitution of an amino group for a hydroxyl group.[6]
In 1947, armed with this new compound, Dr. Farber initiated a landmark clinical trial. He administered aminopterin to 16 children with acute leukemia.[1][7] The results were unprecedented: 10 of the children experienced temporary remissions.[1][7] This was the first time that a chemical agent had been shown to induce remission in leukemia, marking the dawn of the age of chemotherapy.[8][9]
The Advent of Methotrexate
While aminopterin was revolutionary, researchers continued to seek improvements. Soon after, a derivative of aminopterin, initially called amethopterin, was synthesized.[2][6] This new compound, now known as methotrexate, featured the addition of a methyl group.[4][10] Animal studies in 1956 revealed that methotrexate had a better therapeutic index than aminopterin, and it was also easier to synthesize.[2][3][4] Consequently, methotrexate replaced aminopterin in clinical use and became the standard of care.[2][5]
Mechanism of Action: The Inhibition of Dihydrofolate Reductase
The efficacy of methotrexate and its precursor lies in their ability to potently inhibit the enzyme dihydrofolate reductase (DHFR).[11][12][13][14] DHFR is a critical enzyme in the folate metabolic pathway, responsible for the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).[13][14][15] THF is an essential cofactor that carries one-carbon units required for the de novo synthesis of purine (B94841) nucleotides and thymidylate, the building blocks of DNA and RNA.[11][13]
Methotrexate, being a structural analog of DHF, competitively binds to the active site of DHFR.[13][14] However, its binding affinity for DHFR is approximately 1,000 times greater than that of the natural substrate, DHF.[13][14] This high-affinity binding effectively blocks the enzyme's function, leading to a depletion of the intracellular THF pool.[13] The resulting halt in DNA and RNA synthesis disproportionately affects rapidly proliferating cells, such as cancer cells, leading to cell cycle arrest and apoptosis.[13][14]
Beyond its primary action on DHFR, methotrexate has other mechanisms that contribute to its therapeutic effects, particularly its anti-inflammatory properties. It can inhibit the enzyme AICAR transformylase, leading to an accumulation of adenosine, which has anti-inflammatory effects.[16][17][18]
// Nodes Folate [label="Folate (Vitamin B9)", fillcolor="#F1F3F4", fontcolor="#202124"]; DHF [label="Dihydrofolate (DHF)", fillcolor="#F1F3F4", fontcolor="#202124"]; THF [label="Tetrahydrofolate (THF)", fillcolor="#F1F3F4", fontcolor="#202124"]; DHFR [label="Dihydrofolate Reductase\n(DHFR)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Methotrexate [label="Methotrexate", shape=box, style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; dUMP [label="dUMP", fillcolor="#F1F3F4", fontcolor="#202124"]; dTMP [label="dTMP\n(Thymidylate)", fillcolor="#F1F3F4", fontcolor="#202124"]; TS [label="Thymidylate Synthase", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; DNA_Synthesis [label="DNA Synthesis\nand Repair", shape=box, style="rounded,filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Purine_Synthesis [label="Purine Synthesis", shape=box, style="rounded,filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; One_Carbon [label="One-Carbon\nMetabolism", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Folate -> DHF [label="Dietary Intake"]; DHF -> THF [dir=back, label="Reduction"]; THF -> DHF [label="Oxidation"]; DHFR -> DHF [style=invis]; DHFR -> THF [style=invis]; {rank=same; DHF; DHFR; THF} edge [dir=none, style=dashed, color="#5F6368"]; DHFR -> DHF; DHFR -> THF; Methotrexate -> DHFR [label="Inhibition", style=bold, color="#EA4335", fontcolor="#EA4335", arrowhead=tee]; THF -> One_Carbon; One_Carbon -> Purine_Synthesis; dUMP -> dTMP [label="Methylation"]; TS -> dUMP [style=invis]; TS -> dTMP [style=invis]; {rank=same; dUMP; TS; dTMP} edge [dir=none, style=dashed, color="#5F6368"]; TS -> dUMP; TS -> dTMP; One_Carbon -> TS [label="Provides Methyl Group"]; dTMP -> DNA_Synthesis; Purine_Synthesis -> DNA_Synthesis; } caption: "Figure 1: Folate Metabolism and Methotrexate's Site of Action."
Early Clinical Data
The initial clinical trials conducted by Dr. Farber provided the first quantitative evidence of the efficacy of antifolates. While detailed modern statistical analysis is not available from these early reports, the key outcomes were dramatic for their time.
| Antifolate Agent | Year of Initial Trial | Patient Population | Number of Patients | Key Outcome | Reference |
| Aminopterin | 1947 | Children with Acute Leukemia | 16 | 10 patients achieved temporary remission | [1][7] |
| Aminopterin, Amethopterin (Methotrexate), Amino-an-fol | By 1949 | Children with Acute Leukemia | ~60 | Over 50% experienced significant remissions | [19] |
These early results, though the remissions were transient, were a monumental step forward from the uniformly fatal prognosis of childhood leukemia at the time.[19]
Experimental Protocols
While the exact, detailed protocols from the 1940s are not fully documented in the same way as modern clinical trials, the foundational experimental approaches can be summarized.
Synthesis of Aminopterin and Methotrexate
The synthesis of these antifolates was a significant achievement in medicinal chemistry at the time. While the specific multi-step reactions are complex, the general approach involved the chemical modification of the folic acid structure.
-
Aminopterin: Synthesized by replacing the hydroxyl group at the 4-position of the pteridine (B1203161) ring of folic acid with an amino group.[6]
-
Methotrexate: Synthesized by the methylation of the amino group at the 10-position of the p-aminobenzoyl moiety of aminopterin.[4][10]
Further research has explored the synthesis of various analogues of aminopterin and methotrexate to investigate structure-activity relationships.[20][21][22]
In Vitro Antifolate Activity Assays
The potency of these new compounds was evaluated through in vitro assays. A key method was the measurement of the inhibition of dihydrofolate reductase.
-
DHFR Inhibition Assay: This enzymatic assay measures the activity of DHFR in the presence of varying concentrations of the inhibitor (e.g., methotrexate). The potency is often quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50).[13][14] For example, the Ki of a methotrexate analogue against human DHFR has been reported to be in the picomolar to nanomolar range.[20][21]
-
Cell Growth Inhibition Assay: The effect of the antifolates on cell proliferation was tested on cancer cell lines, such as CCRF-CEM human leukemia cells. The IC50 values, representing the concentration of the drug that inhibits cell growth by 50%, were determined. For instance, the IC50 value for an aminopterin analogue against CCRF-CEM cells after 72 hours of exposure was reported to be 5.1 ± 0.25 nM.[20]
// Nodes Observation [label="Clinical Observation:\nFolic acid accelerates leukemia", fillcolor="#F1F3F4", fontcolor="#202124"]; Hypothesis [label="Hypothesis:\nAntifolates will inhibit\nleukemia cell growth", fillcolor="#F1F3F4", fontcolor="#202124"]; Synthesis [label="Chemical Synthesis:\nDevelopment of Aminopterin\nand Methotrexate", fillcolor="#FBBC05", fontcolor="#202124"]; Preclinical [label="Preclinical Testing:\nIn vitro assays (DHFR inhibition)\nand animal models", fillcolor="#FBBC05", fontcolor="#202124"]; Clinical_Trial [label="Clinical Trials:\nFarber's studies on\nchildhood leukemia", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Results [label="Unprecedented Remissions:\nEstablishment of chemotherapy", fillcolor="#34A853", fontcolor="#FFFFFF"]; Refinement [label="Further Development:\nMethotrexate replaces Aminopterin\ndue to better therapeutic index", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Observation -> Hypothesis; Hypothesis -> Synthesis; Synthesis -> Preclinical; Preclinical -> Clinical_Trial; Clinical_Trial -> Results; Results -> Refinement; } caption: "Figure 2: Logical Workflow of Antifolate Discovery."
Conclusion: A Lasting Legacy
The discovery of methotrexate and its precursor, aminopterin, was a watershed moment in the history of medicine. It was born from astute clinical observation, bold hypothesis testing, and groundbreaking chemical synthesis. The work of Sidney Farber and his contemporaries not only provided the first effective treatment for childhood leukemia but also laid the foundation for the entire field of cancer chemotherapy.[6] Methotrexate remains a vital therapeutic agent for a range of cancers and autoimmune diseases, a testament to the enduring legacy of this pioneering research.[2][10][23][24]
References
- 1. The first achievement of complete remission in childhood leukemia by treatment with the folic acid antagonist aminopterin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methotrexate - Wikipedia [en.wikipedia.org]
- 3. 75 years: A look back on the fascinating history of methotrexate and folate antagonists | MDedge [mdedge.com]
- 4. medscape.com [medscape.com]
- 5. Aminopterin - Wikipedia [en.wikipedia.org]
- 6. discover.nci.nih.gov [discover.nci.nih.gov]
- 7. Sidney Farber - Wikipedia [en.wikipedia.org]
- 8. bloodcancer.org.uk [bloodcancer.org.uk]
- 9. researchgate.net [researchgate.net]
- 10. The Antifolates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. nbinno.com [nbinno.com]
- 12. What is the mechanism of Methotrexate? [synapse.patsnap.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Interaction of dihydrofolate reductase with methotrexate: Ensemble and single-molecule kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The mechanism of action of methotrexate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Methotrexate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. droracle.ai [droracle.ai]
- 19. jameslindlibrary.org [jameslindlibrary.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Synthesis and in vitro antifolate activity of rotationally restricted aminopterin and methotrexate analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Methotrexate analogues. 31. Meta and ortho isomers of aminopterin, compounds with a double bond in the side chain, and a novel analogue modified at the alpha-carbon: chemical and in vitro biological studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Historical perspective on the use of methotrexate for the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Methotrexate in Rheumatoid Arthritis: A Quarter Century of Development - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Molecular Properties of Methotrexate Hydrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular weight and chemical formula of methotrexate (B535133) and its hydrated forms. It includes a detailed summary of its physicochemical properties, experimental protocols for characterization, and an illustrative representation of its primary mechanism of action.
Core Molecular Data
Methotrexate, a folate derivative, is a cornerstone of therapy in oncology and autoimmune diseases. Its efficacy and formulation are intrinsically linked to its molecular structure and hydration state. The anhydrous form of methotrexate has a precise molecular weight and formula, which are altered by the inclusion of water molecules in its crystalline structure.
| Property | Anhydrous Methotrexate | Methotrexate Monohydrate | Methotrexate Trihydrate (representative) |
| Chemical Formula | C₂₀H₂₂N₈O₅[1][2][3][4] | C₂₀H₂₄N₈O₆[5] or C₂₀H₂₂N₈O₅ • H₂O[6] | C₂₀H₂₂N₈O₅ • 3H₂O |
| Molecular Weight | 454.44 g/mol [7][8] | 472.45 g/mol [6] | ~508.48 g/mol [2] |
| CAS Number | 59-05-2 | 133073-73-1 (for hydrate)[1][2] | Not distinctly specified |
| Appearance | Yellow to orange-brown crystalline powder[4] | Yellow crystalline powder[2] | Yellow crystalline powder[2] |
The degree of hydration can vary, and it is crucial to characterize the specific form being used in research or formulation, as this can impact solubility, stability, and dosage calculations. The term "methotrexate hydrate" can refer to different states of hydration, often specified as "xH₂O".[1][3][7]
Experimental Protocols for Characterization
Accurate determination of the molecular weight and hydration state of a methotrexate sample is critical for quality control and experimental reproducibility. The following are standard methodologies employed for this purpose.
Mass Spectrometry for Molecular Weight Determination
Mass spectrometry is a highly sensitive and specific technique for determining the molecular weight of methotrexate and its metabolites.[9] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is considered the gold standard.[5]
Methodology:
-
Sample Preparation:
-
Dissolve a precisely weighed sample of methotrexate hydrate (B1144303) in a suitable solvent, such as a mixture of methanol (B129727) and acetonitrile.
-
Perform a simple protein precipitation if analyzing from a biological matrix.[2]
-
Further dilute the sample to a concentration within the linear range of the instrument (e.g., 5-1000 ng/mL).[2]
-
-
Chromatographic Separation (LC):
-
Inject the prepared sample into a high-performance liquid chromatography (HPLC) system.
-
Employ a suitable column, such as a Synergi Hydro-RP column.[2]
-
Use a gradient elution program with a mobile phase consisting of ammonium (B1175870) formate (B1220265) aqueous solution with formic acid and acetonitrile.[2]
-
-
Mass Spectrometric Detection (MS/MS):
-
The eluent from the LC system is introduced into the mass spectrometer, typically equipped with an electrospray ionization (ESI) source in positive ion mode.[2][10]
-
Monitor the transition of the parent ion to a specific product ion in multiple reaction-monitoring (MRM) mode. For methotrexate, a common transition is m/z 455.1 → m/z 308.0.[2]
-
The mass-to-charge ratio of the protonated molecular ion confirms the molecular weight of the anhydrous methotrexate.
-
Thermogravimetric Analysis (TGA) for Hydration State Determination
TGA measures the change in mass of a sample as a function of temperature, making it an ideal method for quantifying the water of hydration.
Methodology:
-
Instrument Calibration: Calibrate the TGA instrument for temperature and mass accuracy.
-
Sample Preparation: Place a small, accurately weighed amount of the this compound sample into the TGA pan.
-
Thermal Program:
-
Data Analysis:
Karl Fischer Titration for Water Content Determination
Karl Fischer titration is a highly specific and accurate method for the determination of water content.
Methodology:
-
Reagent Preparation: Use commercially available Karl Fischer reagents.
-
Instrument Setup:
-
Add a suitable solvent, such as methanol, to the titration vessel.
-
Titrate the solvent with the Karl Fischer reagent to a stable, anhydrous endpoint.
-
-
Sample Analysis:
-
Accurately weigh and add the this compound sample to the titration vessel.
-
Stir to dissolve or suspend the sample.
-
Titrate with the Karl Fischer reagent to the electrometric endpoint.
-
-
Calculation: The volume of titrant consumed is used to calculate the water content based on the pre-determined titer of the reagent.[12]
Signaling Pathway of Methotrexate
Methotrexate's therapeutic effects are primarily attributed to its inhibition of dihydrofolate reductase (DHFR), which leads to the disruption of DNA and RNA synthesis.[3] Additionally, at the low doses used in autoimmune diseases, a key anti-inflammatory mechanism involves the promotion of adenosine (B11128) release.[9][13]
Caption: Simplified signaling pathway of methotrexate.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the characterization of this compound.
Caption: Workflow for this compound characterization.
References
- 1. Ultrafast selective quantification of methotrexate in human plasma by high-throughput MALDI-isotope dilution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Validated HPLC-MS/MS Method for Quantification of Methotrexate and Application for Therapeutic Drug Monitoring in Children and Adults with Non-Hodgkin Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hrcak.srce.hr [hrcak.srce.hr]
- 4. scispace.com [scispace.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. ptfarm.pl [ptfarm.pl]
- 8. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 9. Quantification of Methotrexate in Human Serum and Plasma by Liquid Chromatography Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Rapid Method for Determination of Serum Methotrexate Using Ultra-High-Performance Liquid Chromatography–Tandem Mass Spectrometry and Its Application in Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Water Content Determination by Karl Fischer | Pharmaguideline [pharmaguideline.com]
- 13. chalcogen.ro [chalcogen.ro]
A Technical Guide to the Spectroscopic Properties of Methotrexate Hydrate
Audience: Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of the key spectroscopic properties of methotrexate (B535133) hydrate (B1144303), a critical folate antagonist used in chemotherapy and for immunosuppression. The following sections detail the ultraviolet-visible (UV-Vis), fluorescence, infrared (IR), and nuclear magnetic resonance (NMR) spectroscopic characteristics, including quantitative data and standardized experimental protocols.
UV-Visible Spectroscopy
UV-Vis spectroscopy is a fundamental technique for the quantitative analysis of methotrexate. The molecule's pteridine (B1203161) chromophore gives rise to strong π-π* transitions in the UV-Vis region. The absorption maxima (λmax) are highly dependent on the pH and solvent system used.
Quantitative UV-Vis Data
The absorption characteristics of methotrexate hydrate in various solvents are summarized below. Molar extinction coefficients are provided where available.
| Solvent/Condition | λmax (nm) | Molar Extinction Coefficient (ε) |
| 0.1 N NaOH | 257, 302, 370 | 22,300 M⁻¹cm⁻¹ (at 257 nm)[1], 22,700 M⁻¹cm⁻¹ (at 302 nm)[1], 7,300 M⁻¹cm⁻¹ (at 370 nm)[1] |
| 0.1 N HCl | 244, 307 | Not specified |
| Phosphate (B84403) Buffer (pH 6.4, 7.4) | ~300 - 303 | Not specified |
| 0.1 M Sodium Bicarbonate | 372 | 8,571 M⁻¹cm⁻¹[2] |
| Saline Water/NaOH (pH 8.4) | 225 - 450 (broad bands) | Not specified |
Experimental Protocol: UV-Vis Analysis
This protocol outlines a general method for the quantitative determination of methotrexate using UV-Vis spectroscopy.
-
Preparation of Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., 0.1 N NaOH or phosphate buffer) to create a stock solution of known concentration (e.g., 100 µg/mL).
-
Preparation of Calibration Standards: Perform serial dilutions of the stock solution to prepare a series of working standards with concentrations spanning the desired linear range (e.g., 2-10 µg/mL or 10-100 µg/mL).[3][4]
-
Spectrophotometric Measurement:
-
Use a double-beam UV-Vis spectrophotometer calibrated according to standard procedures.
-
Use quartz cuvettes with a 1 cm path length.
-
Use the same solvent as used for sample preparation as the blank reference.
-
Scan the standards across a relevant wavelength range (e.g., 200-500 nm) to determine the λmax.[2]
-
-
Data Analysis:
-
Measure the absorbance of each standard at the determined λmax (e.g., ~303 nm in phosphate buffer).[4]
-
Construct a calibration curve by plotting absorbance versus concentration.
-
Perform a linear regression analysis to obtain the equation of the line and the correlation coefficient (R²), which should be ≥ 0.999 for a valid assay.[3]
-
Measure the absorbance of the unknown sample and determine its concentration using the calibration curve.
-
Workflow for UV-Vis Quantification
Fluorescence Spectroscopy
Methotrexate itself is weakly fluorescent, but its fluorescence properties can be enhanced through chemical modification or utilized in quenching-based assays. The resulting fluorescent compounds are typically measured after oxidation.
Quantitative Fluorescence Data
| Condition | Excitation λ (nm) | Emission λ (nm) | Notes |
| In Saline Water/NaOH (pH 8.4) | 340, 370 | 470 (maximum) | Emission detected between 400-600 nm.[5] |
| After oxidation with KMnO4 | 380 | 457 | Forms fluorescent 2-amine-4-hydroxypteridin-6 carboxylic acid.[6] |
| After excitation at 302 nm | 302 | 458 | [7] |
| Quenching of N,S,P,B-codoped Carbon Dots | 346 | - | Fluorescence of CDs is quenched by MTX.[8] |
| Quenching of Terbium-doped Silica (B1680970) | 233 | 546 | Fluorescence of Tb@KCC-1 is quenched by MTX.[9] |
Experimental Protocol: Spectrofluorimetric Analysis via Oxidation
This protocol is based on the derivatization of methotrexate to a highly fluorescent compound.[6]
-
Reagent Preparation:
-
Prepare an acetate (B1210297) buffer (pH 5.0).
-
Prepare a 1 mM Potassium Permanganate (KMnO4) solution.
-
Prepare an ascorbic acid working solution.
-
-
Sample Preparation:
-
To a 2 mL plasma sample containing methotrexate, add 0.6 mL of acetate buffer, 0.3 mL of 1 mM KMnO4, and 0.01 mL of ascorbic acid solution.
-
Gently mix and incubate in the dark for 15 minutes to allow for the complete formation of the fluorescent adduct.
-
-
Fluorimetric Measurement:
-
Use a spectrofluorometer with appropriate excitation and emission filters/monochromators.
-
Set the excitation wavelength to 380 nm and scan the emission spectrum from 400 nm to 500 nm.
-
Measure the peak emission intensity at 457 nm.
-
-
Quantification: Use a calibration curve prepared with known concentrations of methotrexate in plasma, processed using the same protocol.
Principle of Fluorescence Quenching Assay
Infrared (IR) Spectroscopy
FTIR spectroscopy is a powerful tool for identifying the functional groups within the this compound molecule and for distinguishing between the hydrated and anhydrous forms.
Key IR Absorption Bands for this compound
The following table summarizes the characteristic vibrational frequencies (in cm⁻¹) for this compound.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Reference(s) |
| ~3450 (broad) | O–H stretch | Carboxyl groups and water of crystallization | [10][11][12] |
| 3080 | N–H stretch | Primary amine | [10][11][12] |
| 2957 - 2919 | C–H stretch | Aliphatic | [10][13][14] |
| 1670 - 1600 (doublet) | C=O stretch | Carboxylic and Amide groups | [10][11][12] |
| 1550 - 1500 | N–H bend / C=C stretch | Amide / Aromatic ring | [10][11][12] |
| 1446 | C–H bend | CH₃ deformation | [13] |
| 1400 - 1200 | C–O stretch | Carboxylic group | [10][11][12] |
| 930 | O–H bend | Out-of-plane | [11][12] |
| ~828 | C–H bend | Aromatic (para-substituted) | [10][11] |
Note: Upon dehydration, the broad O-H band at ~3450 cm⁻¹ disappears or sharpens significantly, and the C=O bands also sharpen due to the removal of overlapping water bands around 1640 cm⁻¹.[11][12]
Experimental Protocol: UATR-FTIR Analysis
Universal Attenuated Total Reflectance (UATR) is a common technique for analyzing solid samples directly.
-
Instrumentation: Use an FTIR spectrometer equipped with a UATR accessory (e.g., with a diamond crystal).
-
Sample Preparation: Place a small amount of the this compound powder directly onto the UATR crystal. No further preparation is typically needed.
-
Data Acquisition:
-
Acquire a background spectrum of the clean, empty UATR crystal.
-
Apply pressure to the sample using the UATR clamp to ensure good contact with the crystal.
-
Acquire the sample spectrum, typically by co-adding multiple scans (e.g., 16-32 scans) at a resolution of 4 cm⁻¹ over a range of 4000-650 cm⁻¹.
-
-
Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹). Perform peak picking to identify the key absorption bands.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure of methotrexate by probing the chemical environments of ¹H and ¹³C nuclei.
¹H NMR Data
The following are characteristic proton chemical shifts for methotrexate.
| Chemical Shift (δ, ppm) | Multiplicity | Assignment (Tentative) |
| 7.49 | Multiplet | Aromatic protons |
| 4.37 - 4.38 | Multiplet | α-CH (glutamic acid moiety) |
| 2.35 | Multiplet | Glutamic acid moiety protons |
| 2.04 - 2.05 | Multiplet | Glutamic acid moiety protons |
Solvent: DMSO-d₆, Instrument Frequency: 400 MHz.[15]
¹³C NMR Data
Carbon chemical shifts for the aromatic and carbonyl regions are key identifiers for methotrexate.
| Chemical Shift Range (δ, ppm) | Assignment |
| 110 - 170 | Aromatic and Carbonyl carbons |
Note: Specific peak assignments for ¹³C NMR are complex and often require advanced 2D NMR techniques for confirmation.[16]
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition:
-
Tune and shim the probe for the specific sample.
-
Acquire a standard ¹H NMR spectrum. Key parameters include spectral width, number of scans, relaxation delay, and acquisition time.
-
Acquire a proton-decoupled ¹³C NMR spectrum. This requires a significantly larger number of scans due to the low natural abundance of ¹³C.
-
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).
-
Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H) as an internal reference.
-
Integrate the peaks in the ¹H spectrum and identify the chemical shifts and multiplicities.
-
General Spectroscopic Analysis Workflow
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. ptfarm.pl [ptfarm.pl]
- 3. ijprajournal.com [ijprajournal.com]
- 4. ijtsrd.com [ijtsrd.com]
- 5. Methotrexate as a photosensitiser - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. farmaciajournal.com [farmaciajournal.com]
- 7. researchgate.net [researchgate.net]
- 8. Spectrofluorimetric Method for Monitoring Methotrexate in Patients’ Plasma Samples and Cell Lysates Using Highly Fluorescent Carbon Dots - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ultrasensitive fluorescence detection of antitumor drug methotrexate based on a terbium-doped silica dendritic probe - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. chalcogen.ro [chalcogen.ro]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Methotrexate | C20H22N8O5 | CID 126941 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Methotrexate Hydrate as a Dihydrofolate Reductase Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methotrexate (B535133), a folate antagonist, is a cornerstone therapeutic agent in oncology and immunology.[1][2] Its primary mechanism of action involves the potent and competitive inhibition of dihydrofolate reductase (DHFR), a critical enzyme in cellular metabolism.[1][3][4] As a structural analog of dihydrofolate (DHF), methotrexate binds to the active site of DHFR with an affinity approximately 1,000 times greater than the natural substrate.[1][5] This high-affinity binding effectively blocks the reduction of DHF to 5,6,7,8-tetrahydrofolate (THF), a vital cofactor for the synthesis of purine (B94841) nucleotides and thymidylate.[1][6] The subsequent depletion of the intracellular THF pool disrupts DNA and RNA synthesis, leading to cell cycle arrest and cytotoxicity, particularly in rapidly proliferating cells.[1][6] This guide provides an in-depth analysis of the molecular interaction between methotrexate and DHFR, covering its mechanism of inhibition, quantitative kinetic data, downstream cellular consequences, and detailed experimental protocols.
Core Mechanism of Action: Competitive Inhibition of DHFR
Methotrexate functions as a potent competitive inhibitor of dihydrofolate reductase (DHFR).[1][7] Structurally similar to the endogenous substrate dihydrofolate (DHF), it binds to the enzyme's active site, physically obstructing the binding of DHF.[1][4] The affinity of methotrexate for DHFR is significantly higher than that of DHF, making the inhibition highly effective and sustained.[1][5]
The enzymatic reaction catalyzed by DHFR is the reduction of DHF to tetrahydrofolate (THF), using NADPH as a cofactor.[8] THF is a crucial one-carbon carrier in various metabolic pathways, essential for the de novo synthesis of purine nucleotides (adenosine and guanosine) and thymidylate (a pyrimidine (B1678525) nucleotide).[1][6] By inhibiting DHFR, methotrexate leads to a severe depletion of the intracellular THF pool. This blockade halts the synthesis of DNA and RNA precursors, thereby arresting cellular replication and inducing cytotoxicity.[1] This effect is most pronounced in rapidly dividing cells, such as cancer cells, which have a high demand for nucleotide biosynthesis.[1]
Quantitative Inhibition Data
The potency of methotrexate as a DHFR inhibitor is quantified by its inhibition constant (Ki) and its half-maximal inhibitory concentration (IC50). These values can vary depending on the species, cell line, and specific experimental conditions.
| Parameter | Species / Cell Line | Value | Reference |
| Ki | Human | 1.2 nM | [1] |
| Ki | Human | 3.4 pM | [1][9] |
| Equilibrium Dissociation Constant (KD) | Human (modified) | 9.5 nM | [1][10] |
| IC50 (Enzymatic Assay) | Human DHFR | ~24 nM | [1] |
| IC50 (Enzymatic Assay) | Human DHFR | 0.12 ± 0.07 µM | [1][11] |
| IC50 (Enzymatic Assay) | M. tuberculosis DHFR | 16.0 ± 3.0 µM | [12] |
| IC50 (Cell-based) | AGS cancer cells | 6.05 ± 0.81 nM | [1] |
| IC50 (Cell-based) | HCT-116 cancer cells | 13.56 ± 3.76 nM | [1] |
| IC50 (Cell-based) | A549 cancer cells | 0.013 µM (13 nM) | [1] |
| IC50 (Cell-based) | Daoy cancer cells | 95 nM | [1] |
| IC50 (Cell-based) | Saos-2 cancer cells | 35 nM | [1] |
Cellular Consequences and Metabolic Pathways
The inhibition of DHFR by methotrexate triggers a cascade of downstream effects that disrupt cellular homeostasis, primarily by interrupting the folate metabolic cycle.
Folate Metabolism and Nucleotide Synthesis
The central consequence of DHFR inhibition is the disruption of one-carbon metabolism.[13] Tetrahydrofolate (THF) is a critical carrier of one-carbon units required for two pivotal biosynthetic pathways:[1]
-
Thymidylate Synthesis: THF is essential for the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a reaction catalyzed by thymidylate synthase. A lack of dTMP, a direct precursor to dTTP, prevents DNA synthesis.[1]
-
Purine Synthesis: THF derivatives are donors of carbon atoms in the de novo purine synthesis pathway, which produces the building blocks for both DNA (dATP, dGTP) and RNA.[1][14] Inhibition of this pathway reduces the available pools of adenosine (B11128) and guanosine.[1][15]
This dual blockade of pyrimidine and purine synthesis ultimately leads to an S-phase arrest in the cell cycle and induces cytotoxicity.[1]
Impact on Cell Cycle
By depleting the precursors necessary for DNA synthesis, methotrexate primarily acts during the S-phase (synthesis phase) of the cell cycle.[7][16] The lack of available nucleotides prevents DNA replication, causing cells to arrest in the S-phase.[1] Prolonged arrest can trigger apoptosis (programmed cell death). Some studies also indicate that methotrexate can cause cell degeneration in the G1 phase and block the G1-S transition.[16][17]
Pharmacokinetic Properties
The absorption, distribution, metabolism, and excretion of methotrexate are critical to its efficacy and toxicity profile.
| Parameter | Description | Value / Details | Reference |
| Absorption | Oral absorption is dose-dependent. | Mean bioavailability of ~60% at doses ≤30 mg/m². Absorption is significantly less at doses >80 mg/m² (saturation effect). Peak serum levels are reached in 1-2 hours. | [18][19] |
| Distribution | Distributes to non-fatty tissues. Approximately 50% is protein-bound in serum. | Initial volume of distribution: ~0.18 L/kg. Steady-state volume: 0.4 to 0.8 L/kg. Crosses cell membranes via a carrier-mediated active transport process. | [18][20] |
| Metabolism | Undergoes hepatic and intracellular metabolism to active polyglutamated forms. | Polyglutamates also inhibit DHFR and thymidylate synthetase and are retained in tissues for extended periods. A small amount is metabolized to 7-hydroxymethotrexate. | [18][19][21] |
| Excretion | Primarily eliminated via renal excretion through glomerular filtration and tubular secretion. | Elimination half-life is 3-10 hours for low doses and 8-15 hours for high doses. | [19][22] |
Experimental Protocols
Spectrophotometric Assay for DHFR Activity and Inhibition
This protocol measures DHFR activity by monitoring the decrease in NADPH absorbance at 340 nm as it is oxidized to NADP+.
Materials:
-
Temperature-controlled UV/Vis spectrophotometer or 96-well microplate reader.[1][23]
-
Purified recombinant DHFR enzyme.[8]
-
DHFR Assay Buffer (e.g., 50 mM Potassium Phosphate, pH 7.5).[1][23]
-
Dihydrofolic acid (DHF) substrate solution (stock ~10 mM, prepare fresh).[1][23]
-
Methotrexate hydrate (B1144303) inhibitor solution (e.g., 10 mM stock in DMSO).[1][8]
Procedure:
-
Reaction Mixture Preparation: In a quartz cuvette or UV-transparent 96-well plate, prepare the reaction mixture. For a 1 mL reaction:
-
800 µL of 1X DHFR Assay Buffer.
-
100 µL of NADPH solution (final concentration ~100 µM).
-
10-50 µL of DHFR enzyme solution.
-
-
Inhibitor Addition (for Inhibition Assays): Add the desired volume of diluted methotrexate solution. Pre-incubate for 10-15 minutes at room temperature.[1][24] For the uninhibited control, add the same volume of vehicle (e.g., DMSO).
-
Initiate Reaction: Start the reaction by adding 10 µL of the DHF substrate solution (final concentration ~70-100 µM).[1]
-
Data Acquisition: Immediately mix and begin recording the absorbance at 340 nm every 15-30 seconds for 5-20 minutes.[1][24] The absorbance will decrease as NADPH is consumed.
-
Data Analysis:
-
Calculate the rate of reaction (ΔAbs/min) from the linear portion of the kinetic curve.
-
For inhibition studies, plot the percent inhibition against the logarithm of the methotrexate concentration to determine the IC50 value.[1]
-
Cell Viability / Proliferation (MTT) Assay
This protocol assesses the cytotoxic effect of methotrexate on a cell line by measuring metabolic activity.
Materials:
-
Cancer cell line of interest.
-
Complete cell culture medium.
-
Methotrexate stock solution.
-
96-well cell culture plates.
-
MTT solution (5 mg/mL in PBS).[25]
-
Solubilization solution (e.g., DMSO).[25]
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5,000 cells/well) and allow them to attach overnight.[26]
-
Drug Treatment: Replace the medium with fresh medium containing serial dilutions of methotrexate. Include a vehicle-only control.
-
Incubation: Incubate the plate for a designated period (e.g., 72 hours).[26]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing metabolically active cells to form formazan (B1609692) crystals.[25]
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[25]
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.[25]
-
Analysis: Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.[25]
Cell Cycle Analysis by Flow Cytometry
This protocol analyzes the effect of methotrexate on cell cycle progression.
Materials:
-
Cell line of interest.
-
Methotrexate stock solution.
-
6-well cell culture plates.
-
PBS, Trypsin.
-
70% ice-cold ethanol (B145695) (for fixation).[25]
-
Propidium Iodide (PI) staining solution with RNase A.[25]
-
Flow cytometer.
Procedure:
-
Treatment: Seed cells in 6-well plates, allow attachment, and treat with methotrexate for a specified time (e.g., 24 hours).
-
Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation.
-
Fixation: Wash cells with ice-cold PBS. Fix the cells by adding 1 mL of ice-cold 70% ethanol dropwise while gently vortexing. Incubate at -20°C for at least 2 hours.[25]
-
Staining: Centrifuge the fixed cells to remove ethanol and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution and incubate in the dark for 30 minutes at room temperature.[25]
-
Analysis: Analyze the DNA content and cell cycle distribution using a flow cytometer.[25]
Conclusion
Methotrexate hydrate's potent and specific inhibition of dihydrofolate reductase remains a cornerstone of its therapeutic efficacy in oncology and autoimmune diseases.[1] Its high-affinity binding disrupts essential metabolic pathways required for nucleotide synthesis, leading to cell cycle arrest and cytotoxicity in rapidly proliferating cells.[1][27] A thorough understanding of its mechanism, quantitative effects, and cellular consequences, facilitated by the standardized protocols presented herein, is essential for ongoing research and the development of novel therapeutic strategies.
References
- 1. benchchem.com [benchchem.com]
- 2. my.clevelandclinic.org [my.clevelandclinic.org]
- 3. droracle.ai [droracle.ai]
- 4. scbt.com [scbt.com]
- 5. letstalkacademy.com [letstalkacademy.com]
- 6. droracle.ai [droracle.ai]
- 7. proteopedia.org [proteopedia.org]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Multiple Conformers in Active Site of Human Dihydrofolate Reductase F31R/Q35E Double Mutant Suggest Structural Basis for Methotrexate Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Interaction of dihydrofolate reductase with methotrexate: Ensemble and single-molecule kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Effects of methotrexate on nucleotide pools in normal human T cells and the CEM T cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. droracle.ai [droracle.ai]
- 17. researchgate.net [researchgate.net]
- 18. accessdata.fda.gov [accessdata.fda.gov]
- 19. Methotrexate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. globalrph.com [globalrph.com]
- 21. bvsms.saude.gov.br [bvsms.saude.gov.br]
- 22. Methotrexate: Pharmacokinetics and Assessment of Toxicity - Drinking Water and Health, Volume 8 - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
- 24. assaygenie.com [assaygenie.com]
- 25. benchchem.com [benchchem.com]
- 26. benchchem.com [benchchem.com]
- 27. Methotrexate increases expression of cell cycle checkpoint genes via Jun-N-terminal kinase activation - PMC [pmc.ncbi.nlm.nih.gov]
The Core Biochemical Pathways Affected by Methotrexate Hydrate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methotrexate (B535133) (MTX), a folate analog, is a cornerstone therapeutic agent with a broad spectrum of applications, ranging from the treatment of various cancers to the management of autoimmune diseases such as rheumatoid arthritis.[1] Its efficacy is rooted in its ability to competitively inhibit dihydrofolate reductase (DHFR), a critical enzyme in folate metabolism. This inhibition triggers a cascade of effects on multiple biochemical pathways, primarily impacting nucleotide synthesis and inducing anti-inflammatory responses. This technical guide provides a comprehensive exploration of the core biochemical pathways affected by methotrexate hydrate, presenting quantitative data, detailed experimental protocols, and visual pathway diagrams to support researchers, scientists, and drug development professionals in their understanding and utilization of this multifaceted drug.
Core Mechanism of Action: Inhibition of Dihydrofolate Reductase and Folate Metabolism
The primary mechanism of action of methotrexate is the competitive inhibition of dihydrofolate reductase (DHFR).[1] MTX's structural similarity to folic acid allows it to bind to DHFR with an affinity approximately 1,000 times greater than the natural substrate, dihydrofolate (DHF).[2] This high-avidity binding effectively blocks the reduction of DHF to tetrahydrofolate (THF), a crucial one-carbon donor in various metabolic pathways.
The depletion of intracellular THF pools has profound downstream consequences, most notably the disruption of de novo purine (B94841) and pyrimidine (B1678525) synthesis, which are essential for DNA and RNA replication.[3] This anti-proliferative effect is particularly potent in rapidly dividing cells, such as cancer cells, which have a high demand for nucleotide biosynthesis.
Intracellularly, methotrexate is converted to methotrexate polyglutamates (MTX-PGs) by the enzyme folylpolyglutamate synthetase (FPGS). Polyglutamation enhances the intracellular retention of the drug and increases its inhibitory potency against DHFR and other folate-dependent enzymes.[1]
Key Signaling Pathway: Folate Metabolism
Caption: Methotrexate competitively inhibits DHFR, blocking THF production and halting nucleotide synthesis.
Impact on Purine and Pyrimidine Synthesis
The depletion of THF, a direct consequence of DHFR inhibition by methotrexate, severely hampers the de novo synthesis of purines (adenine and guanine) and pyrimidines (thymidine and cytosine).
-
Purine Synthesis: THF derivatives are essential for two key steps in the de novo purine synthesis pathway, catalyzed by glycinamide (B1583983) ribonucleotide formyltransferase (GARTF) and 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide formyltransferase (AICARFT). Methotrexate polyglutamates are potent inhibitors of these enzymes.[4] The inhibition of AICARFT leads to the intracellular accumulation of its substrate, AICAR.[5]
-
Pyrimidine Synthesis: The synthesis of thymidylate, a crucial component of DNA, is dependent on the enzyme thymidylate synthase (TS), which utilizes a THF derivative (N5,N10-methylenetetrahydrofolate) as a methyl donor. Methotrexate polyglutamates also inhibit thymidylate synthase.[4]
The combined blockade of purine and pyrimidine synthesis leads to an S-phase arrest of the cell cycle and ultimately, apoptosis.[6][7]
Key Signaling Pathway: Purine Synthesis
Caption: Methotrexate polyglutamates inhibit key enzymes in the de novo purine synthesis pathway.
Key Signaling Pathway: Pyrimidine Synthesis
Caption: Methotrexate polyglutamates inhibit thymidylate synthase, a critical enzyme in pyrimidine synthesis.
Anti-Inflammatory Mechanisms: Adenosine (B11128) Signaling
In the context of autoimmune diseases like rheumatoid arthritis, the anti-inflammatory properties of methotrexate are of primary importance. A key mechanism underlying this effect is the promotion of adenosine release at sites of inflammation.[5]
As mentioned, methotrexate polyglutamates inhibit AICAR transformylase, leading to the intracellular accumulation of AICAR.[5] This accumulated AICAR, in turn, inhibits two enzymes involved in adenosine metabolism: adenosine deaminase and AMP deaminase.[8] The net result is an increase in intracellular adenosine levels, which is then released into the extracellular space. Extracellular adenosine interacts with its receptors (e.g., A2A) on various immune cells, triggering anti-inflammatory signaling cascades.
Key Signaling Pathway: Adenosine Release
Caption: Methotrexate's influence on the adenosine anti-inflammatory pathway.
Other Affected Signaling Pathways
Beyond its core effects on folate metabolism and adenosine signaling, methotrexate has been shown to modulate other key intracellular signaling pathways implicated in inflammation and cell proliferation.
-
JAK/STAT Pathway: Methotrexate can suppress the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway. It has been shown to reduce the phosphorylation of STAT5 in cells with a constitutively active JAK2 mutation, an effect that is independent of its DHFR inhibition.[9] This inhibition of the JAK/STAT pathway likely contributes to its immunosuppressive and anti-inflammatory effects.
-
NF-κB Pathway: Nuclear factor-kappa B (NF-κB) is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes. Methotrexate has been demonstrated to suppress the activation of NF-κB, further contributing to its anti-inflammatory profile.[10]
Quantitative Data
The following tables summarize key quantitative data regarding the biochemical effects of methotrexate.
Table 1: IC50 Values of Methotrexate in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) |
| HTC-116 | Colorectal Cancer | 2.3 | 12 |
| HTC-116 | Colorectal Cancer | 0.37 | 24 |
| HTC-116 | Colorectal Cancer | 0.15 | 48 |
| A-549 | Lung Carcinoma | 0.10 | 48 |
| Daoy | Medulloblastoma | 0.095 | 144 |
| Saos-2 | Osteosarcoma | 0.035 | 144 |
| Colon 26 | Mouse Colorectal Carcinoma | 0.031 | - |
| DU-145 | Prostate Cancer | 0.023 | - |
Data compiled from multiple sources.[11][12][13]
Table 2: Inhibition Constants (Ki) of Methotrexate and its Polyglutamates
| Enzyme | Inhibitor | Ki |
| Dihydrofolate Reductase (human) | Methotrexate | 3.4 pM |
| Dihydrofolate Reductase (human) | Methotrexate Tetraglutamate | 1.4 pM |
| AICAR Transformylase | Methotrexate | 143 µM |
| AICAR Transformylase | Methotrexate diglutamate | 15 µM |
| AICAR Transformylase | Methotrexate triglutamate | 1.6 µM |
| AICAR Transformylase | Methotrexate tetraglutamate | 0.056 µM |
| AICAR Transformylase | Methotrexate pentaglutamate | 0.056 µM |
Data compiled from multiple sources.[10]
Table 3: Effect of Methotrexate on Purine and Pyrimidine Levels in Rheumatoid Arthritis Patients
| Metabolite | Baseline Concentration (µM) | Concentration after 24h MTX (µM) |
| Uric Acid | 205.5 ± 13.5 | 160.9 ± 13.5 |
| Hypoxanthine | Decreased in parallel with uric acid | - |
| Uridine | - | Decreased at 48h |
| Adenosine | 0.073 ± 0.013 | No significant change |
Data from a study on rheumatoid arthritis patients.[14]
Table 4: Effect of Methotrexate on Folate Pathway Gene Expression in Rheumatoid Arthritis Patients
| Gene | Expression Change in MTX-naïve RA vs. Healthy Controls | Expression Change in MTX-treated RA vs. MTX-naïve RA |
| GGH (γ-glutamyl hydrolase) | Upregulated | Normalized |
| DHFR | Upregulated | Normalized |
| ABCC2 (efflux transporter) | Upregulated | Normalized |
| ABCC5 (efflux transporter) | Upregulated | Normalized |
Data from a study on peripheral blood cells from RA patients.[15]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Protocol 1: Dihydrofolate Reductase (DHFR) Enzyme Activity Assay
This spectrophotometric assay measures DHFR activity by monitoring the decrease in NADPH absorbance at 340 nm.
Materials:
-
Purified DHFR enzyme or cell/tissue lysate
-
Dihydrofolate (DHF) substrate
-
NADPH
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing assay buffer, a known concentration of NADPH, and the DHFR enzyme source.
-
Initiation of Reaction: Initiate the reaction by adding a known concentration of DHF to the reaction mixture.
-
Kinetic Measurement: Immediately monitor the decrease in absorbance at 340 nm over time at a constant temperature (e.g., 25°C).
-
Data Analysis: Calculate the rate of NADPH oxidation from the linear portion of the absorbance versus time plot. The DHFR activity is proportional to this rate. For inhibition studies, perform the assay in the presence of varying concentrations of methotrexate to determine the IC50 value.
Caption: Workflow for determining DHFR activity.
Protocol 2: Quantification of Intracellular Methotrexate Polyglutamates by HPLC
This protocol describes a method for the extraction and quantification of MTX-PGs from red blood cells (RBCs) using high-performance liquid chromatography (HPLC).
Materials:
-
Packed red blood cells (RBCs)
-
Deionized water
-
Perchloric acid
-
HPLC system with a C18 reverse-phase column and a fluorescence or UV detector
-
Mobile Phase A: Aqueous buffer (e.g., ammonium (B1175870) acetate)
-
Mobile Phase B: Acetonitrile
-
MTX-PG standards
Procedure:
-
Sample Preparation:
-
Lyse a known volume of packed RBCs with ice-cold deionized water.
-
Precipitate proteins by adding perchloric acid.
-
Centrifuge to pellet the precipitated protein and collect the supernatant.
-
-
HPLC Analysis:
-
Inject the supernatant onto the C18 column.
-
Elute the MTX-PGs using a gradient of Mobile Phase B in Mobile Phase A.
-
Detect the eluting MTX-PGs using a fluorescence or UV detector.
-
-
Quantification:
-
Generate a standard curve using known concentrations of MTX-PG standards.
-
Quantify the concentration of each MTX-PG in the samples by comparing their peak areas to the standard curve.
-
Caption: Workflow for MTX-PG quantification by HPLC.
Protocol 3: Western Blot Analysis of JAK/STAT Pathway Phosphorylation
This protocol outlines the general steps for assessing the phosphorylation status of JAK and STAT proteins in response to methotrexate treatment.
Materials:
-
Cell line of interest (e.g., HDLM-2, HEL)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (specific for phosphorylated and total JAK/STAT proteins)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system (e.g., chemiluminescence imager or X-ray film)
Procedure:
-
Cell Treatment and Lysis:
-
Treat cells with varying concentrations of methotrexate for the desired time.
-
Lyse the cells with ice-cold lysis buffer.
-
Quantify the protein concentration of the lysates.
-
-
SDS-PAGE and Western Blotting:
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
-
Antibody Incubation and Detection:
-
Incubate the membrane with a primary antibody against the phosphorylated protein of interest (e.g., p-STAT5).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Stripping and Re-probing:
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total (non-phosphorylated) protein (e.g., total STAT5).
-
Conclusion
This compound's therapeutic utility stems from its profound impact on several interconnected biochemical pathways. Its primary action as a potent inhibitor of dihydrofolate reductase disrupts the delicate balance of folate metabolism, leading to a cessation of purine and pyrimidine synthesis and subsequent cell cycle arrest. Furthermore, its ability to modulate adenosine signaling and other inflammatory pathways, such as JAK/STAT and NF-κB, underpins its efficacy in autoimmune and inflammatory disorders. A thorough understanding of these molecular mechanisms, supported by quantitative data and robust experimental protocols, is paramount for the continued development and optimization of methotrexate-based therapies. This guide serves as a foundational resource for professionals in the field, providing the necessary technical details to advance research and drug development efforts.
References
- 1. benchchem.com [benchchem.com]
- 2. proteopedia.org [proteopedia.org]
- 3. Chemotherapy - Wikipedia [en.wikipedia.org]
- 4. PharmGKB summary: methotrexate pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular action of methotrexate in inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of methotrexate on purine and pyrimidine metabolism and cell-kinetic parameters in human malignant lymphoblasts of different lineages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dose-related effects of methotrexate on purine and pyrimidine nucleotides and on cell-kinetic parameters in MOLT-4 malignant human T-lymphoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Methotrexate modulates the kinetics of adenosine in humans in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Methotrexate Is a JAK/STAT Pathway Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. spandidos-publications.com [spandidos-publications.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. academic.oup.com [academic.oup.com]
- 15. Methotrexate normalizes up-regulated folate pathway genes in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacokinetics and metabolism of methotrexate hydrate in vitro
An In-depth Technical Guide to the In Vitro Pharmacokinetics and Metabolism of Methotrexate (B535133) Hydrate (B1144303)
Introduction
Methotrexate (MTX), chemically known as 4-amino-N10-methylpteroylglutamic acid, is a potent antifolate agent widely used in the treatment of various cancers and autoimmune diseases.[1][2] As a structural analog of folic acid, its primary mechanism of action involves the competitive inhibition of dihydrofolate reductase (DHFR), an enzyme critical for the synthesis of DNA and RNA.[3][4] The therapeutic efficacy and toxicity of methotrexate are intrinsically linked to its complex intracellular metabolism and pharmacokinetics. Understanding these processes at an in vitro level is paramount for researchers, scientists, and drug development professionals to elucidate mechanisms of action, predict cellular response, manage drug resistance, and develop novel therapeutic strategies.
This technical guide provides a comprehensive overview of the in vitro pharmacokinetics and metabolism of methotrexate hydrate, summarizing key quantitative data, detailing experimental protocols, and visualizing core pathways and workflows.
In Vitro Metabolic Pathways of Methotrexate
The intracellular fate of methotrexate is primarily dictated by several enzymatic conversions. These metabolic transformations significantly influence the drug's retention within the cell and its overall pharmacological activity. The principal metabolites formed are methotrexate polyglutamates (MTX-PGs), 7-hydroxymethotrexate (7-OH-MTX), and 2,4-diamino-N10-methylpteroic acid (DAMPA).[2][5]
-
Polyglutamation : Upon cellular uptake, methotrexate is converted to methotrexate polyglutamates (MTX-PGs) by the enzyme folylpolyglutamate synthetase (FPGS).[5] This process, involving the addition of several glutamate (B1630785) residues, is crucial as it traps the drug intracellularly, enhancing its inhibitory effect on DHFR and other folate-dependent enzymes.[5] Studies in lymphoblasts have shown that excessively high extracellular methotrexate concentrations can paradoxically impede its conversion to polyglutamates.[6]
-
Hydroxylation : In liver cells, methotrexate is metabolized by hepatic aldehyde oxidase to form 7-hydroxymethotrexate (7-OH-MTX).[6][7] This metabolite is significantly less potent than the parent drug, with about 1% of its DHFR inhibitory activity, and is less water-soluble, which can contribute to renal toxicity in vivo.[6]
-
Hydrolysis : A secondary metabolic pathway, primarily occurring in the intestine through bacterial action, involves the hydrolysis of methotrexate to 2,4-diamino-N10-methylpteroic acid (DAMPA) and glutamic acid.[6] DAMPA is considered a relatively inactive metabolite.[6]
Core Mechanism of Action: DHFR Inhibition
The primary cytotoxic effect of methotrexate stems from its high affinity for and potent inhibition of dihydrofolate reductase (DHFR). This action depletes the intracellular pool of tetrahydrofolate (THF), a vital cofactor for the synthesis of purines and thymidylate, which are essential precursors for DNA and RNA synthesis.[4] The resulting disruption of nucleic acid production halts the proliferation of rapidly dividing cells.[4] Metabolomic studies in K562 cells have confirmed that methotrexate treatment significantly alters folate and nucleotide metabolism.[8][9]
Quantitative In Vitro Data Summary
Quantitative analysis from various in vitro studies provides critical insights into the cytotoxic and metabolic effects of methotrexate across different cell lines.
Table 1: In Vitro Cytotoxicity of Methotrexate
| Cell Line | Assay Type | IC50 Value | Exposure Time | Reference |
| PC-3 (Prostate Cancer) | Cell Count | ~30 nM | Not Specified | [10] |
| HEP3B (Hepatocarcinoma) | Not Specified | 18.340 µM | 24 hours | [11] |
| HEP3B (MTX-loaded niosomes) | Not Specified | 2.019 µM | 24 hours | [11] |
Table 2: Metabolic Effects of Methotrexate in HepG2 Cell Culture
| Parameter | Condition | Day 1 | Day 3 | Reference |
| Albumin Secretion | Fibrotic (MTX-induced) | 1.2 g/dL | < 0.6 g/dL | [12] |
| Urea Synthesis | Fibrotic (MTX-induced) | 1.2 mmol/L | < 0.6 mmol/L | [12] |
| LDH Release | Fibrotic (MTX-induced) | Not specified | ~2.0 µmol/L | [12] |
| Collagen I Gene Expression | Fibrotic (MTX-induced) | Not specified | ~3-fold upregulation | [12] |
Table 3: Analytical Method Performance for Methotrexate Quantification
| Analytical Method | Analyte | Linear Range | LOD | LOQ | Reference |
| HPLC-UV | Total MTX | 1.204–40.13 µM | 0.3150 µM | 1.050 µM | [1][13] |
| HPLC-Fluorescence | MTX | Not Specified | 0.9 µg/L | 3.0 µg/L | [1] |
| HPLC (Plasma) | MTX | 25–400 nmol/L | Not Specified | Not Specified | [1] |
| HPLC (Plasma) | 7-OH-MTX | Not Specified | Not Specified | 0.38 ng/mL | [1] |
| HPLC (Plasma) | DAMPA | Not Specified | Not Specified | 3.4 ng/mL | [1] |
Detailed Experimental Protocols
The following sections outline generalized yet detailed methodologies for key experiments in the study of in vitro methotrexate metabolism.
General Experimental Workflow
A typical in vitro study to assess methotrexate's effect on a cell line involves several core stages, from initial cell culture preparation to final data analysis and interpretation.
Cell Culture and Methotrexate Treatment
-
Cell Line Maintenance : Select an appropriate cell line (e.g., HepG2 for hepatotoxicity, MCF-7 for breast cancer).[12][14] Culture cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified 5% CO₂ incubator.
-
Seeding : Once cells reach 70-80% confluency, detach them using trypsin-EDTA, perform a cell count, and seed them into multi-well plates (e.g., 96-well for cytotoxicity, 6-well for metabolite analysis) at a predetermined density. Allow cells to adhere and stabilize for 24 hours.
-
Preparation of MTX Stock : Prepare a high-concentration stock solution of this compound. As it is insoluble in water, dissolve it first in a minimal amount of 1 M NaOH, then dilute with sterile saline or cell culture medium to the desired stock concentration.[15]
-
Treatment : Dilute the MTX stock solution in a complete culture medium to achieve the final desired concentrations for the experiment (e.g., for an IC50 curve, use a range of concentrations from nanomolar to micromolar).[10][11] Remove the old medium from the cells and replace it with the MTX-containing medium. Include a vehicle control (medium with the same concentration of NaOH/saline but no MTX).
-
Incubation : Incubate the treated cells for the desired time points (e.g., 24, 48, 72 hours).
Sample Preparation and Analytical Quantification
-
Sample Collection :
-
Supernatant : Collect the cell culture medium to analyze extracellular metabolites or released markers like LDH.
-
Cell Lysate : Wash the cells with cold phosphate-buffered saline (PBS). For intracellular metabolite analysis, lyse the cells using an appropriate method (e.g., freeze-thaw cycles, sonication, or protein precipitation with trichloroacetic acid or methanol).[1]
-
-
Sample Extraction (for HPLC/LC-MS) :
-
Protein Precipitation : Add a cold solvent like acetonitrile (B52724) or methanol (B129727) to the cell lysate or plasma sample to precipitate proteins.[1] Vortex and centrifuge at high speed (e.g., >10,000 x g) for 10-15 minutes.
-
Solid Phase Extraction (SPE) : For cleaner samples, use SPE cartridges (e.g., phenyl or strong cation exchange) to isolate methotrexate and its metabolites from the matrix.[1][13]
-
Liquid-Liquid Extraction (LLE) : An alternative method involving the partitioning of analytes between an aqueous solution and an immiscible organic solvent.[13]
-
-
Quantification by HPLC :
-
Instrumentation : Use a High-Performance Liquid Chromatography (HPLC) system equipped with a suitable detector (UV-Visible, Fluorescence, or Mass Spectrometer).[1][13]
-
Column : A reverse-phase C18 column is commonly used for separation.[1]
-
Mobile Phase : An isocratic or gradient mobile phase, often consisting of a buffer (e.g., phosphate (B84403) or ammonium (B1175870) bicarbonate) and an organic solvent (e.g., acetonitrile or methanol), is used to elute the compounds.[1][16]
-
Detection : Monitor the eluent at a specific wavelength (e.g., 302-313 nm for UV detection) or use selected ion monitoring for mass spectrometry.[1][13]
-
Quantification : Create a standard curve using known concentrations of methotrexate and its metabolite standards. Calculate the concentrations in the unknown samples by comparing their peak areas to the standard curve.
-
Conclusion
The in vitro study of this compound's pharmacokinetics and metabolism is essential for advancing its clinical application. Through a combination of cell-based assays and sophisticated analytical techniques like HPLC and LC-MS, researchers can quantify its cytotoxic effects, delineate its metabolic fate, and understand its fundamental mechanisms of action. The data and protocols summarized in this guide serve as a foundational resource for professionals engaged in cancer biology, pharmacology, and drug development, facilitating the design of robust experiments to further explore the complex behavior of this cornerstone therapeutic agent.
References
- 1. Analytical methodologies for determination of methotrexate and its metabolites in pharmaceutical, biological and environmental samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. metaphactory [semopenalex.org]
- 3. This compound - LKT Labs [lktlabs.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Pharmacokinetics of MTX - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Methotrexate: Pharmacokinetics and Assessment of Toxicity - Drinking Water and Health, Volume 8 - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Metabolomic Profiling to Identify Molecular Biomarkers of Cellular Response to Methotrexate In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. In vitro hepatotoxicity evaluation of methotrexate-loaded niosome formulation: fabrication, characterization and cell culture studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ijpsjournal.com [ijpsjournal.com]
- 14. researchgate.net [researchgate.net]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. Identification and quantitation of methotrexate and methotrexate metabolites in clinical high-dose therapy by high pressure liquid chromatography and field desorption mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Methotrexate Hydrate: A Comprehensive Technical Guide for Researchers
CAS Number: 133073-73-1
This technical guide provides an in-depth overview of Methotrexate (B535133) Hydrate, a pivotal antagonist of folic acid metabolism with extensive applications in cancer chemotherapy and immunosuppression. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, safety data, experimental protocols, and mechanism of action.
Chemical and Physical Properties
Methotrexate Hydrate is a synthetic derivative of folic acid.[1] It presents as a yellow to orange crystalline powder. Key quantitative data are summarized below for ease of reference.
| Property | Value | References |
| Molecular Formula | C₂₀H₂₂N₈O₅ · xH₂O | [1] |
| Molecular Weight | 454.44 g/mol (anhydrous basis) | [1] |
| Melting Point | 185-204 °C | |
| Solubility | Insoluble in water, ethanol, chloroform, and ether. Soluble in dilute solutions of alkali hydroxides and carbonates, and mineral acids. | |
| Storage Temperature | -20°C |
Safety Data Sheet Summary
This compound is classified as a hazardous substance and requires careful handling. The following table summarizes critical safety information compiled from multiple safety data sheets.
| Hazard Category | GHS Classification | Precautionary Statements | First Aid Measures | Handling and Storage |
| Acute Toxicity (Oral) | Category 3 | H301: Toxic if swallowed. P264, P270, P301+P310+P330 | If swallowed, immediately call a poison center or doctor. Rinse mouth.[2][3] | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[2][3] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation. P280, P302+P352, P332+P313 | If on skin, wash with plenty of water. If skin irritation occurs, get medical advice.[2][3] | Wear protective gloves and clothing.[2][3] |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation. P280, P305+P351+P338, P337+P313 | If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[2][3] | Wear eye and face protection.[2][3] |
| Reproductive Toxicity | Category 1B | H360: May damage fertility or the unborn child. P201, P202, P308+P313 | If exposed or concerned, get medical advice.[2][3] | Obtain special instructions before use. Do not handle until all safety precautions have been read and understood.[2][3] |
| Personal Protective Equipment | - | - | - | Use a full-face particle respirator type N99 (US) or type P2 (EN 143), protective gloves, and safety glasses. Work under a hood.[2][3] |
| Storage | - | - | - | Store locked up in a dry, well-ventilated place. Keep container tightly closed.[2][3] |
Mechanism of Action: Signaling Pathways
Methotrexate's primary mechanism of action involves the competitive inhibition of dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of purines and pyrimidines necessary for DNA and RNA synthesis.[1][4] This inhibition leads to the depletion of tetrahydrofolate (THF), a vital cofactor in cellular metabolism, ultimately causing cell cycle arrest and apoptosis in rapidly proliferating cells.[4] Additionally, at low doses used in the treatment of inflammatory diseases, methotrexate's anti-inflammatory effects are largely attributed to the promotion of adenosine (B11128) release.[4][5] Methotrexate polyglutamates inhibit 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide (AICAR) transformylase, leading to an accumulation of intracellular AICAR, which in turn inhibits adenosine deaminase, resulting in increased extracellular adenosine.[4][5] This extracellular adenosine then activates adenosine receptors, leading to a potent anti-inflammatory response.[4][5]
Experimental Protocols
Dihydrofolate Reductase (DHFR) Inhibition Assay
This spectrophotometric assay measures the decrease in absorbance at 340 nm resulting from the oxidation of NADPH to NADP+ during the DHFR-catalyzed reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).[6][7] Inhibition of DHFR by methotrexate slows this reaction.
Materials:
-
DHFR enzyme
-
DHFR Assay Buffer (e.g., 50 mM Potassium Phosphate, pH 7.5)[7]
-
Dihydrofolic acid (DHF) solution
-
NADPH solution
-
This compound solution
-
96-well UV-transparent plate or quartz cuvettes
-
Temperature-controlled UV/Vis spectrophotometer
Procedure:
-
Prepare a reaction mixture in each well/cuvette containing DHFR Assay Buffer, NADPH solution, and the DHFR enzyme solution.[7]
-
For inhibition assays, add varying concentrations of the methotrexate solution to the respective wells and pre-incubate for 10-15 minutes at room temperature. For the control, add the vehicle (e.g., DMSO).[7]
-
Initiate the reaction by adding the DHF substrate solution.[7]
-
Immediately begin kinetic measurement of absorbance at 340 nm at a constant temperature (e.g., 25°C), recording every 15-30 seconds for 5-20 minutes.[7]
-
Calculate the rate of reaction (ΔAbs/min) from the linear portion of the curve.
-
Determine the percent inhibition for each methotrexate concentration and plot against the logarithm of the concentration to calculate the IC₅₀ value.[7]
References
- 1. Methotrexate and its mechanisms of action in inflammatory arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. portlandpress.com [portlandpress.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. Methotrexate Mechanism in Treatment of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
A Comprehensive Technical Guide on the Thermal Stability and Decomposition of Methotrexate Hydrate
Audience: Researchers, scientists, and drug development professionals.
This guide provides an in-depth analysis of the thermal stability and decomposition profile of methotrexate (B535133) hydrate (B1144303), a critical parameter for drug development, formulation, and storage. The information presented is collated from various thermoanalytical studies, offering quantitative data, detailed experimental protocols, and a clear visualization of the decomposition process.
Overview of Methotrexate Thermal Behavior
Methotrexate, an antimetabolite and antifolate agent, is widely used in the treatment of cancer and autoimmune diseases[1]. Its hydrated form, typically a trihydrate, exhibits a multi-stage decomposition process when subjected to increasing temperatures. Understanding this process is crucial for ensuring the drug's stability and efficacy. Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are instrumental in characterizing these thermal events[2]. The initial stages of decomposition involve the loss of water molecules (desolvation), followed by the melting and subsequent decomposition of the anhydrous methotrexate molecule at higher temperatures[2][3].
Quantitative Thermal Analysis Data
The thermal decomposition of methotrexate hydrate has been characterized by several distinct events, each occurring within specific temperature ranges and associated with a quantifiable loss of mass. The following tables summarize the key quantitative data obtained from TGA and DSC studies.
Table 1: Summary of Thermogravimetric Analysis (TGA) Data for this compound
| Thermal Event | Temperature Range (°C) | Peak Temperature (DTG) (°C) | Mass Loss (%) | Description |
| Dehydration (Step 1) | Starts at 34 | 39 | 4.0 | Initial loss of water of hydration[3]. |
| Dehydration (Step 2) | Starts at 71 | 91 | 7.0 | Continued loss of water, forming the anhydrous compound[3]. |
| Anhydrous Stability | 127 - 194 | - | - | The anhydrous form of methotrexate is thermally stable in this range[3]. |
| Anhydrous Decomposition | 225 - 320 | - | 40.0 | Decomposition of the active anhydrous substance[3]. |
| Final Residue | > 320 | - | 44.04 (remaining) | The percentage of the initial mass that remains after decomposition[3]. |
Note: The total experimental mass loss for dehydration is approximately 11%, which is in good agreement with the theoretical percentage for a trihydrate (10.62%)[3].
Table 2: Summary of Differential Scanning Calorimetry (DSC) Data for this compound and Its Solvatomorphs
| Sample Form | Peak Temperature (°C) | Temperature Range (°C) | Description |
| Commercial Methotrexate (Trihydrate) | 87.65 | - | Endothermic event corresponding to desolvation[4][5]. |
| This compound | ~200 | 195 - 210 | Broad endothermic peak attributed to the fusion (melting) of the hydrated form[6]. |
| Form I (Acetonitrile solvate hydrate) | 91.82 | 76.02 - 110 | Endothermic peak corresponding to desolvation[4]. |
| Form II (Trihydrate) | 91.72 | 78.32 - 115 | Dehydration endotherm[4][5]. |
| Form V (DMF solvate) | 120 | - | Desolvation endotherm[4]. |
Thermal Decomposition Pathway
The thermal degradation of methotrexate trihydrate follows a sequential pathway. Initially, the hydrated form loses its water molecules to become anhydrous methotrexate. This anhydrous form is stable for a specific temperature range before it undergoes further decomposition into smaller molecules and eventually leaves a final residue.
Caption: Thermal Decomposition Pathway of this compound.
Experimental Protocols
The data presented in this guide were obtained using standard thermoanalytical techniques. The following are detailed methodologies from the cited research.
4.1 Simultaneous Thermogravimetric/Differential Thermal Analysis (TG/DTA)
This protocol is based on the methodology described in studies analyzing the thermal behavior of methotrexate active substance[2][3].
-
Instrument: A simultaneous TG/DTA instrument, such as the Perkin-Elmer DIAMOND, is utilized[2][3].
-
Sample Preparation: Approximately 7-8 mg of the this compound sample is weighed and placed into aluminum crucibles[3].
-
Atmosphere: The experiment is conducted in a dynamic air atmosphere with a flow rate of 100 mL·min⁻¹[3].
-
Heating Program: The sample is heated under non-isothermal conditions from ambient temperature up to 500 °C[2][3].
-
Heating Rate: A constant heating rate of 10 °C·min⁻¹ is applied[2][3].
-
Data Acquisition: Mass loss (TG), its derivative (DTG), and heat flow (DTA/HF) are recorded as a function of temperature[2].
4.2 Differential Scanning Calorimetry (DSC)
This protocol is derived from studies characterizing different solvatomorphs of methotrexate[4].
-
Instrument: A Mettler Toledo DSC or equivalent is used[4].
-
Calibration: The instrument is calibrated for temperature and heat flow accuracy using a standard reference material like indium (melting point: 156.6 °C, ΔH = 25.45 J g⁻¹)[4].
-
Sample Preparation: A small amount of the sample is sealed in an appropriate DSC pan.
-
Heating Program: The temperature is ramped from 50 °C to 350 °C[4].
-
Heating Rate: A heating rate of 5 °C min⁻¹ is maintained during the analysis[4].
-
Data Acquisition: The heat flow to or from the sample is measured as a function of temperature.
Experimental and Analytical Workflow
The process of characterizing the thermal stability of a pharmaceutical compound like this compound involves a systematic workflow, from sample handling to the final interpretation of results.
Caption: General Workflow for Thermal Analysis of Pharmaceuticals.
Decomposition in Aqueous Solutions
It is also important to note that the decomposition of methotrexate is not limited to the solid state. In aqueous solutions, its degradation is influenced by factors such as pH and light. At a pH above 7 and a temperature of 85°C, methotrexate undergoes hydrolysis to yield N¹⁰-Methylpteroylglutamic acid[7]. When exposed to fluorescent light, methotrexate in solution degrades into products such as 2,4-diamino-6-pteridinecarbaldehyde and p-aminobenzoylglutamic acid[7]. This highlights the importance of controlled storage conditions, protecting the compound from heat, high pH, and light[7][8][9].
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. chalcogen.ro [chalcogen.ro]
- 4. hrcak.srce.hr [hrcak.srce.hr]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Thermal and photolytic decomposition of methotrexate in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
The Core Anti-Inflammatory Pathways of Methotrexate: A Technical Guide
An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals
Methotrexate (B535133) (MTX), a folate antagonist, is a cornerstone therapy for a variety of autoimmune and inflammatory conditions. While its efficacy is well-established, the intricate molecular mechanisms underpinning its immunosuppressive effects are multifaceted. This technical guide delves into the core signaling pathways modulated by MTX, offering a valuable resource for researchers and professionals in drug development. We will explore the critical roles of adenosine (B11128) signaling, the inhibition of purine (B94841) and pyrimidine (B1678525) synthesis, and the modulation of the JAK/STAT and NF-κB signaling pathways. This guide presents quantitative data, detailed experimental protocols, and visual representations of these complex cellular processes to provide a comprehensive understanding of methotrexate's mechanism of action.
Inhibition of Purine and Pyrimidine Synthesis
A primary mechanism of methotrexate's action is the inhibition of dihydrofolate reductase (DHFR), an enzyme crucial for the reduction of dihydrofolate to tetrahydrofolate.[1][2][3][4] Tetrahydrofolate is an essential cofactor in the synthesis of purines and pyrimidines, the building blocks of DNA and RNA.[2][3] By depleting the intracellular pool of tetrahydrofolate, methotrexate disrupts DNA replication and cell division, particularly affecting rapidly proliferating cells like activated T and B lymphocytes.[3][5] This anti-proliferative effect is a key contributor to its immunosuppressive properties.[6][7]
Studies in human T-lymphocytes have shown that methotrexate is cytostatic, halting proliferation in the G1 phase of the cell cycle.[8][9] This is associated with a marked inhibition of de novo purine ribonucleotide synthesis, while interestingly stimulating pyrimidine biosynthesis.[8][9] The inhibition of purine synthesis is not primarily through the two folate-dependent enzymes in the pathway, but rather by targeting the first enzyme, amidophosphoribosyltransferase.[8][9]
Quantitative Data on Nucleotide Pool Modulation
The following table summarizes the effects of methotrexate on nucleotide pools in activated T-lymphocytes.
| Cell Type | Methotrexate Concentration | Effect on Purine Pools (ATP & GTP) | Effect on Pyrimidine Pools (UTP) | Reference |
| Phytohaemagglutinin-stimulated primary human T-lymphocytes | 20 nM to 20 µM | Restricted to concentrations of unstimulated T-cells | Increment exceeded that of controls | [8][9] |
| Phytohemagglutinin-activated normal human T lymphocytes | 1 µM | >50% reduction in de novo adenosine and guanosine (B1672433) pools | Not specified | [10] |
| CEM T cell line | 1 µM | Almost complete blockage of de novo purine synthesis | Not specified | [10] |
Adenosine Signaling Pathway: A Key Anti-Inflammatory Mediator
Beyond its anti-proliferative effects, a significant portion of methotrexate's anti-inflammatory action is mediated through the adenosine signaling pathway.[2][11][12] Methotrexate polyglutamates, the intracellularly active form of the drug, inhibit 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide (AICAR) transformylase (ATIC), an enzyme involved in de novo purine biosynthesis.[12][13][14][15][16] This inhibition leads to the intracellular accumulation of AICAR, which in turn inhibits adenosine deaminase (ADA) and AMP deaminase.[15] The resulting increase in intracellular AMP is released into the extracellular space and converted to adenosine by ecto-5'-nucleotidase (CD73).[16]
Extracellular adenosine then binds to its receptors, primarily the A2A and A3 receptors, on the surface of various immune cells.[13][14][16][17] This interaction triggers a cascade of anti-inflammatory responses, including the suppression of pro-inflammatory cytokines like TNF-α, IFN-γ, and IL-1β.[14]
References
- 1. Methotrexate enhances the anti-inflammatory effect of CF101 via up-regulation of the A3 adenosine receptor expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Methotrexate? [synapse.patsnap.com]
- 3. youtube.com [youtube.com]
- 4. mdpi.com [mdpi.com]
- 5. youtube.com [youtube.com]
- 6. Methotrexate specifically modulates cytokine production by T cells and macrophages in murine collagen-induced arthritis (CIA): a mechanism for methotrexate-mediated immunosuppression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assessment of methotrexate as a potential immunosuppressive agent in baboons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Methotrexate inhibits the first committed step of purine biosynthesis in mitogen-stimulated human T-lymphocytes: a metabolic basis for efficacy in rheumatoid arthritis? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Methotrexate inhibits the first committed step of purine biosynthesis in mitogen-stimulated human T-lymphocytes: a metabolic basis for efficacy in rheumatoid arthritis? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of methotrexate on nucleotide pools in normal human T cells and the CEM T cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. clinexprheumatol.org [clinexprheumatol.org]
- 12. Methotrexate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Adenosine and Adenosine Receptors in the Pathogenesis and Treatment of Rheumatic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Adenosine receptor expression in rheumatoid synovium: a basis for methotrexate action - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Anti-inflammatory mechanisms of methotrexate in rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Research Portal [scholarworks.brandeis.edu]
The Core Mechanism of Methotrexate Hydrate in the Inhibition of DNA Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Methotrexate (B535133) hydrate, a cornerstone of chemotherapy and immunosuppressive treatments, exerts its therapeutic effects by profoundly disrupting the synthesis of DNA. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning methotrexate's action, detailed experimental protocols for its study, and quantitative data to support further research and development.
The Central Role of Dihydrofolate Reductase Inhibition
At the heart of methotrexate's mechanism of action lies its potent and competitive inhibition of dihydrofolate reductase (DHFR).[1][2][3][4][5] DHFR is a critical enzyme in folate metabolism, responsible for the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).[3][4][5][6] THF and its derivatives are essential one-carbon donors for the synthesis of purines and thymidylate, which are the fundamental building blocks of DNA.[4][5][6]
Methotrexate, a structural analog of folic acid, binds to the active site of DHFR with high affinity, preventing the binding of its natural substrate, DHF.[1][2][4] This competitive inhibition leads to a depletion of the intracellular pool of THF. The consequences of THF depletion are twofold and directly impact DNA synthesis:
-
Inhibition of Purine (B94841) Synthesis: THF derivatives are required for two key steps in the de novo synthesis of purine nucleotides (adenine and guanine). Specifically, they are cofactors for the enzymes glycinamide (B1583983) ribonucleotide (GAR) transformylase and 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide (AICAR) transformylase (ATIC).[4]
-
Inhibition of Thymidylate Synthesis: The synthesis of deoxythymidine monophosphate (dTMP) from deoxyuridine monophosphate (dUMP) is catalyzed by thymidylate synthase (TS). This reaction requires N5,N10-methylenetetrahydrofolate as a methyl group donor. The regeneration of this vital cofactor is dependent on the reduction of DHF to THF by DHFR.[1]
By disrupting the supply of both purines and thymidylate, methotrexate effectively halts DNA replication, particularly in rapidly dividing cells such as cancer cells and activated immune cells, which have a high demand for nucleotide synthesis.[1][4][7] This cell cycle-specific action, primarily in the S phase, is the basis for its efficacy as an anticancer and anti-inflammatory agent.[1]
The Significance of Methotrexate Polyglutamation
Upon cellular uptake, primarily through the reduced folate carrier (RFC), methotrexate undergoes polyglutamation, a process catalyzed by the enzyme folylpolyglutamate synthetase (FPGS).[8][9] This process involves the addition of multiple glutamate (B1630785) residues to the methotrexate molecule, forming methotrexate polyglutamates (MTX-PGs).[9][10]
MTX-PGs are critical to the drug's activity for two main reasons:
-
Enhanced Intracellular Retention: The addition of glutamate moieties increases the negative charge of the molecule, trapping it within the cell and leading to prolonged intracellular drug exposure.[9]
-
Increased Inhibitory Potency: MTX-PGs are more potent inhibitors of DHFR, thymidylate synthase (TS), and AICAR transformylase (ATIC) compared to methotrexate monoglutamate.[9][10]
The extent of polyglutamation can vary between cell types and is a key determinant of methotrexate sensitivity and therapeutic efficacy.[10]
Signaling Pathways and Molecular Interactions
The primary signaling pathway affected by methotrexate is the folate metabolism pathway, which is intrinsically linked to nucleotide biosynthesis.
Quantitative Data on Methotrexate's Inhibitory Effects
The cytotoxic effects of methotrexate are dose-dependent and vary across different cell lines. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the potency of a drug.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| Daoy | Medulloblastoma | 9 | [7] |
| Saos-2 | Osteosarcoma | >1000 | [1] |
| MCF-7 | Breast Cancer | 114.31 | [1] |
| A549 | Non-small cell lung cancer | 38.33 | [1] |
| HCT-116 | Colorectal Cancer | 150,000 (after 48h) | [11] |
| A-549 | Lung Carcinoma | 100,000 (after 48h) | [8] |
| Colon 26 | Mouse Colorectal Carcinoma | 31 | [7] |
| DU-145 | Prostate Cancer | 23 | [7] |
| EKVX | Lung Cancer | >1000 | [7] |
Note: IC50 values can vary depending on experimental conditions such as incubation time and culture medium composition.
Treatment with methotrexate leads to significant alterations in intracellular nucleotide pools. In normal human T cells, 1 µM methotrexate caused a greater than 50% reduction in de novo adenosine (B11128) and guanosine (B1672433) pools.[6] In the CEM T cell line, 1 µM methotrexate almost completely blocked de novo purine synthesis.[6] In Ehrlich ascites tumor cells, methotrexate inhibited the formation of ATP and GTP while stimulating the formation of UTP and CTP via the de novo pathways.[9]
Experimental Protocols
To study the effects of methotrexate on DNA synthesis, a variety of in vitro assays are employed. Below are detailed methodologies for key experiments.
General Experimental Workflow
A typical workflow to investigate the impact of methotrexate on a specific cell line involves assessing cytotoxicity, analyzing cell cycle progression, and quantifying the inhibition of the primary target enzyme.
MTT Assay for Cell Viability and Cytotoxicity
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
Methotrexate stock solution
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.[2]
-
Methotrexate Treatment: Prepare serial dilutions of methotrexate in complete culture medium to achieve the desired final concentrations.[2] Remove the overnight culture medium and replace it with 100 µL of the medium containing different concentrations of methotrexate.[2] Include wells with medium only (blank) and cells with medium but no drug (vehicle control).[2]
-
Incubation: Incubate the plates for various time points (e.g., 24, 48, 72 hours).[2]
-
MTT Addition: At each time point, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[2]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[2]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[2]
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control and plot dose-response curves to determine the IC50 value.[2]
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Methotrexate stock solution
-
6-well cell culture plates
-
Phosphate-buffered saline (PBS)
-
70% ice-cold ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight.[2] Treat the cells with the desired concentration of methotrexate for a specific duration (e.g., 24 or 48 hours).[2]
-
Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.[2]
-
Fixation: Wash the cells with ice-cold PBS.[2] Fix the cells by adding 1 mL of ice-cold 70% ethanol dropwise while vortexing gently.[2] Incubate the fixed cells at -20°C for at least 2 hours.[2]
-
Staining: Centrifuge the fixed cells to remove the ethanol. Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.[2]
-
Flow Cytometry Analysis: Analyze the cell cycle distribution using a flow cytometer.[2]
Dihydrofolate Reductase (DHFR) Enzyme Inhibition Assay (Spectrophotometric Method)
This assay measures the inhibitory activity of methotrexate on DHFR by monitoring the decrease in absorbance at 340 nm resulting from the oxidation of NADPH to NADP+.[1]
Materials:
-
96-well clear flat-bottom plate
-
Multi-well spectrophotometer capable of kinetic measurements at 340 nm
-
DHFR Assay Buffer (e.g., 0.05 M Tris-HCl, pH 7.5)
-
Dihydrofolate Reductase (DHFR) enzyme
-
Dihydrofolic acid (DHF) substrate
-
NADPH
-
Methotrexate
Procedure:
-
Reagent Preparation: Prepare stock solutions of NADPH, DHF, and methotrexate in DHFR Assay Buffer.[1] Create serial dilutions of methotrexate to the desired test concentrations.[1] Dilute the DHFR enzyme to a working concentration in ice-cold DHFR Assay Buffer.[1]
-
Assay Setup: In a 96-well plate, add the DHFR assay buffer, diluted methotrexate (or test compound), and the diluted DHFR enzyme to the appropriate wells.[1]
-
NADPH Addition: Add a diluted NADPH solution to each well, mix, and incubate at room temperature for 10-15 minutes, protected from light.[1]
-
Reaction Initiation: Add a diluted DHF substrate solution to each well to start the reaction.[1]
-
Measurement: Immediately measure the absorbance at 340 nm in kinetic mode, taking readings every 15-30 seconds for 10-20 minutes.[1]
-
Data Analysis: Calculate the rate of NADPH consumption (decrease in A340) for each well. The percentage of inhibition is calculated as: [1 - (Rate of Sample / Rate of Enzyme Control)] * 100%.[1]
Conclusion
This compound's primary mechanism of inhibiting DNA synthesis is through the competitive inhibition of dihydrofolate reductase, leading to a depletion of essential purine and thymidylate precursors. The intracellular conversion of methotrexate to its polyglutamated forms significantly enhances its inhibitory potency and cellular retention. The experimental protocols detailed in this guide provide a robust framework for researchers and drug development professionals to further investigate the nuanced effects of methotrexate and to screen for novel antifolate compounds. A thorough understanding of these core principles and methodologies is crucial for optimizing the therapeutic use of methotrexate and for the development of next-generation DNA synthesis inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Methotrexate cytotoxicity determination using the MTT assay following enzymatic depletion of thymidine and hypoxanthine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ClinPGx [clinpgx.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. Effects of methotrexate on ribonucleotide pools in growing and in growth-arrested tumor cells and antagonism by RNA synthesis inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. assaygenie.com [assaygenie.com]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to the pKa Values and Ionization State of Methotrexate Hydrate in Solution
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the acid dissociation constants (pKa) of methotrexate (B535133) hydrate (B1144303) and its corresponding ionization states in aqueous solutions. Understanding these physicochemical properties is critical for predicting the drug's solubility, absorption, distribution, and interaction with its molecular targets.
Data Presentation: pKa Values of Methotrexate
Methotrexate is a polyprotic molecule with multiple ionizable functional groups, including two carboxylic acid groups and several nitrogen atoms on the pteridine (B1203161) ring. The reported pKa values can vary slightly based on experimental conditions such as temperature and ionic strength. The data below summarizes the key pKa values and their corresponding functional groups.
| Functional Group | pKa Value (at 25°C) | Reference |
| α-Carboxyl | 3.36 | [1] |
| γ-Carboxyl | 4.70 | [1] |
| Pteridine Ring N(1) | 5.71 | [1] |
| Pteridine Ring N(10) | 0.50 | [1] |
Note: Other reported pKa values include approximately 3.8, 4.8, and 5.6.[2]
Thermodynamic dissociation constants have also been determined at different temperatures through multiwavelength spectrophotometric pH-titration:
| Temperature | pKa1 (α-Carboxyl) | pKa2 (γ-Carboxyl) | pKa3 (N(1)) | Reference |
| 25°C | 2.895 | 4.410 | 5.726 | [3] |
| 37°C | 3.089 | 4.392 | 5.585 | [3] |
Ionization State of Methotrexate in Solution
The ionization state of methotrexate is highly dependent on the pH of the surrounding medium. The net charge of the molecule influences its solubility, membrane permeability, and binding affinity to dihydrofolate reductase.
| pH Range | Predominant Species and Net Charge | Description |
| pH < 2 | Cationic (+1) | Both carboxyl groups and the N(1) nitrogen are protonated. |
| pH ~ 4 | Zwitterionic / Near Neutral (0) | The α-carboxyl group is deprotonated (-1), while the N(1) nitrogen is protonated (+1), resulting in a net neutral or zwitterionic state. At pH 4, the molecule may still carry a single positive charge.[2] |
| pH ~ 5 | Anionic (-1) | Both carboxyl groups are deprotonated, while the N(1) nitrogen is protonated. |
| Physiological pH (~7.4) | Anionic (-2) | Both the α- and γ-carboxyl groups are fully deprotonated, and the pteridine ring is uncharged, resulting in a net negative charge.[1][2] |
| pH > 8 | Anionic (-2) | The molecule remains in its di-anionic state. |
Mandatory Visualizations
The following diagrams illustrate the ionization pathway of methotrexate and a typical experimental workflow for pKa determination.
Experimental Protocols
The determination of pKa values is crucial for characterizing a drug substance. Potentiometric titration and UV-spectrophotometry are common methods employed for this purpose.
Potentiometric Titration for pKa Determination
This method involves monitoring the change in pH of a solution of the drug upon the incremental addition of a titrant (an acid or a base). The pKa is determined from the inflection point of the resulting titration curve.
Apparatus and Reagents:
-
Calibrated pH meter with an electrode
-
Magnetic stirrer and stir bar
-
Burette
-
Reaction vessel
-
Nitrogen gas source
-
Methotrexate hydrate
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (B78521) (NaOH), carbonate-free
-
0.15 M Potassium chloride (KCl) solution
-
Standard pH buffers (e.g., pH 4.0, 7.0, 10.0)
-
Solution Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mM) in deionized water. Methotrexate is sparingly soluble in water but dissolves in dilute alkali hydroxides or mineral acids.
-
Prepare standardized solutions of 0.1 M HCl and 0.1 M NaOH.
-
Prepare a 0.15 M KCl solution to maintain a constant ionic strength throughout the titration.
-
-
Instrument Calibration: Calibrate the pH meter using at least two standard buffer solutions that bracket the expected pKa values.
-
Titration Procedure:
-
Pipette a known volume (e.g., 20 mL) of the methotrexate solution into the reaction vessel.
-
Add a sufficient amount of KCl solution to maintain a constant ionic strength.
-
If necessary, make the solution acidic (e.g., to pH 1.8-2.0) by adding 0.1 M HCl.[4]
-
Purge the solution with nitrogen for approximately 5-10 minutes before and during the titration to remove dissolved carbon dioxide, which can interfere with the results.[5]
-
Place the reaction vessel on the magnetic stirrer and immerse the pH electrode into the solution.
-
Begin the titration by adding small, precise increments of the 0.1 M NaOH solution.
-
After each addition, allow the pH reading to stabilize before recording the pH and the volume of titrant added.
-
Continue the titration until the pH has passed all expected equivalence points (e.g., up to pH 12).
-
-
Data Analysis:
-
Plot the recorded pH values against the volume of NaOH added to generate a titration curve.
-
The pKa values correspond to the pH at the half-equivalence points. These can be determined from the inflection points of the first derivative plot (ΔpH/ΔV vs. V) or the peaks of the second derivative plot (Δ²pH/ΔV² vs. V).
-
-
Replication: Perform a minimum of three independent titrations to ensure the reproducibility and accuracy of the results. Calculate the average pKa and standard deviation.
UV-Spectrophotometric Method for pKa Determination
This method is based on the principle that the different ionized forms of a molecule often exhibit different UV-Vis absorbance spectra. By measuring the absorbance at a specific wavelength across a range of pH values, the pKa can be determined.
Apparatus and Reagents:
-
UV-Vis Spectrophotometer
-
Calibrated pH meter
-
A series of buffer solutions covering a wide pH range (e.g., pH 2 to 10)
-
This compound stock solution
Detailed Methodology:
-
Wavelength Selection:
-
Prepare two solutions of methotrexate at a constant concentration in highly acidic (e.g., pH 1) and highly basic (e.g., pH 12) buffers, representing the fully protonated and deprotonated species, respectively.
-
Scan both solutions across the UV range (e.g., 200-400 nm) to identify the wavelength(s) of maximum absorbance difference between the two species.
-
-
Sample Preparation:
-
Prepare a series of solutions with a constant concentration of methotrexate in buffers of varying, precisely known pH values. The pH range should encompass the expected pKa values.
-
-
Absorbance Measurement:
-
Measure the absorbance of each buffered methotrexate solution at the pre-determined analytical wavelength(s).
-
-
Data Analysis:
-
Plot the measured absorbance against the pH. The resulting sigmoidal curve will have an inflection point that corresponds to the pKa value.
-
Alternatively, the pKa can be calculated using the following equation for each pH: pKa = pH + log [(A_i - A) / (A - A_u)] where A is the absorbance at a given pH, A_i is the absorbance of the ionized species, and A_u is the absorbance of the un-ionized species.
-
A plot of log[(A_i - A) / (A - A_u)] vs. pH will yield a straight line that intersects the x-axis at the pKa.
-
References
Methodological & Application
Application Notes: Preparation and Use of Methotrexate Hydrate for Cell Culture
Introduction
Methotrexate (B535133) (MTX), a folate analog, is a cornerstone antimetabolite agent used extensively in both clinical oncology and biomedical research.[1][2][3] Its primary mechanism of action involves the competitive inhibition of dihydrofolate reductase (DHFR), an enzyme critical for the synthesis of purines and pyrimidines, which are the essential building blocks for DNA and RNA.[1][2][3][4] This inhibition leads to the disruption of DNA replication and cell proliferation, ultimately inducing cell cycle arrest and apoptosis.[2][5][6] In addition to its classical role as a DHFR inhibitor, methotrexate's anti-inflammatory and immunomodulatory effects are mediated through complex mechanisms, including the promotion of adenosine (B11128) release and the modulation of key signaling pathways like JAK/STAT and NF-κB.[1][7][8]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the proper preparation, handling, and application of methotrexate hydrate (B1144303) solutions for in vitro cell culture experiments.
Data Summary
Quantitative data regarding the solubility, storage, and typical working concentrations of methotrexate are summarized below for easy reference.
Table 1: Solubility of Methotrexate Hydrate
| Solvent/Solution | Approximate Solubility | Notes |
| Water | Insoluble[9] | Sparingly soluble.[10] |
| Ethanol (B145695), Chloroform, Ether | Insoluble[9] | Not recommended for creating stock solutions. |
| DMSO | ~3 mg/mL[11] to 90 mg/mL[6] | Organic solvent; ensure final concentration in media is low. |
| Dimethylformamide (DMF) | ~14 mg/mL[11] | Organic solvent; ensure final concentration in media is low. |
| Dilute Alkali Hydroxides (e.g., 1 M NaOH) | Soluble[9][12] | Recommended for initial solubilization for aqueous stocks.[10][12] |
| Dilute Mineral Acids (e.g., HCl) | Soluble[5][12] | Can be used for solubilization. |
| PBS (pH 7.2) | ~1 mg/mL[11] | Can be used for dilution after initial solubilization. |
Table 2: Storage and Stability of Methotrexate Solutions
| Solution Type | Storage Temperature | Stability Duration | Special Considerations |
| Powder (Solid Form) | -20°C | ≥ 3 years[9] | Protect from light for long-term storage.[9][10][12] |
| Aqueous Stock (in PBS/Media) | -20°C | ~1 month[9][10][12] | Aliquot to minimize freeze-thaw cycles.[10] |
| Aqueous Stock (in PBS/Media) | 4-8°C | ~1 week[9][10][12] | For short-term use. |
| Aqueous solution (in buffer) | Room Temperature | Not recommended for >1 day.[10][11] | |
| Diluted in D5W or NS | Room Temperature | 24 hours[13] |
Experimental Protocols
Protocol 1: Preparation of a 20 mM this compound Stock Solution
This protocol describes the preparation of a concentrated stock solution using a common method for aqueous-based cell culture experiments.
Materials:
-
This compound powder (FW: 454.44 g/mol , anhydrous)
-
1 M Sodium Hydroxide (NaOH), sterile
-
Sterile Phosphate-Buffered Saline (PBS) or cell culture medium
-
Sterile 0.22 µm syringe filter
-
Sterile microcentrifuge tubes or cryovials
Procedure:
-
Weighing: Carefully weigh the desired amount of this compound powder in a sterile tube. For 1 mL of a 20 mM stock, use 9.09 mg of methotrexate (anhydrous). Adjust for hydrate form based on the certificate of analysis.
-
Solubilization: Add a minimal amount of 1 M NaOH dropwise to the powder to dissolve it completely.[9][12][14] Vortex gently if necessary. The solution should become clear.
-
Dilution: Dilute the dissolved methotrexate with sterile PBS or cell culture medium to achieve the final desired stock concentration (e.g., 20 mM).[12] Ensure the solution is thoroughly mixed.
-
Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile container.[12]
-
Aliquoting and Storage: Dispense the sterile stock solution into smaller, single-use aliquots in sterile tubes. Store the aliquots at -20°C for up to one month.[9][10][12] Protect from light.[9][12]
Protocol 2: Cell Viability Dose-Response Assay (MTT Assay)
This protocol determines the cytotoxic effects of methotrexate on a chosen cell line.
Materials:
-
Cancer cell line of interest (e.g., HeLa, A549, MCF-7)
-
Complete cell culture medium
-
Methotrexate stock solution (from Protocol 1)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000 to 10,000 cells per well in 100 µL of medium.[10][12] Allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Drug Preparation: Prepare serial dilutions of methotrexate in complete culture medium from your stock solution. Final concentrations may range from 0.01 µM to 100 µM.[12]
-
Cell Treatment: Remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of methotrexate.[10][12] Include wells with medium only (blank) and cells with medium but no drug (vehicle control).[12]
-
Incubation: Incubate the plates for a desired period (e.g., 24, 48, or 72 hours).[10][12]
-
MTT Addition: At the end of the incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[12]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[12]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[12] The absorbance is proportional to the number of viable cells.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol analyzes the effect of methotrexate on cell cycle progression.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Methotrexate stock solution
-
6-well cell culture plates
-
PBS, ice-cold
-
70% Ethanol, ice-cold
-
Propidium Iodide (PI) staining solution with RNase A
Procedure:
-
Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight.[12][14] Treat the cells with the desired concentration of methotrexate (e.g., 10 µM) for a specific duration (e.g., 24 or 48 hours).[12][14]
-
Cell Harvesting: Harvest the cells by trypsinization, collecting both adherent and floating cells.[12][14]
-
Washing: Wash the cells with ice-cold PBS and collect them by centrifugation.[12]
-
Fixation: Fix the cells by resuspending the pellet and adding 1 mL of ice-cold 70% ethanol dropwise while gently vortexing.[12][14]
-
Storage: Incubate the fixed cells at -20°C for at least 2 hours or overnight.[12]
-
Staining: Remove the ethanol by centrifugation and wash the cell pellet with PBS. Resuspend the pellet in 500 µL of PI staining solution and incubate in the dark for 30 minutes at room temperature.[12]
-
Analysis: Analyze the cell cycle distribution using a flow cytometer.[12][14]
Visualizations
The following diagrams illustrate key workflows and pathways related to the use of methotrexate in cell culture.
Caption: General experimental workflow for Methotrexate cell culture studies.
Caption: Core signaling pathway of Methotrexate action in cancer cells.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. portlandpress.com [portlandpress.com]
- 5. This compound - LKT Labs [lktlabs.com]
- 6. scbt.com [scbt.com]
- 7. Methotrexate and its mechanisms of action in inflammatory arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Methotrexate Mechanism in Treatment of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. benchchem.com [benchchem.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. benchchem.com [benchchem.com]
- 13. globalrph.com [globalrph.com]
- 14. benchchem.com [benchchem.com]
Application Note: Quantification of Methotrexate Hydrate using High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the quantification of methotrexate (B535133) hydrate (B1144303) in various samples using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection. Methotrexate, an antimetabolite and antifolate drug, is widely used in the treatment of cancer and autoimmune diseases.[1][2] Accurate quantification is crucial for quality control, formulation development, and therapeutic drug monitoring.[3] The described method is demonstrated to be simple, rapid, specific, accurate, and precise for its intended purpose.[4]
Introduction
Methotrexate (MTX) acts by inhibiting dihydrofolate reductase, an enzyme essential for the synthesis of purines and pyrimidines, thereby interfering with DNA and RNA synthesis.[5][6][7] Its chemical formula is C₂₀H₂₂N₈O₅, and it is often used in its hydrate form.[5][8][9] Given its potent therapeutic effects and potential for toxicity, it is imperative to have reliable analytical methods for its quantification in bulk drug substances, pharmaceutical formulations, and biological matrices.[1] High-performance liquid chromatography (HPLC) is a powerful technique for this purpose, offering high resolution, sensitivity, and specificity.[2][4] This document outlines a validated HPLC method for the determination of methotrexate hydrate.
Experimental Protocols
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV-Vis detector is suitable for this analysis. The following tables summarize typical instrument parameters and chromatographic conditions compiled from various validated methods.
Table 1: HPLC Instrumentation
| Component | Specification |
| HPLC System | Agilent 1100 or equivalent[10][11] |
| Detector | UV-Vis Detector[4] |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[4][12] |
| Software | Chromatographic data acquisition and processing software |
Table 2: Chromatographic Conditions for Methotrexate Analysis
| Parameter | Method 1 | Method 2 | Method 3 |
| Mobile Phase | 50 mM Sodium Acetate (B1210297) Buffer (pH 3.6) and Acetonitrile (B52724) (90:10, v/v) | Potassium Dihydrogen Orthophosphate Buffer (pH 6.0) and Acetonitrile (92:8, v/v)[4][12] | 0.1 M Tris-Phosphate Buffer (pH 5.7), Methanol (B129727), and Acetonitrile (70:20:10, v/v/v)[1] |
| Flow Rate | 1.0 mL/min | 1.4 mL/min[4] | 1.0 mL/min[1] |
| Detection Wavelength | 307 nm | 303 nm[4] | 313 nm[1] |
| Injection Volume | 20 µL | 20 µL[4] | 10 or 20 µL[13] |
| Column Temperature | 25°C[4] | Ambient[1] | 40°C[14] |
| Retention Time | ~5.86 min | ~4.52 min[4] | ~4.6 min[1] |
Preparation of Solutions
-
Method 1: Prepare a 50 mM sodium acetate buffer and adjust the pH to 3.6. Mix with acetonitrile in a 90:10 (v/v) ratio.
-
Method 2: Prepare a potassium dihydrogen orthophosphate buffer and adjust the pH to 6.0 ± 0.05 with sodium hydroxide (B78521) solution. Mix with acetonitrile in a 92:8 (v/v) ratio.[4][12]
-
Method 3: Prepare a 0.1 M tris-phosphate buffer and adjust the pH to 5.7. Mix with methanol and acetonitrile in a 70:20:10 (v/v/v) ratio.[1]
Filter the mobile phase through a 0.45 µm membrane filter and degas using sonication before use.[12]
Accurately weigh approximately 25 mg of Methotrexate reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase to obtain a stock solution of approximately 1000 µg/mL.[12] From this stock solution, prepare a series of working standard solutions by further dilution with the mobile phase to cover the desired concentration range (e.g., 50 µg/mL to 150 µg/mL).[4]
-
Bulk Drug: Accurately weigh about 25 mg of the methotrexate sample and prepare a 100 µg/mL solution following the same procedure as for the standard solution.[12]
-
Pharmaceutical Dosage Forms (Tablets): Weigh and finely powder a representative number of tablets. Transfer an amount of powder equivalent to 25 mg of methotrexate to a 25 mL volumetric flask. Add a portion of the mobile phase, sonicate to dissolve, and then dilute to volume with the mobile phase.[12]
-
Biological Samples (Plasma/Serum): Protein precipitation is a common method for sample preparation.[14] To a 100 µL aliquot of the plasma or serum sample, add 500 µL of a precipitating solvent (e.g., methanol:acetonitrile, 1:1, v/v) containing an internal standard if used. Vortex the mixture for 3 minutes and then centrifuge at 13,000 x g for 5 minutes.[14] The supernatant can then be injected into the HPLC system.[1][13]
Method Validation Summary
The described HPLC methods have been validated according to ICH guidelines, demonstrating specificity, linearity, accuracy, precision, and robustness.[4]
Table 3: Summary of Method Validation Parameters
| Parameter | Typical Performance |
| Linearity (Concentration Range) | 50 - 150 µg/mL[4] |
| Correlation Coefficient (r²) | > 0.999[4] |
| Limit of Detection (LOD) | 0.003 µM[3] |
| Limit of Quantification (LOQ) | 0.1 µM[1] |
| Accuracy (% Recovery) | 98.6% - 100.8%[2][10] |
| Precision (% RSD) | < 2%[10] |
Experimental Workflow and Diagrams
The overall workflow for the HPLC quantification of this compound is depicted below.
Caption: Experimental workflow for HPLC analysis of Methotrexate.
Conclusion
The HPLC method described in this application note is a reliable and robust technique for the quantification of this compound in various samples. The provided protocols and validation data demonstrate that the method is suitable for routine quality control analysis, formulation development, and therapeutic drug monitoring in a research or clinical setting. The flexibility in mobile phase composition allows for adaptation to specific laboratory conditions and sample matrices.
References
- 1. asianpubs.org [asianpubs.org]
- 2. pjps.pk [pjps.pk]
- 3. researchgate.net [researchgate.net]
- 4. jocpr.com [jocpr.com]
- 5. This compound - LKT Labs [lktlabs.com]
- 6. This compound | 133073-73-1 [chemicalbook.com]
- 7. HPLC Method for Analysis of Methotrexate on Primesep 100 Column | SIELC Technologies [sielc.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound | C20H24N8O6 | CID 24207740 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. ajprui.com [ajprui.com]
- 11. europeanreview.org [europeanreview.org]
- 12. benchchem.com [benchchem.com]
- 13. brieflands.com [brieflands.com]
- 14. A Validated HPLC-MS/MS Method for Quantification of Methotrexate and Application for Therapeutic Drug Monitoring in Children and Adults with Non-Hodgkin Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Methotrexate Hydrate in Viability and Co-culture Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing methotrexate (B535133) hydrate (B1144303) in cell viability and co-culture assays. Methotrexate is a potent chemotherapeutic agent that acts as a folate antimetabolite.[1][2] Its primary mechanism of action involves the competitive inhibition of dihydrofolate reductase (DHFR), an enzyme essential for the synthesis of tetrahydrofolate.[2][3][4] This inhibition disrupts the synthesis of DNA, RNA, and proteins, ultimately leading to cell cycle arrest and apoptosis, particularly in rapidly dividing cancer cells.[2][4][5]
Data Presentation
The cytotoxic effect of methotrexate hydrate varies across different cell lines and is dependent on the duration of exposure. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying this effect.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) |
| Daoy | Medulloblastoma | 144 | 0.095[6][7][8] |
| Saos-2 | Osteosarcoma | 144 | 0.035[7][8] |
| HCT-116 | Colorectal Cancer | 12 | 2300 |
| HCT-116 | Colorectal Cancer | 24 | 370 |
| HCT-116 | Colorectal Cancer | 48 | 150[9] |
| A-549 | Lung Carcinoma | 48 | 100[9] |
| MCF7 | Breast Cancer | 48 | 84.03[10] |
| RH-1 | Rhabdomyosarcoma | Not Specified | 0.005756 |
| EW-7 | Ewing's Sarcoma | Not Specified | 0.006362 |
| ML-2 | Acute Myeloid Leukemia | Not Specified | 0.007053 |
| NCI-H661 | Lung NSCLC Large Cell | Not Specified | 0.007670 |
| MONO-MAC-6 | Acute Myeloid Leukemia | Not Specified | 0.009083 |
| HCT-116 | Large Intestine | Not Specified | 0.010104 |
| ALL-PO | Lymphoblastic Leukemia | Not Specified | 0.010858 |
| MOLM-13 | Acute Myeloid Leukemia | Not Specified | 0.011956 |
| NCI-H2122 | Lung NSCLC Adenocarcinoma | Not Specified | 0.013977 |
| 786-0 | Kidney | Not Specified | 0.017325 |
| Hey | Ovary | Not Specified | 0.018137 |
| 42-MG-BA | Glioma | Not Specified | 0.019054 |
Note: IC50 values can vary based on experimental conditions such as cell density, passage number, and specific assay used.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol outlines the determination of the cytotoxic effects of this compound on a cancer cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[6][11][12]
Materials:
-
Cancer cell line of interest
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate overnight to allow for cell attachment.[13]
-
Methotrexate Preparation and Treatment:
-
Prepare a concentrated stock solution of methotrexate (e.g., 10 mM) by dissolving it in a minimal amount of 1 M NaOH, followed by dilution with sterile PBS or culture medium.[13]
-
Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations.
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing different concentrations of methotrexate.[13] Include a vehicle control (medium with the same concentration of solvent) and a blank control (medium only).[12]
-
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).[13]
-
MTT Assay:
-
Data Acquisition and Analysis:
Protocol 2: Co-culture Assay with Immune Cells
This protocol describes a co-culture system to investigate the effect of methotrexate on cytokine production in the presence of interacting immune cells and another cell type (e.g., synoviocytes or cancer cells).[14][15][16]
Materials:
-
Target cell line (e.g., cancer cells, synoviocytes)
-
Peripheral Blood Mononuclear Cells (PBMCs)
-
Complete culture medium for both cell types
-
This compound
-
Multi-well culture plates (e.g., 24-well or 48-well)
-
ELISA kits for cytokines of interest (e.g., IL-6, TNF-α, IL-1β)
-
Cell separation reagents (if necessary for isolating specific immune cell subsets)
Procedure:
-
Cell Preparation:
-
Culture the target cell line to the desired confluency.
-
Isolate PBMCs from healthy donor blood using density gradient centrifugation (e.g., Ficoll-Paque).
-
Activate PBMCs if required by the experimental design (e.g., with phytohemagglutinin).
-
-
Co-culture Setup:
-
Seed the target cells in a multi-well plate and allow them to adhere overnight.
-
Add the PBMCs to the wells containing the adherent target cells at a specific ratio (e.g., 5:1 PBMC to target cell).
-
-
Methotrexate Treatment:
-
Prepare serial dilutions of methotrexate in the appropriate co-culture medium.
-
Add the methotrexate solutions to the co-culture wells at various concentrations. Include an untreated control.
-
-
Incubation: Incubate the co-culture plates for a specified period (e.g., 48 hours).[14][15]
-
Supernatant Collection and Analysis:
-
Data Analysis:
-
Compare the cytokine levels in the methotrexate-treated wells to the untreated control wells to determine the effect of methotrexate on cytokine production in the co-culture system.
-
Visualizations
References
- 1. nbinno.com [nbinno.com]
- 2. Methotrexate - Wikipedia [en.wikipedia.org]
- 3. ClinPGx [clinpgx.org]
- 4. What is the mechanism of Methotrexate? [synapse.patsnap.com]
- 5. cancerresearchuk.org [cancerresearchuk.org]
- 6. benchchem.com [benchchem.com]
- 7. DHFR-mediated effects of methotrexate in medulloblastoma and osteosarcoma cells: The same outcome of treatment with different doses in sensitive cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Simulation, In Vitro, and In Vivo Cytotoxicity Assessments of Methotrexate-Loaded pH-Responsive Nanocarriers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Frontiers | Effects of Methotrexate Alone or Combined With Arthritis-Related Biotherapies in an in vitro Co-culture Model With Immune Cells and Synoviocytes [frontiersin.org]
- 15. Effects of Methotrexate Alone or Combined With Arthritis-Related Biotherapies in an in vitro Co-culture Model With Immune Cells and Synoviocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Application Notes: Methotrexate Hydrate in DMEM Selection Media for Gene Amplification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methotrexate (B535133) (MTX), a folate analog, is a potent inhibitor of dihydrofolate reductase (DHFR), a key enzyme in the synthesis of purines and thymidylate essential for DNA replication and cell proliferation.[1][2] In the realm of biotechnology and drug development, this inhibitory function is harnessed in the DHFR/MTX gene amplification system, a powerful tool for developing stable, high-producing mammalian cell lines, particularly Chinese Hamster Ovary (CHO) cells.[1][3]
This system utilizes a DHFR-deficient host cell line transfected with an expression vector containing the gene of interest (GOI) alongside a functional DHFR gene.[1] Initial selection is performed in a nucleoside-free medium, allowing only cells that have successfully integrated the vector to survive.[4] Subsequent exposure to escalating concentrations of methotrexate creates a selective pressure that favors the survival of cells with amplified copies of the DHFR gene.[3][5] Due to the co-amplification of the closely linked GOI, this process results in a significant increase in recombinant protein expression.[3]
These application notes provide a comprehensive guide to using methotrexate hydrate (B1144303) as a component in Dulbecco's Modified Eagle Medium (DMEM) for the selection and amplification of transfected cells.
Mechanism of Action
Methotrexate acts as a competitive inhibitor of DHFR, binding with high affinity to the enzyme and preventing the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).[1] THF is a crucial cofactor for the synthesis of thymidylate and purine (B94841) nucleotides, which are essential building blocks for DNA synthesis and repair.[2][6] By blocking this pathway, methotrexate depletes the intracellular pool of these precursors, leading to the arrest of DNA synthesis and ultimately cell death.[1]
In the context of a DHFR-based expression system, DHFR-deficient host cells are first transfected with a plasmid carrying both the GOI and a functional DHFR gene.[3] Culturing these cells in a nucleoside-free medium ensures that only successfully transfected cells, which can now produce their own nucleotides, will survive. The subsequent addition of methotrexate introduces a new selective pressure. Cells that amplify the DHFR gene can produce higher levels of the DHFR enzyme, thereby overcoming the inhibitory effect of methotrexate and allowing for their survival and proliferation.[3][5] This gene amplification event typically includes the co-amplification of the linked GOI, leading to enhanced production of the desired recombinant protein.[1]
Signaling Pathway of Methotrexate Action
References
- 1. benchchem.com [benchchem.com]
- 2. droracle.ai [droracle.ai]
- 3. researchgate.net [researchgate.net]
- 4. Generation of High-Expressing Cells by Methotrexate Amplification of Destabilized Dihydrofolate Reductase Selection Marker | Springer Nature Experiments [experiments.springernature.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. youtube.com [youtube.com]
Application Notes: In Vitro Efficacy of Methotrexate Hydrate on Cancer Cell Lines
Introduction
Methotrexate (B535133) Hydrate, the hydrated form of Methotrexate (MTX), is a cornerstone antimetabolite and antifolate agent used in chemotherapy.[1][2][3] Its primary mechanism of action involves the competitive inhibition of dihydrofolate reductase (DHFR), an enzyme critical for the synthesis of purine (B94841) and pyrimidine (B1678525) nucleotides, the essential building blocks of DNA and RNA.[1][2] By disrupting DNA synthesis, repair, and cellular replication, Methotrexate preferentially targets rapidly dividing cells, making it an effective agent against various cancers.[2][4] These application notes provide a comprehensive overview of the in vitro effects of Methotrexate Hydrate, including its mechanism of action, quantitative efficacy data, and detailed protocols for its evaluation in cancer cell line research.
Mechanism of Action
Methotrexate enters cancer cells primarily through the reduced folate carrier (SLC19A1).[5][6] Once inside, it is converted into active methotrexate polyglutamates (MTXPGs) by the enzyme folylpolyglutamate synthetase (FPGS).[1][6] These polyglutamated forms are retained within the cell and exhibit a more potent inhibitory effect on DHFR and other folate-dependent enzymes, such as thymidylate synthase (TYMS).[1][6]
The inhibition of DHFR depletes the intracellular pool of tetrahydrofolate (THF), a crucial cofactor for one-carbon metabolism.[3][5] This blockade disrupts the de novo synthesis of purines and thymidylates, leading to an inhibition of DNA and RNA synthesis, ultimately resulting in cell cycle arrest and apoptosis (programmed cell death).[1][3][4]
Data Presentation: Quantitative In Vitro Efficacy
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. IC50 values for Methotrexate can vary based on the cell line, exposure time, and assay conditions.
Table 1: IC50 Values of Methotrexate in Various Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (µM) | Exposure Time | Reference |
| Daoy | Medulloblastoma | 0.095 | 6 days | [1][7][8] |
| Saos-2 | Osteosarcoma | 0.035 | 6 days | [7][8] |
| HCT-116 | Colorectal Cancer | 0.15 | 48 hours | [9][10] |
| A549 | Lung Carcinoma | 0.10 | 48 hours | [9][10] |
| DU-145 | Prostate Cancer | 0.023 | Not Specified | [11] |
| JAR | Choriocarcinoma | 0.1 - 2.5 µg/ml* | 48 hours | [12] |
| Various | Wild-type tumors | 2 - 78 | 24 hours | [13] |
*Note: Concentration reported in µg/ml in the source.
Table 2: Example Apoptosis Analysis in Jurkat T-lymphocytic cells
| Treatment | Concentration | Apoptotic Cells (%) | Notes | Reference |
| Control | 0 | Baseline | Baseline apoptosis level. | [14] |
| Methotrexate | Low Dose | Significantly Increased | Cytotoxicity attributed to apoptosis. | [14] |
| Methotrexate + NAC | Low Dose | Partially Inhibited | Suggests involvement of oxidative stress. | [14] |
*Note: This table provides a qualitative summary of findings. Quantitative percentages vary by experiment.
Table 3: Example Cell Cycle Analysis in HEp-2 Laryngeal Cancer Cells
| Treatment | Effect on Cell Cycle | Reference |
| Methotrexate | Arrest at S (76%) and G2 (24%) phases | [15] |
Experimental Protocols
A generalized workflow for assessing the in vitro anti-cancer effects of this compound is essential for structured research.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol determines the cytotoxic effects of Methotrexate by measuring the metabolic activity of cells.[16][17]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[4][16]
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of medium.[4] Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[1]
-
Drug Preparation: Prepare serial dilutions of this compound in complete culture medium at desired final concentrations (e.g., ranging from 0.01 µM to 100 µM).[4]
-
Treatment: Carefully remove the medium from the wells and add 100 µL of the Methotrexate dilutions. Include vehicle control wells (medium with the solvent used for Methotrexate) and blank wells (medium only).[4]
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[1][4]
-
MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.[1][4]
-
Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[1][4] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[16]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[1][4]
-
Analysis: Calculate cell viability as a percentage of the vehicle control and plot dose-response curves to determine the IC50 value.
Protocol 2: Apoptosis Assay by Annexin V/PI Staining
This protocol quantifies the percentage of apoptotic and necrotic cells following treatment using flow cytometry.[18][19]
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and 1X Binding Buffer)[4]
-
Cold PBS
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of Methotrexate for the desired time.
-
Cell Harvesting: Harvest both floating and adherent cells. For adherent cells, use trypsinization. Combine all cells and collect by centrifugation.[1]
-
Washing: Wash the cells twice with cold PBS, centrifuging at approximately 300-600 x g for 5 minutes between washes.[19][20]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of ~1 x 10⁶ cells/mL.[1]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[1][4]
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[1][18]
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.[1]
-
Data Acquisition: Analyze the cells by flow cytometry within one hour.[1] Do not wash cells after adding PI.[20]
-
Analysis: Differentiate cell populations:
Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining
This protocol analyzes the effect of Methotrexate on cell cycle progression by quantifying DNA content.[21]
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
This compound stock solution
-
Ice-cold PBS
-
Ice-cold 70% ethanol[21]
-
Propidium Iodide (PI) staining solution (containing RNase A to prevent RNA staining)[21]
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates, allow them to attach, and treat with Methotrexate for the desired time.
-
Cell Harvesting: Harvest cells by trypsinization and collect by centrifugation.
-
Washing: Wash the cell pellet with ice-cold PBS.[4]
-
Fixation: Fix the cells by adding the pellet dropwise into ice-cold 70% ethanol (B145695) while gently vortexing to prevent clumping.[1][21] Store the fixed cells at -20°C or 4°C for at least 2 hours (or up to several months).[1][21][22]
-
Rehydration: Centrifuge the fixed cells to remove the ethanol and wash with PBS.[1]
-
Staining: Resuspend the cell pellet in PI staining solution (which includes RNase A). Incubate for 15-30 minutes at room temperature in the dark.[1][22][23]
-
Data Acquisition: Analyze the DNA content of the cells by flow cytometry.[1] Use a low flow rate to improve the quality of the data.[21]
-
Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle based on fluorescence intensity.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Overview of Dual-Acting Drug Methotrexate in Different Neurological Diseases, Autoimmune Pathologies and Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. ClinPGx [clinpgx.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. DHFR-mediated effects of methotrexate in medulloblastoma and osteosarcoma cells: The same outcome of treatment with different doses in sensitive cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Methotrexate induces apoptosis of human choriocarcinoma cell line JAR via a mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In vitro and in vivo antitumor activity of methotrexate conjugated to human serum albumin in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Low dose methotrexate induces apoptosis with reactive oxygen species involvement in T lymphocytic cell lines to a greater extent than in monocytic lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 16. MTT assay protocol | Abcam [abcam.com]
- 17. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 18. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 19. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 20. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 21. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 22. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 23. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
Application of Methotrexate Hydrate in Rheumatoid Arthritis Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methotrexate (B535133) (MTX), a folate analog, remains a cornerstone therapy for rheumatoid arthritis (RA), a chronic autoimmune disease characterized by synovial inflammation and progressive joint destruction.[1][2] Despite its widespread clinical use for decades, the precise mechanisms underlying its therapeutic efficacy in RA are multifaceted and continue to be an active area of research.[1][3] At the low doses used to treat RA, its anti-inflammatory and immunomodulatory effects are not solely attributable to its classical role as a dihydrofolate reductase (DHFR) inhibitor.[4][5] This document provides detailed application notes and experimental protocols for the use of methotrexate hydrate (B1144303) in RA research, summarizing key quantitative data and outlining methodologies for relevant in vitro and in vivo studies.
Mechanism of Action
The anti-inflammatory effects of methotrexate in rheumatoid arthritis are attributed to several interconnected mechanisms:
-
Adenosine (B11128) Signaling: A primary mechanism of low-dose MTX is the promotion of extracellular adenosine release.[1][6][7] Methotrexate polyglutamates inhibit 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide (AICAR) transformylase, leading to an intracellular accumulation of AICAR.[4] This, in turn, inhibits adenosine deaminase, increasing intracellular adenosine levels, which is then released from the cell.[1] Extracellular adenosine, acting through its receptors (primarily A2A and A3), suppresses the inflammatory functions of various immune cells, including neutrophils, macrophages, and lymphocytes.[1][6][8]
-
Inhibition of Pro-inflammatory Cytokines: Methotrexate has been shown to inhibit the production of several pro-inflammatory cytokines that play a critical role in RA pathogenesis.[9][10] It effectively suppresses cytokines induced by T-cell activation, including tumor necrosis factor-alpha (TNF-α), interferon-gamma (IFN-γ), interleukin-4 (IL-4), and IL-13.[9][11]
-
Modulation of Signaling Pathways: Methotrexate can modulate key intracellular signaling pathways involved in inflammation. It has been shown to suppress the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, which is crucial for signaling numerous pro-inflammatory cytokines.[5][12][13] Additionally, it can inhibit the activation of nuclear factor-κB (NF-κB), a critical transcription factor for pro-inflammatory gene expression.[3][4]
-
Folate Antagonism and Antiproliferative Effects: By inhibiting DHFR, methotrexate depletes intracellular stores of tetrahydrofolate, a crucial cofactor for the synthesis of purines and pyrimidines.[4] This disrupts DNA and RNA synthesis, thereby inhibiting the proliferation of rapidly dividing cells like activated lymphocytes and fibroblast-like synoviocytes (FLS), which are key players in the inflamed synovium.[4][7]
Signaling Pathways
dot
Caption: Methotrexate's effect on adenosine signaling.
dot
Caption: Methotrexate's inhibition of the JAK/STAT pathway.
Quantitative Data Summary
In Vitro Studies: Effect of Methotrexate on Cytokine Production
| Cell Type | Stimulus | Methotrexate Concentration | Cytokine | % Inhibition / Effect | Reference |
| Human Mononuclear Cells (MNCs) | anti-CD3/CD28 | Clinically relevant concentrations | IFN-γ, TNF-α, IL-4, IL-13, GM-CSF | Significant inhibition | [9] |
| Human MNCs | LOS or SAC | Clinically relevant concentrations | IL-1β, IL-6, IL-8, TNF-α | Slight decrease | [9] |
| Co-culture of RA Synoviocytes and Activated PBMCs | PHA | 0.01 µg/mL | IL-17, IL-6, IL-1β, IFN-γ | Modest inhibitory effect | [12] |
| Murine Splenic T cells | Spontaneous and IL-15-induced | 10-100 mg/kg (in vivo treatment) | TNF-α | Significant reduction | [14] |
In Vivo Studies: Efficacy of Methotrexate in Animal Models of Arthritis
| Animal Model | Animal Strain | Methotrexate Dose | Administration Route | Key Findings | Reference |
| Collagen-Induced Arthritis (CIA) | DBA/1J Mice | 2, 10, 20, 50 mg/kg weekly | Subcutaneous | Dose-dependent reduction in disease activity. | [9] |
| Collagen-Induced Arthritis (CIA) | Lewis Rats | 0.3 mg/kg every 2 days | Subcutaneous | Moderate effectiveness in reducing paw edema. | [1] |
| Adjuvant-Induced Arthritis (AIA) | Lewis Rats | 0.3 mg/kg twice a week | Oral | Reduction in hind paw volume. | [4] |
| Adjuvant-Induced Arthritis (AIA) | Rats | 1 mg/kg/week | Subcutaneous | Significant reduction in arthritis score. | [15] |
| Pristane-Induced Arthritis (PIA) | DA Rats | 0.05, 0.075, 0.1 mg/kg daily | - | Significant reduction in severity scores. | [3] |
Clinical Studies: Efficacy of Methotrexate in Rheumatoid Arthritis Patients
| Study Type | Number of Patients | Methotrexate Dose | Duration | Key Efficacy Outcomes | Reference |
| Randomized Controlled Trials (Review) | 732 | 5-25 mg/week | 12-52 weeks | 15% more patients achieved ACR50 response compared to placebo. | [10] |
| Cohort Study | 254 | Median 15 mg/week | 12 months | 59.4% achieved remission or low disease activity. | [16] |
| Randomized Controlled Trial | 100 | Start: 7.5 vs 15 mg/week, escalated to 25 mg/week | 12 weeks | No significant difference in change in DAS28 between starting doses. |
Experimental Protocols
In Vitro Co-culture Model of RA Synovium
This protocol is adapted from a study investigating the effects of methotrexate on cytokine production in a system that mimics the interaction between immune cells and synoviocytes in the RA synovium.[12]
Objective: To evaluate the effect of methotrexate on cytokine production by co-culturing activated peripheral blood mononuclear cells (PBMCs) with rheumatoid arthritis fibroblast-like synoviocytes (RA-FLS).
Materials:
-
RA-FLS (primary culture from RA patients)
-
Human PBMCs (isolated from healthy donors)
-
Phytohemagglutinin (PHA)
-
Methotrexate hydrate
-
Complete cell culture medium (e.g., DMEM with 10% FBS, antibiotics)
-
ELISA kits for IL-17, IL-6, IL-1β, IFN-γ, and IL-10
Procedure:
-
Cell Culture: Culture RA-FLS in complete medium. Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
PBMC Activation: Activate PBMCs by incubating with PHA (e.g., 5 µg/mL) for 48 hours.
-
Co-culture Setup: Seed RA-FLS in a 96-well plate and allow them to adhere overnight.
-
Methotrexate Treatment: Pre-incubate the activated PBMCs with various concentrations of methotrexate (e.g., 0.001, 0.01, 0.1, 1, and 10 µg/mL) for 1 hour.
-
Initiate Co-culture: Add the methotrexate-treated (or untreated control) activated PBMCs to the wells containing RA-FLS at a ratio of 5:1 (PBMC:FLS).
-
Incubation: Co-culture the cells for 48 hours at 37°C in a humidified 5% CO2 incubator.
-
Supernatant Collection: After incubation, centrifuge the plates and collect the supernatants.
-
Cytokine Measurement: Measure the concentrations of IL-17, IL-6, IL-1β, IFN-γ, and IL-10 in the supernatants using specific ELISA kits according to the manufacturer's instructions.
dot
Caption: In vitro co-culture experimental workflow.
In Vivo Collagen-Induced Arthritis (CIA) Mouse Model
This protocol provides a general framework for inducing CIA in mice and evaluating the efficacy of methotrexate, based on common practices in the literature.[3][9]
Objective: To induce an autoimmune arthritis in mice that mimics human RA and to assess the therapeutic effect of methotrexate.
Materials:
-
DBA/1J mice (male, 8-10 weeks old)
-
Bovine type II collagen (CII)
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
This compound
-
Sterile saline
-
Syringes and needles
Procedure:
-
Preparation of Emulsions:
-
Primary Immunization: Prepare an emulsion of CII in CFA (e.g., 1:1 v/v).
-
Booster Immunization: Prepare an emulsion of CII in IFA (e.g., 1:1 v/v).
-
-
Induction of Arthritis:
-
Day 0 (Primary Immunization): Inject each mouse intradermally at the base of the tail with 100 µL of the CII/CFA emulsion.
-
Day 21 (Booster Immunization): Inject each mouse intradermally at the base of the tail with 100 µL of the CII/IFA emulsion.
-
-
Methotrexate Treatment:
-
Begin methotrexate treatment at the onset of clinical signs of arthritis (typically around day 24-28).
-
Administer methotrexate (e.g., 2, 10, 20, or 50 mg/kg) or vehicle (saline) subcutaneously once weekly.
-
-
Clinical Assessment:
-
Monitor the mice daily for the onset and severity of arthritis.
-
Score each paw based on a scale of 0-4 (0=normal, 1=erythema and mild swelling of one digit, 2=erythema and mild swelling of the ankle or wrist, 3=erythema and moderate swelling of the entire paw, 4=severe swelling and ankylosis). The maximum score per mouse is 16.
-
-
Termination and Analysis:
-
Euthanize the mice at the end of the study (e.g., day 42).
-
Collect paws for histological analysis of joint inflammation and destruction.
-
Collect blood for measurement of serum cytokine levels and anti-CII antibodies.
-
dot
Caption: Collagen-Induced Arthritis (CIA) experimental workflow.
Conclusion
This compound is a critical tool in rheumatoid arthritis research, serving as both a benchmark for novel therapies and a subject of ongoing investigation to fully elucidate its mechanisms of action. The protocols and data presented here provide a foundation for researchers to design and execute robust in vitro and in vivo studies to further understand the pathophysiology of RA and to explore new therapeutic strategies. The multifaceted nature of methotrexate's effects underscores the complexity of RA and highlights the importance of a multi-pronged approach to its study and treatment.
References
- 1. Pharmacokinetics, pharmacodynamics, and toxicities of methotrexate in healthy and collagen-induced arthritic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methotrexate ameliorates T cell dependent autoimmune arthritis and encephalomyelitis but not antibody induced or fibroblast induced arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Utilization of adjuvant arthritis model for evaluation of new approaches in rheumatoid arthritis therapy focused on regulation of immune processes and oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methotrexate inhibits rheumatoid synovitis by inducing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Methotrexate inhibits proliferation but not interleukin 1 stimulated secretory activities of cultured human synovial fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. Methotrexate disposition, anti-folate activity and efficacy in the collagen-induced arthritis mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Methotrexate for treating rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Effects of Methotrexate Alone or Combined With Arthritis-Related Biotherapies in an in vitro Co-culture Model With Immune Cells and Synoviocytes [frontiersin.org]
- 12. biochemjournal.com [biochemjournal.com]
- 13. Methotrexate specifically modulates cytokine production by T cells and macrophages in murine collagen-induced arthritis (CIA): a mechanism for methotrexate-mediated immunosuppression - PMC [pmc.ncbi.nlm.nih.gov]
- 14. clinexprheumatol.org [clinexprheumatol.org]
- 15. Predictive factors of methotrexate monotherapy success in patients with rheumatoid arthritis in a national referral center: a cohort study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Application Notes & Protocols for the Spectrophotometric Determination of Methotrexate Hydrate Concentration
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methotrexate (MTX), a folate antagonist, is a cornerstone medication in the treatment of various cancers and autoimmune diseases.[1][2] Accurate quantification of Methotrexate Hydrate concentration is crucial for pharmaceutical quality control, formulation development, and clinical monitoring. Ultraviolet-Visible (UV-Vis) spectrophotometry offers a simple, cost-effective, and rapid method for this purpose. This document provides detailed protocols for the spectrophotometric determination of this compound and an overview of its key signaling pathways.
Principle of Spectrophotometric Determination
The quantification of this compound by UV-Vis spectrophotometry is based on Beer-Lambert's law. This law states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light through the solution. Methotrexate exhibits characteristic absorbance maxima in the UV region, which can be used for its quantification. The choice of solvent can influence the position of these maxima.
Quantitative Data Summary
The following table summarizes key quantitative parameters for the spectrophotometric analysis of this compound reported in the literature.
| Parameter | Value | Solvent/Conditions | Reference |
| λmax | 372 nm | 0.1 M Sodium Bicarbonate | [3] |
| ~300 nm | 0.1 N NaOH, Phosphate Buffer (pH 6.4, 7.4) | [4] | |
| 303 nm | Phosphate Buffer Solution | [5] | |
| 259 nm | 0.1 N NaOH | [6] | |
| 257 nm | 0.1 N NaOH | [7] | |
| 302 nm | 0.1 N NaOH | [7] | |
| 370 nm | 0.1 N NaOH | [7] | |
| 610 nm | Oxidative coupling with MBTH reagent, pH 4.0 | [8] | |
| Linearity Range | 1.204 - 40.13 µM | 0.1 M Sodium Bicarbonate | [3] |
| 10 - 50 µg/ml | 0.1 N NaOH | [4] | |
| 50 - 100 µg/ml | Phosphate Buffer | [4] | |
| 2 - 10 µg/mL | Phosphate Buffer Solution | [5] | |
| 3 - 10 µg/ml | 0.1 N NaOH | [6] | |
| 5 - 30 µg/ml | Oxidative coupling with MBTH reagent | [8] | |
| Molar Absorptivity (ε) | 8571 M⁻¹cm⁻¹ | at 372 nm in 0.1 M Sodium Bicarbonate | [3] |
| 22,300 M⁻¹cm⁻¹ | at 257 nm in 0.1 N NaOH | [7] | |
| 22,700 M⁻¹cm⁻¹ | at 302 nm in 0.1 N NaOH | [7] | |
| 7,300 M⁻¹cm⁻¹ | at 370 nm in 0.1 N NaOH | [7] | |
| Limit of Quantitation (LOQ) | 1.050 µM | 0.1 M Sodium Bicarbonate | [3] |
| Recovery | 99.56 - 104.7% | 0.1 M Sodium Bicarbonate | [3] |
| 90 - 100% | 0.1 N NaOH / Phosphate Buffer | [4] | |
| ~100% | Phosphate Buffer Solution | [5] | |
| 98.65% | Oxidative coupling with MBTH reagent | [8] |
Experimental Protocols
Method 1: UV Spectrophotometry in Alkaline Solution
This protocol is a generalized procedure based on common methodologies for the direct UV spectrophotometric analysis of Methotrexate in an alkaline medium.
1. Materials and Reagents:
-
This compound reference standard
-
Sodium Hydroxide (NaOH), 0.1 N solution
-
Volumetric flasks (10 mL, 50 mL, 100 mL)
-
Pipettes
-
UV-Vis Spectrophotometer with 1 cm quartz cuvettes
2. Preparation of Standard Stock Solution (100 µg/mL):
-
Accurately weigh approximately 5 mg of this compound reference standard.[6]
-
Transfer the weighed standard to a 50 mL volumetric flask.[6]
-
Add approximately 10 mL of 0.1 N NaOH and sonicate or shake vigorously to dissolve the drug completely.[6]
-
Once dissolved, make up the volume to 50 mL with 0.1 N NaOH. This is the standard stock solution.[6]
3. Preparation of Calibration Standards:
-
From the standard stock solution, prepare a series of dilutions in 10 mL volumetric flasks to obtain final concentrations within the linear range (e.g., 10, 20, 30, 40, 50 µg/mL).[4]
-
Use 0.1 N NaOH as the diluent.
4. Sample Preparation (from tablets):
-
Weigh and finely powder a representative number of tablets (e.g., ten).[6]
-
Accurately weigh a portion of the powder equivalent to a known amount of Methotrexate (e.g., 2.5 mg) and transfer it to a 25 mL volumetric flask.[6]
-
Add approximately 10 mL of 0.1 N NaOH and sonicate for an appropriate time (e.g., 45 minutes) to ensure complete extraction of the drug.[6]
-
Make up the volume to the mark with 0.1 N NaOH and filter the solution through a suitable filter paper (e.g., Whatman filter paper).[6]
-
Further dilute the filtrate with 0.1 N NaOH to obtain a theoretical concentration within the calibration range.
5. Spectrophotometric Measurement:
-
Set the UV-Vis spectrophotometer to scan a suitable wavelength range (e.g., 200-400 nm).
-
Use 0.1 N NaOH as a blank to zero the instrument.
-
Measure the absorbance of each calibration standard and the sample solution at the wavelength of maximum absorbance (λmax), which is approximately 300-303 nm in 0.1 N NaOH.[4][5]
-
Record the absorbance values.
6. Data Analysis:
-
Construct a calibration curve by plotting the absorbance of the calibration standards against their corresponding concentrations.
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value close to 0.999 indicates good linearity.[4]
-
Determine the concentration of Methotrexate in the sample solution by interpolating its absorbance value on the calibration curve or by using the regression equation.
-
Calculate the amount of Methotrexate in the original formulation, taking into account the dilutions made.
Method 2: Oxidative Coupling Reaction for Visible Spectrophotometry
This method is suitable for the determination of Methotrexate in the visible region after a chemical reaction.
1. Materials and Reagents:
-
This compound reference standard
-
3-methyl-2-benzothiazolinone hydrazone hydrochloride (MBTH) solution (0.01 M)
-
Ferric chloride (FeCl₃) solution (0.7%)
-
Hydrochloric acid (HCl) solution (0.5 N)
-
Dimethyl Sulfoxide (DMSO)
-
Volumetric flasks, pipettes, heating apparatus
-
Visible Spectrophotometer
2. Preparation of Standard Solutions:
-
Prepare a stock solution of Methotrexate in DMSO.
-
From the stock solution, prepare fresh aliquots in a series of 10 mL volumetric flasks to achieve final concentrations in the range of 5-30 µg/mL.[8]
3. Color Development and Measurement:
-
To each volumetric flask containing the standard dilutions and the prepared sample solution, add 1 mL of 0.01 M MBTH solution.[8]
-
Follow by the addition of 1 mL of 0.7% Ferric chloride solution.[8]
-
Heat the resulting solutions for 15 minutes.[8]
-
Add 1 mL of 0.5 N Hydrochloric acid solution.[8]
-
Cool the solutions to room temperature and make up the volume to the mark with DMSO.[8]
-
Measure the absorbance of the orange-red colored chromogen at 610 nm against a reagent blank. The color is reported to be stable for 24 hours.[8]
7. Data Analysis:
-
Construct a calibration curve by plotting absorbance versus concentration.
-
Determine the concentration of the unknown sample from the calibration curve.
Methotrexate Signaling Pathways
Methotrexate's therapeutic effects are attributed to its influence on several key cellular pathways. The primary mechanisms include the inhibition of dihydrofolate reductase (DHFR), leading to the disruption of DNA and RNA synthesis, and the modulation of inflammatory signaling pathways.[9][10][11]
Caption: A generalized workflow for the spectrophotometric determination of Methotrexate.
Folate Antagonism Pathway
The classical mechanism of Methotrexate involves the competitive inhibition of dihydrofolate reductase (DHFR).[9] This enzyme is crucial for reducing dihydrofolate (DHF) to its active form, tetrahydrofolate (THF). THF is essential for the synthesis of purines and pyrimidines, the building blocks of DNA and RNA. By inhibiting DHFR, Methotrexate disrupts cellular replication, which is particularly effective against rapidly dividing cells like cancer cells and activated immune cells.[9][11]
Caption: Methotrexate's inhibition of the Dihydrofolate Reductase (DHFR) pathway.
Adenosine (B11128) Signaling Pathway
A primary anti-inflammatory mechanism of low-dose Methotrexate is the promotion of adenosine release.[9][12] Intracellularly, Methotrexate is converted to its polyglutamated form (MTX-PGs), which inhibits 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide (AICAR) transformylase (ATIC).[9] This leads to the accumulation of intracellular AICAR, which in turn inhibits enzymes that break down AMP, leading to an increase in intracellular AMP. This results in the release of adenosine into the extracellular space, where it binds to its receptors on immune cells, exerting potent anti-inflammatory effects.[9][12]
Caption: The Methotrexate-induced adenosine signaling pathway leading to anti-inflammatory effects.
JAK/STAT Signaling Pathway
Methotrexate has also been shown to suppress the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway.[9][10][11] This pathway is central to the inflammatory response, as it transduces signals from cytokines and growth factors to the nucleus, leading to the transcription of pro-inflammatory genes. By inhibiting the JAK/STAT pathway, Methotrexate can reduce the production of inflammatory mediators.[9]
Caption: Suppression of the JAK/STAT signaling pathway by Methotrexate.
Disclaimer
These protocols and application notes are intended for informational purposes for qualified professionals. It is essential to validate any analytical method for its intended use. Appropriate safety precautions should be taken when handling Methotrexate and all chemical reagents.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. ptfarm.pl [ptfarm.pl]
- 4. ijprajournal.com [ijprajournal.com]
- 5. ijtsrd.com [ijtsrd.com]
- 6. ijpcbs.com [ijpcbs.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. benchchem.com [benchchem.com]
- 10. Methotrexate and its mechanisms of action in inflammatory arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. portlandpress.com [portlandpress.com]
- 12. Methotrexate Mechanism in Treatment of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Utilizing Methotrexate Hydrate in Sphere-Forming Assays for Cancer Stem Cell Research
Introduction
The sphere-forming assay is a well-established in vitro method for the enrichment and characterization of cancer stem cells (CSCs). This technique relies on the ability of CSCs to proliferate and form three-dimensional, non-adherent spherical clusters, termed tumorspheres, in serum-free media supplemented with specific growth factors. These assays are crucial for studying CSC self-renewal, differentiation, and resistance to therapy. Methotrexate (B535133), a folate analog, is a widely used chemotherapeutic agent that inhibits dihydrofolate reductase (DHFR), an enzyme critical for the synthesis of nucleotides required for DNA replication and repair.[1][2][3] By disrupting this pathway, methotrexate effectively halts the proliferation of rapidly dividing cells, including cancer cells. The inclusion of methotrexate hydrate (B1144303) in sphere-forming assays provides a powerful tool to investigate its efficacy against the CSC subpopulation, assess drug resistance mechanisms, and screen for novel therapeutic strategies targeting these resilient cells.
Key Principles
-
Selective Culture Conditions: The assay utilizes serum-free, non-adherent culture conditions that favor the survival and proliferation of CSCs while inducing anoikis (a form of programmed cell death) in differentiated cancer cells.[4]
-
Inhibition of Folate Metabolism: Methotrexate acts as a competitive inhibitor of DHFR, leading to a depletion of tetrahydrofolate (THF). THF is an essential cofactor for the synthesis of purines and thymidylate, which are the building blocks of DNA and RNA.[2][5]
-
Impact on Self-Renewal: By treating developing or established tumorspheres with methotrexate, researchers can quantify its effect on the self-renewal capacity of CSCs. This is typically measured by the Sphere Formation Efficiency (SFE) and the size of the spheres.[6][7]
-
Dose-Dependent Effects: The concentration of methotrexate is a critical variable. High concentrations are expected to inhibit sphere formation, while some studies suggest that very low concentrations might paradoxically stimulate the cell cycle in certain cancer stem-like cells.[1][8]
Experimental Considerations
-
Cell Line Specificity: The response to methotrexate can vary significantly between different cancer cell lines. It is essential to determine the optimal cell seeding density and the effective dose range for each specific cell type.
-
Penetration into Spheres: The diffusion of drugs into the core of larger spheroids can be limited, potentially leading to an underestimation of efficacy. This should be considered when designing experiments and interpreting results.[9]
-
Treatment Strategy: Methotrexate can be introduced at different time points in the assay. It can be added at the time of cell seeding to assess its effect on the initiation of sphere formation or added to established spheres to evaluate its impact on pre-existing CSCs.[6][10]
Experimental Protocols
Protocol 1: Primary Sphere Formation Assay with Methotrexate Hydrate Treatment
This protocol details the methodology for assessing the effect of this compound on the initial formation of tumorspheres from a single-cell suspension.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, PC-3, A549)
-
DMEM/F-12 medium
-
B-27 Supplement (50X)
-
Epidermal Growth Factor (EGF)
-
Basic Fibroblast Growth Factor (bFGF)
-
Heparin
-
Penicillin-Streptomycin
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Ultra-low attachment plates (e.g., 96-well or 6-well)
-
Hemocytometer or automated cell counter
-
Trypan Blue solution
Procedure:
-
Cell Preparation:
-
Culture the chosen cancer cell line in standard adherent conditions to ~70-80% confluency.
-
Wash the cells with PBS and detach them using Trypsin-EDTA.
-
Neutralize the trypsin with serum-containing medium, collect the cells, and centrifuge at 200 x g for 5 minutes.
-
Resuspend the cell pellet in serum-free DMEM/F-12 medium and perform a viable cell count using Trypan Blue.
-
Pass the cell suspension through a 40 µm cell strainer to obtain a single-cell suspension.
-
-
Plating for Sphere Formation:
-
Prepare the sphere-forming medium: DMEM/F-12 supplemented with 1X B-27, 20 ng/mL EGF, 20 ng/mL bFGF, 4 µg/mL heparin, and 1X Penicillin-Streptomycin.
-
Dilute the single-cell suspension in the sphere-forming medium to the desired seeding density (e.g., 1,000 to 5,000 cells/mL). The optimal density should be determined empirically for each cell line.[4]
-
Prepare serial dilutions of this compound in the sphere-forming medium to achieve the desired final concentrations (refer to Table 1 for a suggested range). Include a vehicle control (DMSO).
-
Plate the cell suspension into ultra-low attachment plates (e.g., 100 µL per well in a 96-well plate).
-
-
Incubation and Monitoring:
-
Incubate the plates at 37°C in a humidified atmosphere with 5% CO2.
-
Monitor sphere formation every 2-3 days using an inverted microscope. Do not disturb the plates to avoid disrupting sphere formation.
-
Typically, spheres will form within 7-14 days.
-
-
Quantification and Data Analysis:
-
After the incubation period, count the number of spheres per well. A sphere is generally defined as a free-floating, spherical cluster of cells with a diameter >50 µm.
-
Calculate the Sphere Formation Efficiency (SFE) using the following formula: SFE (%) = (Number of spheres formed / Number of cells seeded) x 100
-
Measure the diameter of the spheres using imaging software.
-
Analyze the data to determine the effect of different methotrexate concentrations on SFE and sphere size.
-
Protocol 2: Secondary Sphere Formation Assay (Self-Renewal Assay)
This protocol assesses the effect of methotrexate on the self-renewal capacity of CSCs by passaging the primary spheres.
Procedure:
-
Harvesting Primary Spheres:
-
Collect the spheres formed in Protocol 1 (from the vehicle control group) into a sterile conical tube.
-
Allow the spheres to settle by gravity for 10 minutes or centrifuge at a low speed (e.g., 100 x g for 2 minutes).
-
Carefully aspirate the supernatant.
-
-
Dissociation of Spheres:
-
Wash the spheres with PBS.
-
Resuspend the sphere pellet in a small volume of Trypsin-EDTA and incubate at 37°C for 5-10 minutes, with gentle agitation, to dissociate the spheres into a single-cell suspension.
-
Neutralize the trypsin, centrifuge the cells, and resuspend the pellet in serum-free medium.
-
Perform a viable cell count.
-
-
Re-plating for Secondary Sphere Formation:
-
Follow steps 2 and 3 from Protocol 1 to re-plate the single cells in sphere-forming medium containing the desired concentrations of this compound.
-
-
Quantification and Analysis:
-
After 7-14 days, quantify the number and size of the secondary spheres as described in Protocol 1.
-
A reduction in the SFE of the secondary spheres in the treated groups compared to the control group indicates an inhibition of the self-renewal capacity of the CSCs.
-
Data Presentation
The following tables provide a template for presenting quantitative data from sphere-forming assays with this compound. The values presented are hypothetical and should be replaced with experimental data.
Table 1: Effect of this compound on Primary Sphere Formation
| Cell Line | Methotrexate Conc. (nM) | Seeding Density (cells/well) | Incubation Time (days) | Average Sphere Count per Well | Sphere Formation Efficiency (SFE %) | Average Sphere Diameter (µm) |
| MCF-7 | 0 (Vehicle) | 500 | 10 | 45 | 9.0 | 150 |
| 10 | 500 | 10 | 48 | 9.6 | 155 | |
| 100 | 500 | 10 | 25 | 5.0 | 110 | |
| 500 | 500 | 10 | 12 | 2.4 | 80 | |
| 1000 | 500 | 10 | 5 | 1.0 | 60 | |
| PC-3 | 0 (Vehicle) | 1000 | 12 | 60 | 6.0 | 180 |
| 10 | 1000 | 12 | 62 | 6.2 | 185 | |
| 100 | 1000 | 12 | 35 | 3.5 | 130 | |
| 500 | 1000 | 12 | 18 | 1.8 | 95 | |
| 1000 | 1000 | 12 | 8 | 0.8 | 70 |
Note: Some studies have reported a potential stimulatory effect on cell cycle progression at very low concentrations of methotrexate (e.g., 10 nM) in certain cancer stem-like cells.[8]
Table 2: Effect of this compound on Secondary Sphere Formation (Self-Renewal)
| Cell Line | Methotrexate Conc. (nM) | Seeding Density (cells/well) | Incubation Time (days) | Average Sphere Count per Well | Sphere Formation Efficiency (SFE %) |
| MCF-7 | 0 (Vehicle) | 500 | 10 | 65 | 13.0 |
| 100 | 500 | 10 | 30 | 6.0 | |
| 500 | 500 | 10 | 10 | 2.0 | |
| 1000 | 500 | 10 | 2 | 0.4 | |
| PC-3 | 0 (Vehicle) | 1000 | 12 | 80 | 8.0 |
| 100 | 1000 | 12 | 40 | 4.0 | |
| 500 | 1000 | 12 | 15 | 1.5 | |
| 1000 | 1000 | 12 | 4 | 0.4 |
Visualizations
Signaling Pathway of Methotrexate Action
Caption: Methotrexate's mechanism of action in cancer stem cells.
Experimental Workflow for Sphere-Forming Assay
Caption: Workflow for primary and secondary sphere-forming assays.
References
- 1. Frontiers | Methotrexate-Lactoferrin Targeted Exemestane Cubosomes for Synergistic Breast Cancer Therapy [frontiersin.org]
- 2. Formation of spherical cancer stem-like cell colonies with resistance to chemotherapy drugs in the human malignant fibrous histiocytoma NMFH-1 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methotrexate induces oxidative DNA damage and is selectively lethal to tumour cells with defects in the DNA mismatch repair gene MSH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhancement of the Antitumor Effect of Methotrexate on Colorectal Cancer Cells via Lactate Calcium Salt Targeting Methionine Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tumorsphere assay provides more accurate prediction of in vivo responses to chemotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fujifilmbiosciences.fujifilm.com [fujifilmbiosciences.fujifilm.com]
- 7. Low-dose methotrexate enhances cycling of highly anaplastic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. brieflands.com [brieflands.com]
- 9. Fabrication of methotrexate-loaded gold nanoconjugates and its enhanced anticancer activity in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tumorsphere as an effective in vitro platform for screening anti-cancer stem cell drugs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Long-term Storage and Handling of Methotrexate Hydrate Powder
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methotrexate (B535133), a folate antagonist, is a cornerstone of chemotherapy and immunosuppressive treatments. The hydrate (B1144303) powder form is frequently used for preparing formulations in research and development. Ensuring the stability and integrity of methotrexate hydrate powder during long-term storage is critical for the accuracy and reproducibility of experimental results and the safety and efficacy of developed drug products. These application notes provide detailed guidelines and protocols for the proper storage, handling, and stability assessment of this compound powder.
Long-Term Storage and Handling
Proper storage and handling are paramount to prevent the degradation of this compound powder.
Storage Conditions
This compound powder is susceptible to degradation by light, heat, and moisture. Therefore, specific storage conditions must be maintained to ensure its stability over an extended period.
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C[1][2][3] | Minimizes thermal degradation and preserves chemical integrity for at least three to four years.[1][3] |
| Light | Protect from light[1][4] | Methotrexate is photosensitive and can undergo photolytic degradation upon exposure to light.[5][6] |
| Atmosphere | Tightly closed container, in a dry, well-ventilated place[7] | The powder is hygroscopic; exposure to moisture can lead to hydrolysis and degradation.[8] |
| Container | Original, tightly sealed container | Prevents contamination and exposure to environmental factors. |
Handling Procedures
Due to its cytotoxic nature, strict handling procedures must be followed to ensure the safety of laboratory personnel.[7][8][9][10]
-
Engineering Controls : All handling of this compound powder should be performed in a designated area, such as a vertical laminar flow hood or a Class II biological safety cabinet, to prevent inhalation of airborne particles.[11]
-
Personal Protective Equipment (PPE) :
-
Gloves : Wear two pairs of powder-free, disposable nitrile gloves.[12]
-
Lab Coat : A disposable, closed-front gown with knit cuffs is recommended.[12]
-
Eye Protection : Use safety glasses with side shields or goggles.[7][9]
-
Respiratory Protection : For weighing and transferring powder, a NIOSH-approved respirator (e.g., N95) is necessary to prevent inhalation.[7]
-
-
Decontamination and Waste Disposal :
-
All surfaces and equipment that come into contact with methotrexate should be decontaminated.
-
Dispose of all contaminated materials, including PPE and vials, as hazardous waste in clearly labeled, sealed containers, following institutional and local regulations.[11]
-
Stability Profile
This compound powder can degrade through several pathways, primarily hydrolysis and photolysis.
Degradation Pathways
-
Hydrolytic Degradation : In aqueous solutions, particularly at pH levels above 7, methotrexate can hydrolyze to form N¹⁰-methylpteroylglutamic acid.[5]
-
Photolytic Degradation : Exposure to light, especially fluorescent light, can lead to the cleavage of the methotrexate molecule, resulting in degradation products such as 2,4-diamino-6-pteridinecarbaldehyde, 2,4-diamino-6-pteridinecarboxylic acid, and p-aminobenzoylglutamic acid.[5] Other photoproducts can result from N-demethylation and glutamic acid oxidation.[6][13]
Experimental Protocols
Protocol 1: Long-Term Stability Testing of this compound Powder
This protocol outlines a systematic approach to evaluate the stability of this compound powder under defined storage conditions over an extended period.
Objective: To assess the chemical stability of this compound powder when stored at the recommended long-term condition (-20°C, protected from light) and under accelerated conditions.
Materials:
-
This compound powder
-
HPLC grade acetonitrile (B52724)
-
HPLC grade methanol
-
Phosphate (B84403) buffer (pH 7.4)
-
Deionized water
-
Class A volumetric flasks and pipettes
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 250 x 4.6 mm, 5 µm)
-
Analytical balance
-
Environmental chambers/incubators
Methodology:
-
Initial Analysis (Time Zero):
-
Accurately weigh and dissolve a sample of this compound powder in a suitable solvent (e.g., dilute NaOH, followed by dilution with mobile phase) to a known concentration.
-
Analyze the initial purity and concentration of the sample using a validated HPLC method. This will serve as the baseline.
-
-
Sample Storage:
-
Divide the this compound powder into multiple aliquots in tightly sealed, light-protected containers.
-
Store the aliquots under the following conditions:
-
Long-Term: -20°C ± 5°C
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
-
Intermediate: 25°C ± 2°C / 60% RH ± 5% RH
-
-
-
Time Points for Analysis:
-
Long-Term: 0, 3, 6, 9, 12, 18, 24, and 36 months.
-
Accelerated: 0, 1, 2, 3, and 6 months.
-
Intermediate: 0, 3, 6, 9, and 12 months.
-
-
HPLC Analysis:
-
At each time point, retrieve one aliquot from each storage condition.
-
Prepare a sample solution of known concentration as described in step 1.
-
Analyze the sample by HPLC. A typical HPLC method is as follows:
-
Mobile Phase: A gradient or isocratic mixture of phosphate buffer and acetonitrile or methanol.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 303 nm.
-
Injection Volume: 20 µL.
-
-
Quantify the amount of methotrexate and any degradation products.
-
-
Data Analysis:
-
Calculate the percentage of methotrexate remaining at each time point relative to the initial concentration.
-
Identify and quantify any degradation products.
-
Plot the percentage of methotrexate remaining against time for each storage condition.
-
Protocol 2: Preparation of Methotrexate Stock Solution for In Vitro Assays
Objective: To prepare a sterile stock solution of methotrexate for use in cell culture and other in vitro experiments.
Materials:
-
This compound powder
-
1 M Sodium Hydroxide (NaOH)
-
Sterile saline solution or cell culture medium
-
Sterile, conical tubes
-
Sterile 0.22 µm syringe filter
Methodology:
-
Aseptically weigh the desired amount of this compound powder in a sterile microcentrifuge tube inside a biological safety cabinet.
-
Add a minimal amount of 1 M NaOH dropwise to dissolve the powder.[1]
-
Once dissolved, dilute the solution to the desired final concentration with sterile saline or cell culture medium.[1]
-
Sterile-filter the solution using a 0.22 µm syringe filter into a sterile, conical tube.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Label the aliquots with the concentration, date of preparation, and store them appropriately.
Stock Solution Stability:
| Storage Temperature | Duration of Activity |
| 4-8°C | Approximately one week[1] |
| -20°C | Approximately one month[1] |
Visualizations
Caption: Workflow for long-term stability testing of this compound powder.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. powder, ≥98% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. pfizermedical.com [pfizermedical.com]
- 5. Thermal and photolytic decomposition of methotrexate in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Photodegradation of methotrexate in aqueous solution: degradation kinetics and identification of transformation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. fermion.fi [fermion.fi]
- 9. s3.amazonaws.com [s3.amazonaws.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. METHOTREXATE, VIALS (methotrexate, vials) 12 Special Handling Instructions | Pfizer Medical Information - Canada [pfizermedicalinformation.ca]
- 12. datasheets.scbt.com [datasheets.scbt.com]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: Flow Cytometry Analysis of Cells Treated with Methotrexate Hydrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methotrexate (B535133) (MTX), a folate antagonist, is a cornerstone therapy for a variety of cancers and autoimmune diseases.[1][2] Its primary mechanism of action involves the inhibition of dihydrofolate reductase (DHFR), an enzyme crucial for DNA and RNA synthesis.[1][3] This inhibition leads to cell cycle arrest and induction of apoptosis, key therapeutic effects that can be quantitatively assessed using flow cytometry.[4][5] This document provides detailed protocols for the analysis of cells treated with methotrexate hydrate (B1144303) using flow cytometry, focusing on cell cycle progression and apoptosis.
Core Mechanisms of Action of Methotrexate
Methotrexate exerts its effects through several interconnected pathways:
-
Folate Pathway Inhibition: As a folate analog, MTX competitively inhibits DHFR, leading to a depletion of tetrahydrofolate (THF), a vital cofactor in the synthesis of purines and thymidylate. This disrupts DNA synthesis and repair.[1][2]
-
Induction of Apoptosis: MTX can induce apoptosis through both intrinsic and extrinsic pathways. It can increase the production of reactive oxygen species (ROS) and activate the Jun N-terminal kinase (JNK) pathway, leading to the expression of pro-apoptotic genes.[6][7] An increased Bax/Bcl-2 ratio, mitochondrial outer membrane permeabilization, and subsequent activation of caspases like caspase-3 are often observed.[5]
-
Cell Cycle Arrest: By inhibiting DNA synthesis, methotrexate typically causes cells to accumulate in the S phase of the cell cycle.[4][8] However, effects on other phases, such as G1 arrest, have also been reported depending on the cell type and concentration of the drug.[9][10]
-
Immunomodulation: In the context of autoimmune diseases, low-dose methotrexate has complex immunomodulatory effects. It can induce the release of adenosine, which has anti-inflammatory properties, and modulate key signaling pathways like NF-κB and JAK/STAT.[3][11][12] It also impacts T-cell function, inhibiting their activation and proliferation.[3][13]
Data Summary: Effects of Methotrexate on Cell Populations
The following table summarizes quantitative data from studies analyzing the effects of methotrexate on various cell populations using flow cytometry.
| Cell Type | Methotrexate Concentration | Duration of Treatment | Parameter Measured | Observed Effect | Reference |
| CCRF-CEM (human leukemic cells) | 2 x 10⁻⁸ M | 96 hours | Cell Viability | 50% of cells remained viable. | [4] |
| CCRF-CEM (human leukemic cells) | 10⁻⁴ M | 96 hours | Cell Viability | 10% of cells remained viable. | [4] |
| Active Rheumatoid Arthritis Patients | Low-dose MTX therapy | Not specified | CD4+ CD28+ T-cells | 30% reduction in the subpopulation. | [13] |
| Active Rheumatoid Arthritis Patients | Low-dose MTX therapy | Not specified | CD4+ CD28- T-cells | 34% reduction in the subpopulation. | [13] |
| Active Rheumatoid Arthritis Patients | Low-dose MTX therapy | Not specified | CD25 Phenotype Incidence | 15% downregulation. | [13] |
| A549 (lung adenocarcinoma cells) | 10 µM | 24 hours | Cells in G0/G1 phase | 41 ± 3% increase. | [9] |
| A549 (lung adenocarcinoma cells) | 10 µM | 24 hours | Cells in S and G2 phase | 43 ± 3% decrease. | [9] |
Signaling Pathways and Experimental Workflow Diagrams
The following diagrams illustrate key signaling pathways affected by methotrexate and a typical experimental workflow for its analysis.
Caption: Key signaling pathways modulated by Methotrexate.
Caption: General workflow for analyzing MTX-treated cells.
Experimental Protocols
Protocol 1: Cell Culture and Methotrexate Hydrate Treatment
This protocol outlines the general procedure for treating cultured cells with this compound.
Materials:
-
Cell line of interest
-
Complete cell culture medium (e.g., RPMI, DMEM)
-
This compound stock solution (e.g., 10 mM in DMSO or PBS)
-
6-well or 96-well cell culture plates
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed cells at an appropriate density in culture plates (e.g., 5 x 10³ to 1 x 10⁴ cells per well for a 96-well plate) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[14]
-
Prepare serial dilutions of this compound from the stock solution in complete culture medium to achieve the desired final concentrations.
-
Carefully remove the overnight culture medium from the wells.
-
Add the medium containing the different concentrations of methotrexate to the respective wells. Include a vehicle control (medium with the same concentration of DMSO or PBS as the highest methotrexate concentration) and an untreated control (medium only).
-
Incubate the plates for the desired time points (e.g., 24, 48, or 72 hours).[14]
Protocol 2: Apoptosis Analysis by Annexin V and Propidium Iodide (PI) Staining
This protocol is for the detection of apoptosis in methotrexate-treated cells using flow cytometry.
Materials:
-
Treated and control cells from Protocol 1
-
PBS, ice-cold
-
1X Binding Buffer (component of Annexin V staining kits)
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI) solution
-
Flow cytometer
Procedure:
-
Harvest both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like Accutase or Trypsin-EDTA.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cells twice with ice-cold PBS, centrifuging after each wash.
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.[14]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[14]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[14]
-
Add 400 µL of 1X Binding Buffer to each tube.[14]
-
Analyze the cells by flow cytometry within 1 hour of staining.[14] Live cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic or necrotic cells will be positive for both.[15]
Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol details the analysis of cell cycle distribution in methotrexate-treated cells.
Materials:
-
Treated and control cells from Protocol 1
-
PBS, ice-cold
-
70% ethanol (B145695), ice-cold
-
PI staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Harvest cells by trypsinization and collect them by centrifugation.
-
Wash the cells with ice-cold PBS.
-
Fix the cells by adding 1 mL of ice-cold 70% ethanol dropwise to the cell pellet while gently vortexing.[14]
-
Incubate the fixed cells at -20°C for at least 2 hours (overnight is also acceptable).[14]
-
Centrifuge the fixed cells to remove the ethanol and wash with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution and incubate in the dark for 30 minutes at room temperature.[14]
-
Analyze the stained cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[16]
Troubleshooting and Considerations
-
Controls are Crucial: Always include untreated and vehicle-treated controls to accurately assess the effects of methotrexate.[17]
-
Titration of Reagents: The optimal concentration of antibodies and dyes should be determined for each cell type and experimental condition to minimize background fluorescence.[17]
-
Kinetics of Apoptosis: Apoptosis is a dynamic process. It is advisable to perform a time-course experiment to identify the optimal time point for detecting the desired apoptotic stage.[17]
-
Cell Preparation: Ensure a single-cell suspension is obtained for accurate flow cytometry analysis. Cell clumps can be removed by passing the suspension through a cell strainer.[18]
-
Compensation: When using multiple fluorochromes, proper compensation is essential to correct for spectral overlap.
References
- 1. researchgate.net [researchgate.net]
- 2. portlandpress.com [portlandpress.com]
- 3. benchchem.com [benchchem.com]
- 4. Methotrexate cytotoxicity in cultured human leukemic cells studied by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Increased sensitivity to apoptosis induced by methotrexate is mediated by Jun N-terminal kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methotrexate increases expression of cell cycle checkpoint genes via JNK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 11. Methotrexate and its mechanisms of action in inflammatory arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Methotrexate Mechanism in Treatment of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The immunosuppressive effect of methotrexate in active rheumatoid arthritis patients vs. its stimulatory effect in nonactive patients, as indicated by cytometric measurements of CD4+ T cell subpopulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Flow cytometry-based apoptosis detection - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 18. BestProtocols: Cell Preparation for Flow Cytometry Protocols | Thermo Fisher Scientific - DE [thermofisher.com]
Animal Models for In Vivo Efficacy and Toxicity Studies of Methotrexate Hydrate
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Methotrexate (B535133) (MTX), a folate antagonist, is a cornerstone therapy for a range of diseases, including cancer and autoimmune disorders such as rheumatoid arthritis.[1][2] Its mechanism of action primarily involves the inhibition of dihydrofolate reductase (DHFR), an enzyme crucial for DNA and RNA synthesis.[2][3] This antiproliferative effect is particularly potent against rapidly dividing cells like cancer cells and activated immune cells.[3] In the context of inflammatory diseases, MTX also exerts its effects by promoting the release of adenosine (B11128), an endogenous anti-inflammatory molecule.[1][4]
Preclinical in vivo studies using animal models are indispensable for evaluating the therapeutic efficacy and characterizing the toxicity profile of methotrexate hydrate (B1144303). These models allow for the investigation of pharmacokinetic and pharmacodynamic properties, dose-response relationships, and the impact on various physiological systems. This document provides a detailed overview of relevant animal models, experimental protocols, and the underlying signaling pathways.
Key Animal Models
A variety of animal models are utilized to study the in vivo effects of methotrexate, each selected based on the specific disease indication.
-
Rheumatoid Arthritis: The Collagen-Induced Arthritis (CIA) model in DBA/1 mice is the most widely used and accepted model for preclinical studies of rheumatoid arthritis.[5][6] This model recapitulates many of the immunological and pathological features of the human disease, including synovitis, cartilage degradation, and bone erosion.[6]
-
Cancer: Murine tumor models, such as Sarcoma 180 and L1210 ascites tumor models, are employed to assess the anti-neoplastic activity of methotrexate.[7] Syngeneic models like the MC38 colon carcinoma and B16 F0 melanoma in mice are also used to evaluate the impact on the anti-tumor immune response.[8]
-
Toxicity Studies: Various strains of mice (C57BL/6, DBA/2, C3H) and rats (Wistar, Sprague-Dawley) are used for acute, subacute, and chronic toxicity studies to evaluate the effects of methotrexate on organs such as the liver, kidneys, and bone marrow.[9][10]
Quantitative Data Summary
The following tables summarize quantitative data from representative preclinical studies on the efficacy and toxicity of methotrexate.
Table 1: Efficacy of Methotrexate in the Collagen-Induced Arthritis (CIA) Mouse Model
| Dosage (mg/kg, weekly, s.c.) | Mean Clinical Disease Score (± SEM) | Paw Volume Increase (%) (± SEM) | Joint Histology Score (± SEM) | Reference |
| 0 (Vehicle) | 13.8 ± 1.3 | 69 ± 4 | 10 ± 2 | [11] |
| 2 | - | - | - | [11] |
| 10 | - | - | - | [11] |
| 20 | 4 ± 4 | 12 ± 7 | 1 ± 1 | [11] |
| 50 | - | - | - | [11] |
Note: A lower score/percentage indicates greater efficacy.
Table 2: Efficacy of Methotrexate Nanoconjugate in Murine Tumor Models
| Tumor Model | Treatment (20 mg/kg) | Tumor Growth Inhibition (TGI) (%) | Reference |
| MC38 Colon Carcinoma | HES-MTX | 42 | [8] |
| B16 F0 Melanoma | HES-MTX | 63 | [8] |
Table 3: Hepatotoxicity of Methotrexate in Animal Models
| Animal Model | Dosage | Duration | Key Findings | Reference |
| Rabbits | 20 mg/kg/week, i.p. | 38 days | Significant increase in liver enzymes (ALT, AST) and malondialdehyde (MDA) levels. Histopathological evidence of liver damage. | [10] |
| Mice | 10 mg/kg/week, i.p. | 23 days | Significant increase in liver MDA. Histopathological evidence of liver damage. | [10] |
| Rats | 20 mg/kg, i.p. (single dose) | 5 days | Increased apoptotic index in hepatocytes (34.4% vs 0.4% in control). | [12] |
Signaling Pathways
The therapeutic and toxic effects of methotrexate are mediated through distinct signaling pathways.
Dihydrofolate Reductase (DHFR) Inhibition Pathway
Methotrexate's primary mechanism of action is the competitive inhibition of DHFR.[2][3] This enzyme is critical for converting dihydrofolate (DHF) into tetrahydrofolate (THF), an essential cofactor for the synthesis of purines and thymidylate, which are the building blocks of DNA and RNA.[2][3] By blocking DHFR, methotrexate depletes the intracellular pool of THF, leading to the inhibition of DNA synthesis and cell replication, particularly in rapidly dividing cells.[2][3]
DHFR Inhibition Pathway of Methotrexate.
Adenosine Signaling Pathway
The anti-inflammatory effects of low-dose methotrexate are largely attributed to its ability to increase extracellular adenosine levels.[1][4] Methotrexate polyglutamates, the active intracellular form of the drug, inhibit 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide (AICAR) transformylase (ATIC).[4] This leads to an accumulation of AICAR, which in turn inhibits adenosine deaminase (ADA), an enzyme that degrades adenosine.[4] The resulting increase in intracellular adenosine is then transported out of the cell, where it binds to adenosine receptors (e.g., A2A) on immune cells, triggering anti-inflammatory signaling cascades.[4]
Adenosine Signaling Pathway of Methotrexate.
Experimental Protocols
Protocol 1: Induction of Collagen-Induced Arthritis (CIA) in DBA/1 Mice
This protocol is a standard method for inducing arthritis to study the efficacy of anti-inflammatory drugs like methotrexate.
Materials:
-
Male DBA/1 mice (8-10 weeks old)
-
Bovine or Chicken Type II Collagen
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
0.05M Acetic Acid
-
Syringes and needles
Procedure:
-
Preparation of Collagen Emulsion (Day 0):
-
Dissolve Type II collagen in 0.05M acetic acid to a final concentration of 2 mg/mL by stirring overnight at 4°C.
-
Prepare an emulsion by mixing equal volumes of the collagen solution and CFA.
-
-
Primary Immunization (Day 0):
-
Anesthetize the mice.
-
Inject 0.1 mL of the collagen-CFA emulsion intradermally at the base of the tail.[13]
-
-
Booster Immunization (Day 21):
-
Prepare a fresh emulsion of Type II collagen and IFA.
-
Administer a booster injection of 0.1 mL of the collagen-IFA emulsion at a different site near the base of the tail.[13]
-
-
Monitoring and Scoring:
-
Begin monitoring for signs of arthritis around day 21-28.
-
Score the severity of arthritis in each paw based on a scale of 0-4 (0=normal, 1=mild swelling/erythema, 2=moderate swelling/erythema, 3=severe swelling/erythema involving the entire paw, 4=maximal inflammation with joint deformity).[13] The maximum score per mouse is 16.
-
Measure paw thickness using a caliper.[6]
-
Protocol 2: Administration of Methotrexate and Monitoring
This protocol outlines the administration of methotrexate and subsequent monitoring for efficacy and toxicity.
Materials:
-
Methotrexate hydrate powder
-
Sterile saline (0.9% NaCl)
-
Animal scale
-
Syringes and needles
Procedure:
-
Preparation of Methotrexate Solution:
-
Reconstitute methotrexate powder in sterile saline to the desired stock concentration.
-
Further dilute with sterile saline to the final dosing concentration based on the individual animal's body weight.
-
-
Administration:
-
Administer methotrexate via the desired route (e.g., subcutaneous, intraperitoneal, or intravenous injection). The volume is typically 100-200 µL for mice.
-
-
Efficacy Monitoring (in CIA model):
-
Continue to score arthritis severity and measure paw volume as described in Protocol 1.
-
-
Toxicity Monitoring:
-
Body Weight: Monitor body weight regularly (e.g., daily or weekly). Significant weight loss (>15-20%) can be an indicator of toxicity.[14]
-
Clinical Signs: Observe for signs of distress, such as lethargy, ruffled fur, hunched posture, and diarrhea.[14]
-
Blood Collection: At the end of the study, collect blood for hematological analysis (e.g., complete blood count) and serum biochemistry (e.g., ALT, AST for liver function; BUN, creatinine (B1669602) for kidney function).[9]
-
Histopathology: Collect organs of interest (e.g., liver, kidneys, joints) and fix in 10% neutral buffered formalin for histopathological examination.
-
Experimental Workflow for Methotrexate Efficacy in CIA Model
Workflow for Methotrexate Efficacy Study in CIA Mice.
Conclusion
The selection of an appropriate animal model is critical for the successful in vivo evaluation of this compound. The protocols and data presented here provide a framework for designing and conducting preclinical studies to assess both the therapeutic potential and the safety profile of this important drug. Careful consideration of the experimental design, including the choice of animal model, dosing regimen, and endpoints, is essential for obtaining robust and translatable results.
References
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. METHOTREXATE, VIALS (methotrexate, vials) 10 Clinical Pharmacology | Pfizer Medical Information - Canada [pfizermedicalinformation.ca]
- 4. benchchem.com [benchchem.com]
- 5. chondrex.com [chondrex.com]
- 6. Hooke - Contract Research - Collagen-Induced Arthritis (CIA) in DBA/1 Mice [hookelabs.com]
- 7. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. scispace.com [scispace.com]
- 11. Evaluation of the Relationship Between Methotrexate Polyglutamation and Efficacy in the Collagen-Induced Arthritis Mouse Model - ACR Meeting Abstracts [acrabstracts.org]
- 12. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 13. Collagen-induced Arthritis: A Model for Murine Autoimmune Arthritis [bio-protocol.org]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Methotrexate Hydrate Resistance in Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Methotrexate (B535133) (MTX), a folate analog, is a cornerstone of chemotherapy for a variety of cancers and autoimmune diseases. It primarily acts by inhibiting dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of purines and pyrimidines necessary for DNA replication and cell proliferation.[1] However, the emergence of resistance to methotrexate is a significant clinical hurdle. Understanding the cellular mechanisms that confer this resistance is paramount for developing strategies to overcome it.
These application notes provide a comprehensive overview of the key methods and protocols used to investigate methotrexate resistance in cancer cell lines. The described experimental workflows will enable researchers to establish resistant cell lines, quantify the degree of resistance, and elucidate the underlying molecular mechanisms.
Core Mechanisms of Methotrexate Resistance
Cellular resistance to methotrexate is a multifaceted phenomenon that can arise from several key alterations:[1][2][3]
-
Increased DHFR Expression: Amplification of the DHFR gene is a frequent cause of resistance, leading to an overproduction of the target enzyme, which overwhelms the inhibitory capacity of the drug.[4][5]
-
Decreased Drug Uptake: The primary transporter for methotrexate into cells is the reduced folate carrier (RFC).[6] Reduced expression or mutations in the gene encoding RFC (SLC19A1) can significantly impair drug influx.[7][8]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) family transporters, such as ABCB1 (P-gp) and ABCG2 (BCRP), can actively pump methotrexate out of the cell, reducing its intracellular concentration.[6]
-
Defective Polyglutamylation: Inside the cell, methotrexate is converted to polyglutamated forms by the enzyme folylpolyglutamate synthetase (FPGS).[7] These polyglutamates are more potent inhibitors of DHFR and are retained within the cell more effectively. Decreased FPGS activity leads to reduced methotrexate accumulation and efficacy.[9][10][11]
-
Altered Signaling Pathways: Dysregulation of signaling pathways, such as the JAK/STAT pathway, and mutations in tumor suppressor genes like p53 have also been implicated in methotrexate resistance.[12][13]
Experimental Workflows and Protocols
A systematic approach is crucial for dissecting the mechanisms of methotrexate resistance. The following sections detail key experimental protocols.
Establishment and Characterization of Methotrexate-Resistant Cell Lines
The development of methotrexate-resistant cell lines in vitro is a foundational step. This is typically achieved through a stepwise dose-escalation method.[1][14]
Protocol 1: Generation of Methotrexate-Resistant Cell Lines
-
Initial IC50 Determination: Determine the half-maximal inhibitory concentration (IC50) of methotrexate for the parental cancer cell line using a cell viability assay (e.g., MTT or SRB assay, see Protocol 2).
-
Initiation of Selection: Culture the parental cells in their standard growth medium containing methotrexate at a concentration equal to the IC20 or half the IC50.
-
Dose Escalation: Once the cells have adapted and are proliferating at a normal rate, gradually increase the concentration of methotrexate in the culture medium. A common approach is to double the concentration at each step.
-
Monitoring and Selection: Continuously monitor the cells for viability and growth. Select and expand the surviving cell populations.
-
Resistance Confirmation: After several months of continuous culture under drug pressure, confirm the level of resistance by determining the new IC50 of the resistant cell line and comparing it to the parental line. A significant increase in the IC50 value indicates the successful establishment of a resistant cell line.[14]
-
Cryopreservation: It is critical to cryopreserve cells at various stages of the selection process to ensure a backup of the cell lines.[14]
Protocol 2: Cell Viability Assay (MTT Assay) [7][15]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete culture medium.[15] Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of methotrexate in complete culture medium. Remove the existing medium from the wells and add 100 µL of the methotrexate dilutions. Include a vehicle control (medium without the drug).
-
Incubation: Incubate the plate for a period that allows for multiple cell doublings (e.g., 72 hours).[7]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[15]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.[15]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control. Determine the IC50 value from the dose-response curve.
Data Presentation: Quantifying Methotrexate Resistance
The resistance index (RI) is calculated to quantify the degree of resistance.[1]
| Cell Line | Parental IC50 (µM) | Resistant IC50 (µM) | Resistance Index (RI) |
| CCRF-CEM | 0.02 | >1.0 | >50 |
| MOLT-4 | 0.03 | >1.5 | >50 |
| Saos-2 | 0.35 | 4.45 | 12.73 |
Data compiled from multiple sources.[7][16]
Investigating the Molecular Mechanisms of Resistance
Once a resistant cell line is established, the next step is to elucidate the underlying molecular mechanisms.
dot
Caption: Methotrexate cellular pathway and resistance mechanisms.
The JAK/STAT signaling pathway, which is involved in inflammation and cell proliferation, has been identified as a target of methotrexate, independent of its effects on DHFR. M[13]ethotrexate can suppress JAK/STAT activation, contributing to its anti-inflammatory and immunosuppressive effects. A[13]lterations in this pathway could potentially contribute to cellular resistance.
Conclusion
The study of methotrexate resistance is a dynamic field with significant clinical implications. The protocols and workflows outlined in these application notes provide a robust framework for researchers to establish resistant cell models and investigate the multifaceted mechanisms of resistance. A thorough understanding of these mechanisms is essential for the development of novel therapeutic strategies to overcome methotrexate resistance and improve patient outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Genomic and transcriptomic analyses reveal a tandem amplification unit of 11 genes and mutations in mismatch repair genes in methotrexate-resistant HT-29 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. benchchem.com [benchchem.com]
- 7. ashpublications.org [ashpublications.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Impairment of methotrexate (MTX)-polyglutamate formation of MTX-resistant K562 cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Impaired polyglutamylation of methotrexate as a cause of resistance in CCRF-CEM cells after short-term, high-dose treatment with this drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Impairment of Methotrexate (MTX)‐Polyglutamate Formation of MTX‐resistant K562 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Amplification of the dihydrofolate reductase gene is a mechanism of acquired resistance to methotrexate in patients with acute lymphoblastic leukemia and is correlated with p53 gene mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Methotrexate Is a JAK/STAT Pathway Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Mechanisms of methotrexate resistance in osteosarcoma cell lines and strategies for overcoming this resistance - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enhancing Methotrexate Hydrate Solubility in Aqueous Solutions
Welcome to the technical support center for methotrexate (B535133) hydrate (B1144303) solubility. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to improving the aqueous solubility of methotrexate hydrate during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the baseline solubility of this compound in common aqueous and organic solvents?
A1: this compound is poorly soluble in water.[1][2][3] Its solubility is significantly higher in alkaline solutions, dilute mineral acids, and some organic solvents.[4][5][6] For instance, its solubility in PBS at pH 7.2 is approximately 1 mg/mL.[7] In organic solvents like DMSO and dimethyl formamide, the solubility is around 3 mg/mL and 14 mg/mL, respectively.[7]
Q2: How does pH affect the solubility of this compound in aqueous solutions?
A2: The solubility of this compound is highly pH-dependent.[5][8] It is more soluble in alkaline solutions and slightly soluble in dilute hydrochloric acid.[3][4][5] Studies have shown a significant increase in solubility as the pH increases from acidic to neutral and alkaline conditions. For example, a 12 to 20-fold increase in solubility was observed when the pH was raised from 5 to 7.[9] Formulations with a pH between 6.5 and 8.2 have been shown to overcome solubility and stability issues.[5]
Q3: What are the most common strategies to enhance the aqueous solubility of this compound?
A3: Several techniques can be employed to improve the solubility of this compound. These include:
-
pH adjustment: Increasing the pH of the aqueous solution to the alkaline range significantly enhances solubility.[5][10]
-
Use of Cyclodextrins: Forming inclusion complexes with cyclodextrins, such as β-cyclodextrin (β-CD) and its derivatives (HP-β-CD, DM-β-CD), can substantially increase aqueous solubility.[1][11][12][13]
-
Solid Dispersions: Creating solid dispersions with water-soluble polymers like polyethylene (B3416737) glycol (PEG-4000) and polyvinylpyrrolidone (B124986) (PVP-K30) can improve the dissolution profile.[2]
-
Co-solvents and Surfactants: The addition of co-solvents (e.g., propylene (B89431) glycol, ethanol) and surfactants (e.g., Tween 80, sodium lauryl sulfate) can enhance solubility.[5][14]
-
Nanoparticle Formulations: Developing methotrexate-loaded nanoparticles, such as solid lipid nanoparticles or nanoemulsions, can improve solubility and bioavailability.[15][16][17][18]
Troubleshooting Guide
Issue 1: this compound precipitates out of my aqueous buffer during my experiment.
-
Possible Cause: The concentration of this compound exceeds its solubility limit in the chosen buffer and pH.
-
Troubleshooting Steps:
-
Verify pH: Ensure the pH of your buffer is in the neutral to alkaline range (pH 7.0 or higher). Methotrexate solubility increases significantly with higher pH.[5][9]
-
Consider a different buffer system: Buffers like sodium citrate (B86180) at a pH of 6.8 have been shown to provide better stability and solubility compared to lower pH buffers.[5]
-
Reduce Concentration: If possible, lower the working concentration of this compound.
-
Incorporate a solubilizing agent: If the concentration cannot be lowered, consider adding a solubilizing excipient as detailed in the FAQs (e.g., cyclodextrins, co-solvents).
-
Issue 2: I am using an organic solvent to dissolve this compound, but I am concerned about its effects on my biological experiment.
-
Possible Cause: Organic solvents like DMSO can have physiological effects even at low concentrations.[7]
-
Troubleshooting Steps:
-
Minimize Organic Solvent Concentration: Prepare a concentrated stock solution in the organic solvent and then dilute it significantly into your aqueous experimental medium. Ensure the final concentration of the organic solvent is negligible.[7]
-
Explore Solvent-Free Aqueous Solutions: Attempt to dissolve the this compound directly in an alkaline aqueous buffer. This may require some optimization of the pH.[7]
-
Use Alternative Solubilization Techniques: Consider preparing a formulation using cyclodextrins or nanoparticles to avoid the use of harsh organic solvents.[11][16]
-
Issue 3: My methotrexate solution appears unstable and degrades over time.
-
Possible Cause: Methotrexate can be unstable, especially at very low or very high pH values and when exposed to light.[5] Aqueous solutions are generally not recommended for storage for more than one day.[7]
-
Troubleshooting Steps:
-
Fresh Preparation: Prepare methotrexate solutions fresh before each experiment.
-
pH Control: Maintain the pH of the solution within a stable range, ideally between 6.5 and 8.2.[5]
-
Light Protection: Protect the solution from light, as methotrexate can be photolabile.[19] Formulations with cyclodextrins have been shown to improve photostability.[19]
-
Appropriate Storage: If short-term storage is necessary, store the solution at 4–8 °C for up to a week or at –20 °C for about a month.[6]
-
Data Presentation: Solubility of this compound
Table 1: Solubility in Various Solvents
| Solvent | Approximate Solubility | Reference(s) |
| Water | Insoluble/Poorly Soluble | [2][3][4] |
| Ethanol (B145695) | Insoluble | [4] |
| Chloroform | Insoluble | [5] |
| Ether | Insoluble | [5] |
| Phosphate Buffered Saline (PBS) pH 7.2 | ~1 mg/mL | [7] |
| Dimethyl sulfoxide (B87167) (DMSO) | ~3 mg/mL - 90 mg/mL | [7] |
| Dimethylformamide | ~14 mg/mL | [7] |
| Dilute Alkaline Solutions | Soluble | [4][10] |
| Dilute Hydrochloric Acid | Slightly Soluble | [4] |
Table 2: Enhanced Aqueous Solubility with Different Excipients
| Excipient/Method | Fold Increase/Resulting Solubility | Reference(s) |
| pH increase (from 5 to 7) | 12-20 fold increase | [9] |
| β-Cyclodextrin (β-CD) | 10-fold increase | [19] |
| Dimethyl-β-cyclodextrin (DM-β-CD) | Enhanced solubility (specific value not stated) | [11][12] |
| Solid Dispersion (PVP-K30, 1:4 ratio) | 624.4 µg/mL (from 20.8 µg/mL) | [2] |
| Solid Dispersion (PEG-4000, 1:4 ratio) | 478.4 µg/mL (from 20.8 µg/mL) | [2] |
| Surface-Attached Solid Dispersion (Na-CMC/SLS) | 31.78-fold increase | [20] |
| Microemulsion | 9-fold increase | [21] |
| Sodium Carboxymethyl Cellulose (Na-CMC) | 710 µg/mL (from ~65 µg/mL in water) | [22] |
Experimental Protocols
Protocol 1: Preparation of Methotrexate-Cyclodextrin Inclusion Complexes (Freeze-Drying Method)
This protocol is adapted from a method described for enhancing methotrexate solubility and photostability.[19]
-
Molar Ratio Determination: Establish the optimal molar ratio of methotrexate to cyclodextrin (B1172386) (e.g., 1:1 or 1:7).[11][19]
-
Dissolution: Dissolve the chosen cyclodextrin (e.g., β-CD) in purified water with stirring.
-
Addition of Methotrexate: Gradually add the methotrexate powder to the cyclodextrin solution.
-
Complexation: Continue stirring the mixture for a specified period (e.g., 24-48 hours) at room temperature, protected from light, to allow for the formation of the inclusion complex.
-
Freezing: Freeze the resulting aqueous solution at a low temperature (e.g., -80 °C).
-
Lyophilization: Lyophilize the frozen sample under vacuum for 24-48 hours to obtain a dry powder of the methotrexate-cyclodextrin inclusion complex.
-
Characterization: Characterize the resulting complex using techniques such as Differential Scanning Calorimetry (DSC), Fourier-Transform Infrared (FTIR) spectroscopy, and X-ray Diffraction (XRD) to confirm the formation of the inclusion complex.[11][12]
Protocol 2: Preparation of Methotrexate Solid Dispersion (Solvent Evaporation Method)
This protocol is based on a study that utilized polyethylene glycol (PEG-4000) and polyvinylpyrrolidone (PVP-K30) to improve methotrexate solubility.[2]
-
Polymer Dissolution: Dissolve the chosen polymer (PEG-4000 or PVP-K30) in a suitable organic solvent (e.g., ethanol or methanol) with constant stirring.
-
Drug Dissolution: Add the methotrexate powder to the polymer solution and continue stirring until a clear solution is obtained. The ratio of drug to polymer can be varied (e.g., 1:1, 1:2, 1:4).[2]
-
Solvent Evaporation: Evaporate the solvent from the solution using a rotary evaporator or by allowing it to evaporate slowly in a fume hood at room temperature.
-
Drying: Dry the resulting solid mass in a desiccator under vacuum to remove any residual solvent.
-
Sieving: Pulverize the dried solid dispersion and pass it through a sieve of appropriate mesh size to obtain a uniform powder.
-
Evaluation: Evaluate the prepared solid dispersion for its solubility and dissolution characteristics in the desired aqueous medium.
Visualizations
Caption: Experimental workflow for improving this compound solubility.
Caption: Factors influencing this compound solubility and corresponding solutions.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 4. This compound - LKT Labs [lktlabs.com]
- 5. CN107106485A - Methotrexate preparations - Google Patents [patents.google.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. scienceopen.com [scienceopen.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Alternative Methotrexate Oral Formulation: Enhanced Aqueous Solubility, Bioavailability, Photostability, and Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pharmaexcipients.com [pharmaexcipients.com]
- 13. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 14. impactfactor.org [impactfactor.org]
- 15. Solubility Enhancement of Methotrexate by Solid Nanodispersion Approach for the Improved Treatment of Small Cell Lung Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. rjptonline.org [rjptonline.org]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. Combination of β-cyclodextrin inclusion complex and self-microemulsifying drug delivery system for photostability and enhanced oral bioavailability of methotrexate: novel technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Improved Bioavailability and High Photostability of Methotrexate by Spray-Dried Surface-Attached Solid Dispersion with an Aqueous Medium - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of Methotrexate Hydrate and Its Degradation Products
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the analysis of methotrexate (B535133) hydrate (B1144303) and its degradation products.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for methotrexate (MTX)?
A1: Methotrexate is susceptible to degradation through several pathways, primarily hydrolysis and photolysis.
-
Hydrolytic Degradation: Under basic conditions (pH > 7) and elevated temperatures, MTX can hydrolyze to form N¹⁰-Methylpteroylglutamic acid.[1] Acid-catalyzed hydrolysis can also occur, yielding products like 4-amino-4-deoxy-10-methylpteroic acid (AMP).[2][3]
-
Photolytic Degradation: Exposure to light, particularly UV radiation, can cause significant degradation.[4][5] Major photolytic degradation products include 2,4-diamino-6-pteridinecarbaldehyde, 2,4-diamino-6-pteridinecarboxylic acid, and p-aminobenzoylglutamic acid, which result from the cleavage of the C-N bond.[1] Other photodegradation reactions include N-demethylation and oxidation of the glutamic acid moiety.[4][5]
-
Oxidative Degradation: Methotrexate can also degrade under oxidative stress, for example, in the presence of hydrogen peroxide.[6]
Q2: What are the common impurities found in methotrexate drug substances?
A2: Besides degradation products, impurities can be present from the manufacturing process. These can include unreacted intermediates or by-products from unintended side reactions.[7] Common process-related impurities listed in pharmacopeias (e.g., European Pharmacopoeia) include compounds like 2,4-diamino-N¹⁰-methylpteroic acid (DAMPA) and various esterified forms of methotrexate.[7]
Q3: Which analytical technique is most suitable for detecting and quantifying methotrexate and its degradation products?
A3: High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), often coupled with UV or Mass Spectrometry (MS/MS) detectors, are the most widely used and reliable techniques.[8][9] These methods are capable of separating methotrexate from its various degradation products and impurities, allowing for accurate quantification. Reversed-phase HPLC with a C18 column is the most common approach.[8]
Troubleshooting Guide for HPLC/UPLC Analysis
This guide addresses common issues encountered during the chromatographic analysis of methotrexate and its degradation products.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing) | - Secondary interactions between basic analytes (like MTX) and residual silanol (B1196071) groups on the silica-based column packing.[2]- Mobile phase pH is inappropriate, causing ionization of silanol groups.- Column overload. | - Adjust mobile phase pH to be low (e.g., pH ≤ 3) to suppress the ionization of silanol groups.[2]- Use a modern, high-purity (Type B) silica (B1680970) column with end-capping to minimize exposed silanols.[2]- Add a competing base like triethylamine (B128534) (TEA) to the mobile phase, although this is less common with modern columns.[2]- Reduce the sample concentration or injection volume.[10] |
| Poor Resolution / Co-elution of Peaks | - Inappropriate mobile phase composition (organic solvent ratio or pH).[11]- Column degradation or contamination.- Unsuitable column chemistry for the analytes. | - Optimize the mobile phase. A gradient elution program is often necessary to separate all impurities from the main MTX peak.[7]- Adjust the mobile phase pH to alter the retention times of ionizable compounds.- Flush the column with a strong solvent or replace it if it's old or contaminated.[11]- Ensure the column chemistry (e.g., C18) is appropriate for the separation. |
| Noisy or Drifting Baseline | - Air bubbles in the pump or detector.[11]- Contaminated or improperly prepared mobile phase.- Detector lamp is failing or detector is unstable.[11]- Leaks in the HPLC system. | - Degas the mobile phase thoroughly using sonication or an inline degasser.[11]- Use high-purity HPLC-grade solvents and freshly prepare the mobile phase.[11]- Purge the pump to remove air bubbles.- Check for leaks at all fittings and connections.- Allow the detector lamp to warm up sufficiently and check its lifetime. |
| Inconsistent Retention Times | - Fluctuation in mobile phase composition or flow rate.- Inconsistent column temperature.- Poorly functioning pump or proportioning valve.[10] | - Ensure the mobile phase is well-mixed and degassed. Premixing solvents can sometimes improve consistency over online mixing.[10]- Use a column oven to maintain a stable temperature.- Check the pump for leaks and verify the flow rate is accurate and stable. |
| Sample Carryover (Ghost Peaks) | - Adsorption of methotrexate or its impurities onto the injector needle, valve, or column.- Insufficient needle/injector wash between runs. | - Optimize the injector wash procedure. Use a strong solvent (like a mixture of acetonitrile (B52724) and water with acid/base) for the wash solution.- A study on LC-MS/MS analysis of MTX found that a specific rinse solution could effectively reduce carryover.[12]- If carryover persists, consider hardware modifications or a different injector type. |
Quantitative Data from Forced Degradation Studies
Forced degradation studies are essential for developing stability-indicating analytical methods. The following tables summarize typical degradation behavior of methotrexate under various stress conditions as reported in the literature.
Table 1: Summary of Methotrexate Degradation under Stress Conditions
| Stress Condition | Parameters | % Degradation | Degradation Products Observed | Reference |
| Acid Hydrolysis | 0.1 N HCl at 60°C | ~12% (total) | Two degradant peaks (D1 at 5% and D2 at 7%) | [13] |
| Alkaline Hydrolysis | 1 N NaOH at 60°C | ~18% | One degradant peak (D1) | [13] |
| Oxidative | 3% H₂O₂ at Room Temp | Stable | No significant degradation | [13] |
| Thermal | Dry heat at 50°C for 24h | Stable | No significant degradation | [13] |
| Photolytic (UV) | UV radiation (254 nm) for 2 hours | < 17% | Not specified | [14][15] |
| Photolytic (UV + H₂O₂) | UV (254 nm) + 3 mM H₂O₂ at pH 3.5 for 2 hours | 82.64% | Four possible by-products identified via HPLC-MS | [14][15] |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC-UV Method
This protocol is a representative example for the analysis of methotrexate and its degradation products.
-
Chromatographic System:
-
HPLC System: A standard HPLC system with a UV-Vis detector.
-
Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and a phosphate (B84403) buffer (e.g., potassium dihydrogen orthophosphate). A typical ratio is 92:8 (Buffer:Acetonitrile), with the pH of the buffer adjusted to 6.0.[16]
-
Flow Rate: 1.4 mL/min.[16]
-
Detection Wavelength: 303 nm.[16]
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient or controlled at 40°C.
-
-
Preparation of Solutions:
-
Standard Solution: Accurately weigh and dissolve methotrexate reference standard in the mobile phase or a suitable diluent to achieve a known concentration (e.g., 100 µg/mL).
-
Sample Solution (Forced Degradation): Prepare a stock solution of methotrexate (e.g., 1 mg/mL). Subject aliquots of this solution to stress conditions (e.g., add HCl, NaOH, or H₂O₂ and/or expose to heat/light). Before injection, neutralize the acidic and basic samples and dilute all samples to a suitable concentration with the mobile phase.
-
-
Procedure:
-
Equilibrate the HPLC column with the mobile phase for at least 30 minutes until a stable baseline is achieved.
-
Inject a blank (diluent) to ensure no system peaks interfere.
-
Inject the standard solution multiple times to check for system suitability (e.g., retention time repeatability, peak area precision).
-
Inject the stressed sample solutions.
-
Identify the peak for methotrexate based on the retention time of the standard. Additional peaks are potential degradation products. The method is considered "stability-indicating" if all degradation product peaks are well-resolved from the methotrexate peak.
-
Visualizations
Experimental Workflow for Forced Degradation Studies
Caption: Workflow for conducting forced degradation studies of Methotrexate.
Simplified Methotrexate Degradation Pathway
Caption: Key degradation products of Methotrexate via hydrolysis and photolysis.
References
- 1. Thermal and photolytic decomposition of methotrexate in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. Study of stability of methotrexate in acidic solution spectrofluorimetric determination of methotrexate in pharmaceutical preparations through acid-catalyzed degradation reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Photodegradation of methotrexate in aqueous solution: degradation kinetics and identification of transformation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Separation, determination of six impurities in methotrexate drug substance using ultra-performance liquid chromatography [html.rhhz.net]
- 8. Analytical methodologies for determination of methotrexate and its metabolites in pharmaceutical, biological and environmental samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijpsjournal.com [ijpsjournal.com]
- 10. Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions [mtc-usa.com]
- 11. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 12. A Validated HPLC-MS/MS Method for Quantification of Methotrexate and Application for Therapeutic Drug Monitoring in Children and Adults with Non-Hodgkin Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. akjournals.com [akjournals.com]
- 14. Statistical Analysis of Methotrexate Degradation by UV-C Photolysis and UV-C/TiO2 Photocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. jocpr.com [jocpr.com]
Technical Support Center: Optimizing Methotrexate (MTX) Hydrate for Cell Selection
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing methotrexate (B535133) (MTX) hydrate (B1144303) concentration during cell selection experiments.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind using methotrexate (MTX) for cell selection?
A1: The Dihydrofolate Reductase (DHFR) selection system is a widely used method for developing stable, high-producing mammalian cell lines, such as Chinese Hamster Ovary (CHO) cells.[1] This system uses a DHFR-deficient host cell line and a vector containing both the gene of interest (GOI) and a functional DHFR gene.[1] Methotrexate is a folate analog that competitively inhibits the DHFR enzyme, which is essential for the synthesis of nucleotides required for DNA replication and cell proliferation.[1][2] By adding MTX to the culture medium, only cells that have successfully integrated the plasmid containing the DHFR gene can survive. Progressively increasing the MTX concentration selects for cells that have amplified the DHFR gene and, consequently, the co-linked GOI, leading to significantly higher recombinant protein expression.[1][3]
Q2: What is the mechanism of action for MTX?
A2: Dihydrofolate reductase (DHFR) is a critical enzyme that converts dihydrofolate (DHF) to tetrahydrofolate (THF).[1] THF is a necessary cofactor for the synthesis of purines and thymidylate, which are essential building blocks for DNA synthesis.[1][2] Methotrexate competitively binds to DHFR with high affinity, blocking the synthesis of THF.[1] This inhibition leads to a depletion of nucleotide precursors, which halts DNA synthesis and results in cell cycle arrest and apoptosis.[1][4]
Q3: What are the typical starting concentrations for MTX selection?
A3: The optimal MTX concentration must be determined empirically for each specific cell line and construct.[2] However, a common strategy is to start with a low concentration for initial amplification, typically in the range of 25-50 nM.[1] After the cell population stabilizes, the concentration can be gradually increased.
Q4: What are the common signs of MTX toxicity in cell culture?
A4: MTX toxicity can manifest in several ways. Common signs include a significant drop in cell viability, changes in cell morphology, and the development of mucosal ulcerations.[1][5] In higher doses, MTX can lead to bone marrow suppression, which reduces the production of red blood cells, white blood cells, and platelets.[4][6] Other symptoms can include nausea, fatigue, and gastrointestinal issues.[4][6]
Q5: How should I prepare and store an MTX stock solution?
A5: Methotrexate hydrate powder should be stored at -20°C, protected from light.[7] To prepare a stock solution (e.g., 5 mM), it can be dissolved in dH₂O with a minimal amount of 1M NaOH to aid solubility, followed by sterile filtering.[1][7] Short-term storage of stock solutions can be at 4-8°C, while long-term storage should be at -20°C.[7] this compound is generally insoluble in water and ethanol (B145695) but soluble in dilute alkaline solutions.[8][9]
Signaling Pathway and Experimental Workflows
A diagram illustrating the mechanism of MTX inhibition on the DHFR pathway is provided below.
The general workflow for developing high-producing cell lines using the DHFR/MTX selection system is outlined below.
Experimental Protocols
Protocol 1: Transfection and Initial Selection
This protocol outlines the initial steps to generate a stable pool of transfected cells.
-
Cell Preparation : Culture DHFR-deficient CHO cells (e.g., CHO-DG44) in a culture medium supplemented with Hypoxanthine/Thymidine (HT).[1] Ensure cells are in the exponential growth phase with viability greater than 95% before transfection.[1]
-
Transfection : Linearize the expression vector that contains both the Gene of Interest (GOI) and the DHFR gene.[1] Transfect the CHO cells using an optimized protocol (e.g., electroporation or lipofection).[1]
-
Post-Transfection Recovery : Allow cells to recover for 24-48 hours in an HT-containing medium. This permits the expression of the DHFR protein.[1]
-
Initial Selection : After the recovery period, wash the cells to remove the HT-containing medium and resuspend them in a selective, nucleoside-free medium.[1][2]
-
Pool Generation : Culture the cells for 2-3 weeks, replacing the selective medium every 3-4 days. Continue until the cell viability recovers to over 90%. This surviving population constitutes the stable, transfected pool.[1]
Protocol 2: Stepwise MTX Gene Amplification
The objective of this protocol is to gradually increase the MTX concentration, which allows cells to adapt by amplifying the DHFR gene.[1]
-
Initiate Amplification : Split the stable cell pool into multiple flasks. Maintain one flask as a control (0 nM MTX) and add a low starting concentration of MTX (e.g., 25-50 nM) to the other flasks.[1]
-
Monitor and Adapt : Culture the cells in the MTX-containing medium. Cell viability is expected to drop initially. Monitor the culture until viability recovers to >80-90%, a process that can take 1-3 weeks.[1]
-
Increase MTX Concentration : Once the culture has stabilized, increase the MTX concentration. A common approach is to double the concentration at each step (e.g., 50 nM → 100 nM → 200 nM).[1]
-
Repeat Stepwise Selection : This process can be repeated through several increasing concentrations of MTX. The optimal final concentration needs to be determined empirically and can range from 250 nM to 2000 nM or even higher.[1][10]
-
Evaluate Expression : At each stage where a stable MTX concentration is achieved, evaluate the expression level of the GOI (e.g., via ELISA or Western Blot) to determine if gene amplification is enhancing protein production.[1]
Troubleshooting Guide
This guide addresses common issues encountered during MTX selection and amplification.
Problem 1: No surviving cells after the initial selection phase.
| Potential Cause | Suggested Solution |
| Low transfection efficiency. | Optimize the transfection protocol.[1] |
| Incomplete vector linearization. | Confirm the integrity and complete linearization of the vector.[1] |
| Unhealthy cells prior to transfection. | Ensure high cell viability (>95%) before starting the experiment.[1] |
Problem 2: Cell viability does not recover after adding MTX.
| Potential Cause | Suggested Solution |
| MTX concentration is too high. | Start with a lower MTX concentration (e.g., 25 nM).[1] Conduct a pilot study with a broad range of concentrations to determine the optimal range for your cell line.[7] |
| Cells have not fully recovered from the previous step. | Ensure cell viability is >90% before increasing the MTX concentration.[1] |
| Impurity or degradation of MTX stock. | Use a fresh, sterile-filtered MTX stock solution.[1][7] |
Problem 3: Protein expression does not increase with higher MTX concentrations.
| Potential Cause | Suggested Solution |
| The GOI and DHFR gene integrated into a chromosomal region not amenable to amplification. | Screen a larger number of initial stable pools.[1] Consider using a different expression vector or host cell line.[1] |
| The expressed protein is toxic to the cell at high concentrations. | Evaluate protein expression at each stable MTX concentration to identify the optimal level before toxicity becomes a limiting factor.[1] |
| Instability of gene amplification. | Maintain selective pressure (MTX) during all culture phases. Perform extensive stability studies during clone selection to identify clones with stable, integrated amplicons.[1] |
A decision tree for troubleshooting common issues in MTX assays is presented below.
| MTX Concentration Data from Literature | |
| Starting Concentration for Amplification | 25-50 nM[1] |
| Stepwise Increase Strategy | Doubling the concentration at each step (e.g., 50 nM → 100 nM)[1] |
| Typical Final Concentration Range | 250 nM to 2000 nM or higher[1][10] |
| Example Study Concentrations (CHO cells) | 0 nM (control), 100 nM, 250 nM, 500 nM, 1000 nM[10] |
| Concentration causing efficient killing in T-cells | Starting at 50 nM[11] |
| Resistance development in leukemia cells | Stepwise exposure from 1 nM to 300 nM[12] |
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Generation of high-expressing cells by methotrexate amplification of destabilized dihydrofolate reductase selection marker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. goodrx.com [goodrx.com]
- 5. scholarlycommons.gbmc.org [scholarlycommons.gbmc.org]
- 6. Overview of Methotrexate Toxicity: A Comprehensive Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. powder, suitable for cell culture, BioReagent | Sigma-Aldrich [sigmaaldrich.com]
- 9. This compound - LKT Labs [lktlabs.com]
- 10. bioprocessintl.com [bioprocessintl.com]
- 11. researchgate.net [researchgate.net]
- 12. ashpublications.org [ashpublications.org]
Troubleshooting variable results in methotrexate hydrate experiments
Welcome to the technical support center for methotrexate (B535133) hydrate (B1144303) experiments. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot variable results and provide clear guidance on experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for methotrexate?
A1: Methotrexate's main mechanism is the competitive inhibition of dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of purines and thymidylate, which are essential for DNA and RNA synthesis. This inhibition leads to a depletion of intracellular tetrahydrofolate, disrupting nucleotide synthesis and ultimately halting cell division, especially in rapidly proliferating cells.
Q2: What are methotrexate polyglutamates and why are they significant?
A2: Inside the cell, the enzyme folylpolyglutamate synthetase (FPGS) converts methotrexate into methotrexate polyglutamates (MTX-PGs) by adding glutamate (B1630785) residues.[1] These polyglutamated forms are more potent inhibitors of DHFR and other folate-dependent enzymes. Furthermore, polyglutamation significantly enhances the intracellular retention of the drug, prolonging its cytotoxic effects as the longer chain derivatives are less likely to be effluxed from the cell.[2][3][4][5][6]
Q3: What is a typical IC50 value for methotrexate?
A3: The half-maximal inhibitory concentration (IC50) for methotrexate can vary widely, from nanomolar to micromolar ranges, depending on the cell line, experimental duration, and specific assay conditions. It is essential to determine the IC50 empirically for your specific cell system.
Q4: How should methotrexate hydrate be prepared and stored?
A4: Methotrexate is insoluble in water but soluble in dilute solutions of alkali hydroxides.[7] For cell culture, a common method is to dissolve the powder in a minimal amount of 1 M NaOH and then dilute it with sterile saline or culture medium.[7][8] Methotrexate is sensitive to light, so solutions should be protected from light during storage.[9]
Troubleshooting Guides
Issue 1: High Variability in IC50 Values Between Experiments
Q: Why are my IC50 values for the same cell line inconsistent across different experiments?
A: This is a common issue that can arise from several factors:
-
Cell Culture Conditions:
-
Cell Health and Passage Number: Use cells at a consistent, low passage number and ensure they are in the logarithmic growth phase.[9][10]
-
Media Composition: Standard media like RPMI-1640 contain thymidine (B127349) and hypoxanthine (B114508), which can allow cells to bypass the metabolic block caused by methotrexate, leading to artificially high and variable IC50 values.[9][11][12] Consider using a medium depleted of these components.[12][13][14]
-
Folic Acid Concentration: Folic acid in the medium can compete with methotrexate for cellular uptake, affecting its efficacy.[9][15]
-
-
Drug Solution and Handling:
-
Stock Solution Stability: Prepare a large batch of methotrexate stock solution, aliquot it into single-use vials, and store at -20°C or -80°C to minimize freeze-thaw cycles.[8] Always protect stock solutions from light.[8][9]
-
Pipetting Errors: Inaccurate dispensing of drug solutions can lead to significant variability. Ensure pipettes are calibrated.
-
-
Assay Protocol:
-
Inconsistent Incubation Times: Adhere strictly to the same incubation times for all experiments.[8]
-
Edge Effects: Wells on the perimeter of 96-well plates are prone to evaporation.[11] It is best practice to fill outer wells with sterile PBS or media and not use them for experimental data points.[11]
-
Issue 2: Poor or No Dose-Response Curve
Q: My cells show low sensitivity or no response to methotrexate, even at high concentrations. What is the problem?
A: This can be due to drug inactivity, cellular resistance, or suboptimal assay conditions.
-
Verify Drug Activity:
-
Prepare a fresh stock solution of methotrexate. Improper storage (e.g., exposure to light) can cause degradation.[9]
-
Use a control cell line known to be sensitive to methotrexate to validate your experimental setup.
-
-
Investigate Cellular Resistance:
-
Reduced Uptake: The primary transporter for methotrexate into cells is the reduced folate carrier (RFC).[1][15] Low expression of RFC is a common resistance mechanism.[1][15][16]
-
Increased Efflux: ATP-binding cassette (ABC) transporters can actively pump methotrexate out of the cell, reducing its intracellular concentration.[1]
-
DHFR Overexpression or Mutation: An increase in the amount of the target enzyme, DHFR, (often due to gene amplification) or mutations that decrease methotrexate's binding affinity can lead to resistance.[1][16]
-
Defective Polyglutamylation: Reduced activity of the FPGS enzyme leads to poor drug retention and resistance.[1][16][17]
-
-
Optimize Assay Conditions:
-
Run a Pilot Experiment: Test a broad range of concentrations (e.g., 1 nM to 100 µM) to determine the optimal range for your cell line.
-
Optimize Incubation Time: The cytotoxic effects may require longer exposure. Test different time points, such as 24, 48, and 72 hours.[11]
-
Issue 3: Inconsistent Results in Cellular Uptake Assays
Q: I am seeing high variability in my radiolabeled methotrexate uptake assay. How can I improve consistency?
A: Cellular uptake assays are sensitive to several parameters:
-
Temperature Control: Methotrexate transport is an active, energy-dependent process. Maintain a constant temperature of 37°C throughout the incubation. Run a parallel control at 4°C to measure and subtract passive diffusion and surface binding.[1]
-
Cell Health and Density: Ensure cells are in the logarithmic growth phase with high viability. Use a consistent cell density, as overcrowding can impact transporter activity.[1]
-
Thorough Washing: To terminate the uptake, rapidly aspirate the radioactive medium and immediately wash the cells multiple times with ice-cold PBS to remove extracellular methotrexate.[18]
Data Presentation
Table 1: this compound Solubility and Storage
| Solvent/Medium | Solubility | Recommended Storage Conditions for Stock Solutions |
|---|---|---|
| Water, Ethanol | Insoluble[7] | N/A |
| Dilute Alkali Hydroxides (e.g., 1M NaOH) | Soluble[7] | Concentrated stock at -20°C or -80°C for several months; protect from light.[8] |
| DMSO | ~3 mg/mL[19] | Aliquot and store at -20°C. |
| Dimethyl formamide | ~14 mg/mL[19] | Aliquot and store at -20°C. |
| PBS (pH 7.2) | ~1 mg/mL[19] | Do not store aqueous solutions for more than one day.[19] |
| Diluted in Saline/Medium | N/A | Stable for about one week at 4-8°C or one month at -20°C.[7] |
Table 2: Typical Parameters for a Methotrexate MTT Cytotoxicity Assay
| Parameter | Recommendation |
|---|---|
| Cell Seeding Density | 5,000 - 10,000 cells/well in a 96-well plate.[8][9][10][15] |
| Incubation Time (Post-seeding) | Allow cells to adhere overnight.[8][9][20] |
| Drug Concentration Range | Highly cell-line dependent; pilot study recommended (e.g., 0.01 µM to 100 µM).[20] |
| Drug Incubation Period | 24, 48, or 72 hours.[8][9][11][15] |
| MTT Reagent Incubation | 2-4 hours at 37°C.[8][10][15] |
| Solubilization | Add 100-150 µL of DMSO or other solubilization solution.[12][20] |
| Absorbance Reading | 570 nm (reference wavelength ~620-630 nm).[10][12] |
Experimental Protocols
Protocol 1: Methotrexate Cytotoxicity Assessment using MTT Assay
This protocol outlines the determination of cytotoxic effects of methotrexate on an adherent cancer cell line.
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Harvest and perform a cell count, ensuring viability is >90%.[12]
-
Dilute the cell suspension to a predetermined optimal density (e.g., 5,000-10,000 cells/well) and seed 100 µL into each well of a 96-well plate.[8][15]
-
Incubate overnight at 37°C and 5% CO2 to allow for cell attachment.[8][15]
-
-
Drug Preparation and Treatment:
-
Prepare a concentrated stock solution of methotrexate (e.g., 10 mM in a minimal amount of 1 M NaOH, then diluted with sterile PBS or media).[8]
-
Perform serial dilutions of the stock solution in the appropriate culture medium (preferably thymidine/hypoxanthine-free) to achieve final desired concentrations.
-
Remove the overnight culture medium and add 100 µL of the medium containing the different methotrexate concentrations to the respective wells.[9] Include vehicle-only controls.
-
-
Incubation:
-
Incubate the plate for the desired period (e.g., 48 or 72 hours) at 37°C and 5% CO2.[9]
-
-
MTT Assay:
-
Add 10-20 µL of MTT stock solution (5 mg/mL in sterile PBS) to each well.[15][20]
-
Incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.[8][15]
-
Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO) to each well.[12][20]
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.[10]
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.[12]
-
Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.
-
Protocol 2: Cellular Uptake Assay with Radiolabeled Methotrexate
This protocol measures the uptake of methotrexate using a radiolabeled tracer.
-
Cell Seeding:
-
Seed cells in a 24-well plate at a density that will ensure they are in a logarithmic growth phase during the assay (e.g., 2 x 10^5 cells/well) and allow them to adhere overnight.[18]
-
-
Preparation of Solutions:
-
Prepare working solutions of [³H]-Methotrexate in culture medium at the desired final concentration (e.g., 1 µM).[18]
-
-
Uptake Initiation and Incubation:
-
Uptake Termination:
-
To stop the uptake, rapidly aspirate the radioactive medium and immediately wash the cells three times with 1 mL of ice-cold PBS per wash.[18]
-
-
Cell Lysis and Scintillation Counting:
-
Data Analysis:
-
Use an aliquot of the cell lysate to determine the protein concentration for normalization.
-
Express the uptake of [³H]-Methotrexate as pmol/mg of protein.[18]
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Intracellular pharmacokinetics of methotrexate polyglutamates in human breast cancer cells. Selective retention and less dissociable binding of 4-NH2-10-CH3-pteroylglutamate4 and 4-NH2-10-CH3-pteroylglutamate5 to dihydrofolate reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, retention, and biological activity of methotrexate polyglutamates in cultured human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. content-assets.jci.org [content-assets.jci.org]
- 6. Polyglutamylation, an important element in methotrexate cytotoxicity and selectivity in tumor versus murine granulocytic progenitor cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Methotrexate cytotoxicity determination using the MTT assay following enzymatic depletion of thymidine and hypoxanthine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Methotrexate cytotoxicity determination using the MTT assay following enzymatic depletion of thymidine and hypoxanthine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. academic.oup.com [academic.oup.com]
- 17. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 18. benchchem.com [benchchem.com]
- 19. cdn.caymanchem.com [cdn.caymanchem.com]
- 20. benchchem.com [benchchem.com]
Stability of methotrexate hydrate in different buffer systems
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of methotrexate (B535133) hydrate (B1144303) in various buffer systems.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors affecting the stability of methotrexate hydrate in solution?
A1: The stability of methotrexate (MTX) in solution is primarily influenced by pH, temperature, and exposure to light.[1][2] MTX is generally more stable in neutral to slightly alkaline conditions and is susceptible to degradation under acidic, highly alkaline, and photolytic conditions.[1][3]
Q2: What is the optimal pH range for methotrexate stability?
A2: Methotrexate exhibits maximal stability in solutions with a pH between 6.0 and 8.0.[4][5] Acidic conditions (pH < 5.5) can lead to precipitation and acid-catalyzed hydrolysis, while hydrolysis also occurs more rapidly at a pH above 9.[1][5]
Q3: How does light exposure affect methotrexate solutions?
A3: Methotrexate is sensitive to light, particularly UV radiation, which can induce photodegradation.[1][2] When exposed to laboratory fluorescent light, MTX can degrade into products such as 2,4-diamino-6-pteridinecarbaldehyde and p-aminobenzoylglutamic acid.[1] It is recommended to protect methotrexate solutions from light during storage and handling.[2]
Q4: What are the recommended storage conditions for methotrexate stock solutions?
A4: For long-term storage, solid this compound should be stored at -20°C and protected from light. Aqueous stock solutions are not recommended for storage for more than one day. Diluted stocks in saline or culture medium are stable for about a week at 4-8°C or for approximately a month at -20°C. It is advisable to prepare single-use aliquots to minimize freeze-thaw cycles.
Troubleshooting Guide
Q5: My methotrexate solution has turned yellow or has changed color. What could be the cause?
A5: A color change in your methotrexate solution could indicate degradation. This can be triggered by exposure to light, extreme pH conditions, or high temperatures.[1] It is crucial to re-evaluate your storage and handling procedures to ensure the solution is protected from light and maintained within a stable pH and temperature range. In a clinical context, dark urine has been reported by patients on methotrexate, but this is a physiological effect and not indicative of the solution's stability in the lab.[6]
Q6: I observed a precipitate in my methotrexate solution after preparation or storage. Why did this happen and what can I do?
A6: Precipitation of methotrexate can occur if the pH of the solution drops to an acidic level (pH < 5.5), as its solubility is significantly lower in acidic conditions.[5] This can happen if an inappropriate buffer is used or if the buffer capacity is insufficient to maintain the pH. To resolve this, ensure your buffer system is robust and maintains a pH between 6.0 and 8.0.[4][5] If precipitation is observed after thawing a frozen stock, gentle warming and sonication may help to redissolve the compound, but it is crucial to verify the concentration and purity afterward.
Q7: My experimental results (e.g., IC50 values) are inconsistent. Could this be related to methotrexate instability?
A7: Yes, inconsistent experimental results can be a consequence of methotrexate degradation. If the active concentration of your methotrexate solution decreases over time due to instability, it will lead to variability in its biological effects. Ensure that you are using freshly prepared solutions or properly stored aliquots for your experiments. It is also good practice to perform a concentration verification of your stock solution periodically using a validated analytical method like HPLC.
Data on Methotrexate Stability
The stability of methotrexate varies significantly depending on the buffer system, concentration, and storage conditions. Below are tables summarizing stability data from various studies.
Table 1: Stability of Methotrexate in Different Intravenous Fluids
| Concentration | Diluent | Temperature | Light Conditions | Stability Duration | Reference |
| 0.2 mg/mL | 0.9% Sodium Chloride | 25°C | Protected from light | 28 days | [7] |
| 20 mg/mL | 0.9% Sodium Chloride | 25°C | Protected from light | 28 days | [7] |
| 0.2 mg/mL | 5% Dextrose | 25°C | Protected from light | 3 days | [7] |
| 20 mg/mL | 5% Dextrose | 25°C | Protected from light | 28 days | [7] |
Table 2: Influence of pH on Methotrexate Degradation
| pH | Stress Condition | Degradation Products | Degradation Kinetics | Reference |
| > 7 | 85°C (Thermal) | N¹⁰-Methylpteroylglutamic acid | First-order | [1] |
| 3.5 | UV-C Radiation + 3 mM H₂O₂ | Not specified | 82.64% degradation in 2 hours | [8] |
| 7.0 | UV-C Radiation + 3 mM H₂O₂ | Not specified | ~40% degradation in 2 hours | [8] |
| 9.5 | UV-C Radiation + 3 mM H₂O₂ | Not specified | ~45% degradation in 2 hours | [8] |
| Acidic (0.1 N HCl) | 60°C (Forced) | Two degradant peaks | 5-7% decomposition | [3] |
| Alkaline (1 N NaOH) | 60°C (Forced) | One degradant peak | 18% decomposition | [3] |
Experimental Protocols
Protocol 1: Forced Degradation Study of Methotrexate
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish the degradation pathways of methotrexate.
1. Preparation of Stock Solution:
-
Prepare a 1 mg/mL stock solution of methotrexate in methanol.
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at 60°C.[3]
-
Base Hydrolysis: Mix the stock solution with 1 N NaOH and heat at 60°C.[3]
-
Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature.[3]
-
Thermal Degradation: Store the stock solution at 70°C.
-
Photolytic Degradation: Expose the stock solution to a combination of UV and visible light (as per ICH Q1B guidelines).[3]
3. Sample Analysis:
-
Withdraw aliquots at appropriate time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples using a validated stability-indicating HPLC method (see Protocol 2) to determine the percentage of degradation and identify any degradation products.
Protocol 2: Stability-Indicating HPLC Method for Methotrexate
This protocol describes a general reverse-phase HPLC method for the quantification of methotrexate and the separation of its degradation products.
1. Chromatographic Conditions:
-
Column: C18, 4.6 x 250 mm, 5 µm particle size.
-
Mobile Phase: A mixture of phosphate (B84403) buffer (pH 6.0) and acetonitrile (B52724) (e.g., 92:8 v/v).[9]
-
Flow Rate: 1.0 - 1.4 mL/min.[9]
-
Detection Wavelength: 303 nm.[9]
-
Injection Volume: 20 µL.
-
Column Temperature: 25°C.[9]
2. Standard and Sample Preparation:
-
Prepare a series of calibration standards of methotrexate in the mobile phase (e.g., 5-150 µg/mL).[7]
-
Dilute the samples from the stability study with the mobile phase to fall within the calibration range.
3. Method Validation:
-
Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[10] The specificity is crucial to ensure that the peaks of the degradation products are well-resolved from the parent methotrexate peak.
Visualizations
Caption: Workflow for a typical methotrexate stability study.
Caption: Key degradation pathways of methotrexate.
References
- 1. Thermal and photolytic decomposition of methotrexate in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stability of extemporaneously prepared cytarabine, methotrexate sodium, and methylprednisolone sodium succinate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. akjournals.com [akjournals.com]
- 4. pH dependent chemical stability and release of methotrexate from a novel nanoceramic carrier - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Preventing and Managing Toxicities of High-Dose Methotrexate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. healthunlocked.com [healthunlocked.com]
- 7. ingentaconnect.com [ingentaconnect.com]
- 8. mdpi.com [mdpi.com]
- 9. jocpr.com [jocpr.com]
- 10. ajprui.com [ajprui.com]
Technical Support Center: Overcoming Methotrexate Hydrate Resistance
Welcome to the technical support center for researchers, scientists, and drug development professionals encountering challenges with methotrexate (B535133) (MTX) resistance in cell culture. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to help you diagnose and overcome MTX resistance in your experiments.
Troubleshooting Guides
This section addresses specific issues you may encounter when working with methotrexate-resistant cell lines.
Issue 1: My cells have developed resistance to methotrexate. How do I identify the underlying mechanism?
Answer:
Acquired resistance to methotrexate is a multifactorial issue. A systematic, tiered approach is the most effective way to pinpoint the mechanism in your cell line. The most common mechanisms are alterations in the drug's target enzyme, changes in cellular transport, or impaired intracellular metabolism.
A recommended diagnostic workflow is as follows:
Technical Support Center: Methotrexate Hydrate Solutions - Light Sensitivity and Protection
This technical support center provides guidance for researchers, scientists, and drug development professionals on the light sensitivity of methotrexate (B535133) hydrate (B1144303) solutions and best practices for protection during experiments.
Frequently Asked Questions (FAQs)
Q1: Is it necessary to protect methotrexate hydrate solutions from light?
A1: Yes, it is critical to protect this compound solutions from light. Methotrexate is known to be photosensitive and can degrade upon exposure to both UV and visible light.[1][2] This degradation can lead to a loss of potency and the formation of various photoproducts.[1][3]
Q2: What happens when methotrexate solutions are exposed to light?
A2: Exposure to light, particularly UV radiation, can induce photodegradation of methotrexate.[1][3][4] This process can involve several chemical reactions, including N-demethylation, oxidation of the glutamic acid moiety, and cleavage of the C-N bond, resulting in the formation of various transformation products.[1][2][3]
Q3: What are the major degradation products of methotrexate when exposed to light?
A3: The primary photodegradation products of methotrexate include 2,4-diamino-6-pteridinecarbaldehyde, 2,4-diamino-6-pteridinecarboxylic acid, and p-aminobenzoylglutamic acid.[2] Other identified transformation products result from N-demethylation and glutamic acid oxidation.[1][3]
Q4: Does the pH of the methotrexate solution affect its photostability?
A4: Yes, the pH of the aqueous solution can influence the photodegradation kinetics of methotrexate.[1][3] For instance, under UV irradiation at 254 nm, methotrexate has been observed to degrade more at pH 7 than at pH 3.[3]
Q5: How should I store my this compound solutions to prevent photodegradation?
A5: Methotrexate solutions should always be stored in light-resistant containers, such as amber vials or containers wrapped in aluminum foil.[5][6] It is also recommended to store them in a dark place. For parenteral solutions, manufacturers advise keeping them in their original cartons until use.
Q6: For how long is a methotrexate solution stable when protected from light?
A6: When adequately protected from light and stored at 25°C, methotrexate in 0.9% sodium chloride injection at concentrations of 0.2 and 20 mg/mL has been found to be stable for 28 days.[5] In 5% dextrose injection, a 20 mg/mL solution is also stable for 28 days under the same conditions, but a 0.2 mg/mL solution is only stable for 3 days.[5]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpectedly low potency of methotrexate solution in my assay. | Photodegradation due to light exposure. | - Always prepare and handle methotrexate solutions in a dimly lit environment or under yellow light. - Use light-protective containers (e.g., amber vials, foil-wrapped tubes). - Prepare solutions fresh whenever possible. |
| Appearance of unknown peaks in my HPLC chromatogram. | Formation of photodegradation products. | - Confirm the identity of the extra peaks by comparing with known methotrexate degradation product standards if available. - Review your solution handling procedures to ensure adequate light protection. - Refer to the photodegradation pathway diagram to hypothesize the identity of the impurities. |
| Inconsistent results between experimental replicates. | Variable light exposure between samples. | - Standardize your experimental workflow to ensure all samples receive the same minimal and consistent light exposure. - Use an opaque container to store and transport all sample tubes together. |
| Precipitate formation in the methotrexate solution. | Photodegradation products may have lower solubility. | - Visually inspect the solution for any particulate matter before use. - If a precipitate is observed, do not use the solution. Prepare a fresh, light-protected solution. |
Data on Photodegradation of Methotrexate
The following tables summarize quantitative data on the photodegradation of methotrexate under various conditions.
Table 1: Photodegradation of Methotrexate in Aqueous Solution under UV Irradiation
| Wavelength (nm) | pH | Exposure Time (hours) | Remaining Methotrexate (%) | Reference |
| 254 | 7 | 3 | ~40% | [3] |
| 254 | 3 | 3 | ~27% | [3] |
| 254 | 3.5 | 2 | >83% (without H₂O₂) | [4] |
| 254 | 3.5 | 2 | ~17.36% (with 3 mM H₂O₂) | [4] |
Table 2: Stability of Methotrexate in Different Infusion Bags (Protected from Light)
| Concentration (mg/mL) | Diluent | Storage Temperature (°C) | Storage Duration (days) | Stability | Reference |
| 0.2 | 0.9% Sodium Chloride | 25 | 28 | Stable | [5] |
| 20 | 0.9% Sodium Chloride | 25 | 28 | Stable | [5] |
| 0.2 | 5% Dextrose | 25 | 3 | Stable | [5] |
| 20 | 5% Dextrose | 25 | 28 | Stable | [5] |
Experimental Protocols
Protocol for Photostability Testing of this compound Solution (ICH Q1B Guideline)
This protocol is a general guideline for assessing the photostability of a this compound solution in accordance with ICH Q1B.
Objective: To evaluate the effect of light exposure on the stability of a this compound solution.
Materials:
-
This compound
-
Solvent/buffer for solution preparation
-
Calibrated light source (e.g., Xenon lamp or a suitable fluorescent lamp providing both UV and visible light)
-
Photostability chamber
-
Light-resistant containers (e.g., amber glass vials)
-
Clear, phototransparent containers (e.g., quartz or borosilicate glass vials)
-
Validated HPLC-UV method for methotrexate and its photodegradants
Procedure:
-
Sample Preparation:
-
Prepare a solution of this compound at the desired concentration in the relevant solvent or buffer.
-
Divide the solution into two sets of containers: one set of clear, phototransparent containers and one set of light-resistant containers (dark control).
-
-
Light Exposure:
-
Place the transparent containers with the methotrexate solution in a photostability chamber.
-
Expose the samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Simultaneously, place the dark control samples in the same chamber but shielded from light (e.g., wrapped in aluminum foil).
-
-
Sample Analysis:
-
At appropriate time intervals, withdraw samples from both the light-exposed and dark control containers.
-
Analyze the samples using a validated HPLC-UV method to determine the concentration of methotrexate and to detect and quantify any photodegradation products.
-
-
Data Evaluation:
-
Compare the chromatograms and concentration data of the light-exposed samples with those of the dark control samples.
-
Calculate the percentage of degradation and identify the formation of any significant impurities.
-
HPLC-UV Method for Analysis of Methotrexate and Photodegradation Products
This is a representative HPLC-UV method for the quantitative analysis of methotrexate and its photodegradation products. Method parameters may need to be optimized for specific applications.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Potassium dihydrogen phosphate (B84403) or Sodium acetate (B1210297) (analytical grade)
-
Phosphoric acid or Acetic acid to adjust pH
-
Water (HPLC grade)
Chromatographic Conditions:
-
Mobile Phase: A mixture of a buffer (e.g., 50 mM sodium acetate buffer, pH 3.6) and an organic modifier (e.g., methanol) in an isocratic or gradient elution. A common mobile phase composition is a mixture of the buffer and methanol (e.g., 87:13 v/v).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: Ambient or controlled (e.g., 25°C)
-
Detection Wavelength: 303 nm or 290 nm for methotrexate.
-
Injection Volume: 20 µL
Procedure:
-
Standard Preparation: Prepare a series of standard solutions of methotrexate in the mobile phase at known concentrations.
-
Sample Preparation: Dilute the methotrexate samples to be analyzed with the mobile phase to fall within the concentration range of the standard curve.
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Quantification: Create a calibration curve by plotting the peak area of the methotrexate standards against their concentrations. Determine the concentration of methotrexate in the samples from the calibration curve.
Visualizations
Caption: Photodegradation pathway of methotrexate upon light exposure.
Caption: Experimental workflow for assessing methotrexate photostability.
References
- 1. Photodegradation of methotrexate in aqueous solution: degradation kinetics and identification of transformation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thermal and photolytic decomposition of methotrexate in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Statistical Analysis of Methotrexate Degradation by UV-C Photolysis and UV-C/TiO2 Photocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stability study of methotrexate in 0.9% sodium chloride injection and 5% dextrose injection with limit tests for impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Methotrexate Hydrate Activity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments involving methotrexate (B535133) hydrate (B1144303), with a specific focus on the critical role of pH.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for dissolving methotrexate hydrate?
A1: this compound is poorly soluble in water. Its solubility is highly dependent on pH, increasing significantly in alkaline conditions. For experimental use, it is often dissolved in a minimum amount of a basic solution, such as 1 M NaOH, and then diluted with the desired buffer, saline, or cell culture medium to the final concentration.[1] It is also soluble in dilute solutions of alkali hydroxides and carbonates.
Q2: How does pH affect the stability of this compound in solution?
A2: this compound is most stable in neutral to slightly acidic solutions. It is unstable in strongly basic solutions, where it can undergo hydrolysis.[1][2] Specifically, at a pH above 7, thermal degradation can occur, leading to the formation of N10-methylpteroylglutamic acid.[2] For maximum stability in aqueous solutions, a pH of around 7.0 is recommended.[3][4] It is also crucial to protect methotrexate solutions from light to prevent photolytic degradation.[1][2]
Q3: What is the impact of extracellular pH on the cellular uptake of methotrexate?
A3: The cellular uptake of methotrexate is significantly influenced by extracellular pH. While some folate transporters have a physiological pH optimum, several studies have shown that methotrexate transport can be enhanced in acidic conditions.[5][6] For instance, in many solid tumor cell lines, methotrexate influx at pH 5.5 is equal to or greater than at pH 7.4.[5][6] This is partly due to the activity of certain transporters that function optimally at a lower pH.
Q4: How does pH influence the interaction between methotrexate and its target enzyme, dihydrofolate reductase (DHFR)?
A4: The binding of methotrexate to dihydrofolate reductase (DHFR) is a critical step in its mechanism of action. Studies on this interaction are often conducted at a neutral pH of 7.0.[7] The catalytic activity of DHFR itself is also pH-dependent; at high pH (>8.4), hydride transfer becomes the rate-limiting step in its catalytic cycle.[7] While methotrexate is a potent inhibitor across a range of pH values, significant deviations from physiological pH could potentially alter the enzyme's conformation and affect binding kinetics.
Q5: Why is urinary pH monitored in patients receiving high-dose methotrexate therapy?
A5: Maintaining a urinary pH above 7.0 is a critical supportive care measure for patients receiving high-dose methotrexate.[8][9][10] Methotrexate and its metabolites are less soluble in acidic urine, which can lead to their precipitation in the renal tubules, causing nephrotoxicity.[9][10] By alkalinizing the urine, the solubility of methotrexate is increased, facilitating its excretion and reducing the risk of kidney damage.[9][10]
Troubleshooting Guides
Issue 1: Poor solubility or precipitation of this compound in my experimental buffer.
| Possible Cause | Troubleshooting Step |
| Incorrect pH of the buffer: Methotrexate has low solubility in acidic and neutral aqueous solutions. | 1. Check the pH of your buffer. 2. To dissolve, initially use a small volume of a dilute alkaline solution (e.g., 0.1 M NaOH) to create a stock solution. 3. Dilute the stock solution to the final concentration in your desired experimental buffer, ensuring the final pH is compatible with your experiment and methotrexate stability (ideally around 7.0). |
| Low temperature: Solubility can decrease at lower temperatures. | Gently warm the solution to aid dissolution, but avoid high temperatures which can cause degradation. |
| High concentration: The desired concentration may exceed the solubility limit at the given pH. | Re-calculate the required concentration. If a high concentration is necessary, consider using a co-solvent like DMSO, ensuring the final concentration of the solvent is compatible with your experimental system.[11] |
Issue 2: Inconsistent or lower-than-expected methotrexate activity in cell-based assays.
| Possible Cause | Troubleshooting Step |
| Degradation of methotrexate stock solution: Instability due to improper storage or pH. | 1. Prepare fresh stock solutions. 2. Store stock solutions at –20°C for short-term use (up to a month) and protect from light.[1] 3. Ensure the pH of the stock and final working solutions is maintained around 7.0 for optimal stability.[3][4] |
| Suboptimal pH of cell culture medium: The pH of the medium can affect both methotrexate stability and cellular uptake. | 1. Measure the pH of your cell culture medium during the experiment. 2. Consider that the acidic microenvironment of some tumors can enhance methotrexate uptake.[5][6] Depending on the research question, you may need to control or adjust the medium's pH. |
| Efflux of methotrexate by transporters: Cells may actively pump out methotrexate, reducing its intracellular concentration. | Be aware that efflux transporters like the Breast Cancer Resistance Protein (BCRP) can be more active at lower pH, potentially counteracting the increased uptake.[12] |
Data Summary
Table 1: pH-Dependent Solubility and Stability of this compound
| Parameter | pH Condition | Observation | Reference(s) |
| Solubility | Acidic (e.g., pH < 6) | Low solubility in aqueous solutions. | [1][13] |
| Neutral (pH ~7.0-7.4) | Soluble in PBS at approx. 1 mg/mL. | [11] | |
| Alkaline (e.g., pH > 8) | Increased solubility. Soluble in dilute alkali hydroxides. | [1] | |
| Stability | Acidic to Neutral (pH 6.0-7.0) | Generally stable. | [4] |
| Neutral (pH 7.0) | Maximum stability observed. | [3][4] | |
| Alkaline (pH > 7.0) | Unstable; undergoes hydrolysis. | [1][2] | |
| Alkaline (pH > 9.0) | Rapidly increases hydrolysis rate. | [2] |
Table 2: Effect of pH on Methotrexate Cellular Transport
| Transport Process | pH Condition | Effect on Methotrexate Transport | Reference(s) |
| Influx (Uptake) | Acidic (e.g., pH 5.5) | Increased influx in many solid tumor cell lines. | [5][6] |
| Neutral (pH 7.4) | Baseline influx. | [5][6] | |
| Efflux (by BCRP) | Acidic (e.g., pH 5.5) | ATP-dependent transport by BCRP is 5-fold higher than at physiological pH. | [12] |
| Neutral (pH 7.3) | Transport is linear with drug concentration. | [12] |
Experimental Protocols
Protocol 1: Determining the pH-Dependent Solubility of this compound
-
Materials: this compound powder, a series of buffers with varying pH values (e.g., phosphate (B84403) buffers from pH 5.0 to 8.0), a calibrated pH meter, a spectrophotometer, and a vortex mixer.
-
Procedure: a. Prepare saturated solutions of this compound in each buffer by adding an excess amount of the powder to a known volume of each buffer. b. Vigorously mix the solutions using a vortex mixer for a set period (e.g., 1 hour) to ensure equilibrium is reached. c. Centrifuge the solutions to pellet the undissolved powder. d. Carefully collect the supernatant and measure its pH to confirm it has not changed. e. Measure the absorbance of the supernatant at the appropriate wavelength (e.g., 302 nm or 370 nm in 0.1 N NaOH).[1] f. Calculate the concentration of dissolved methotrexate using a standard curve prepared with known concentrations of methotrexate in a suitable solvent (e.g., 0.1 M NaOH). g. Plot the solubility (concentration) of methotrexate as a function of pH.
Protocol 2: Assessing the Effect of pH on Methotrexate Cellular Uptake
-
Materials: Cancer cell line of interest, cell culture medium, this compound, buffers to adjust the medium pH (e.g., MES for acidic pH, HEPES for neutral pH), lysis buffer, and a method for quantifying intracellular methotrexate (e.g., HPLC or a competitive immunoassay).
-
Procedure: a. Seed cells in multi-well plates and allow them to adhere overnight. b. Prepare cell culture media with different pH values (e.g., 6.5, 7.0, 7.4). c. Pre-incubate the cells in the pH-adjusted media for a short period (e.g., 30 minutes). d. Add a known concentration of methotrexate to each well and incubate for the desired time (e.g., 1-4 hours). e. To stop the uptake, rapidly wash the cells with ice-cold phosphate-buffered saline (PBS). f. Lyse the cells using a suitable lysis buffer. g. Quantify the intracellular methotrexate concentration in the cell lysates. h. Normalize the intracellular methotrexate concentration to the total protein content of each sample. i. Compare the cellular uptake of methotrexate at different pH values.
Visualizations
Caption: Methotrexate's mechanism of action, highlighting pH-dependent uptake.
Caption: Troubleshooting workflow for methotrexate experiments.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Thermal and photolytic decomposition of methotrexate in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pH dependent chemical stability and release of methotrexate from a novel nanoceramic carrier - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. A prominent low-pH methotrexate transport activity in human solid tumors: contribution to the preservation of methotrexate pharmacologic activity in HeLa cells lacking the reduced folate carrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. mskcc.org [mskcc.org]
- 9. droracle.ai [droracle.ai]
- 10. Preventing and Managing Toxicities of High-Dose Methotrexate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. The effect of low pH on breast cancer resistance protein (ABCG2)-mediated transport of methotrexate, 7-hydroxymethotrexate, methotrexate diglutamate, folic acid, mitoxantrone, topotecan, and resveratrol in in vitro drug transport models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Common impurities in synthetic methotrexate hydrate and their effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with synthetic methotrexate (B535133) hydrate (B1144303). The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in synthetic methotrexate hydrate?
A1: Synthetic this compound can contain several types of impurities, which can be broadly categorized as process-related impurities and degradation products. The European Pharmacopoeia lists several specified impurities.
-
Process-Related Impurities: These arise from the manufacturing process and include starting materials, intermediates, and byproducts of side reactions. A notable example is Aminopterin (Impurity B) , which is structurally very similar to methotrexate.[1] Other process-related impurities can include N-methylfolic acid (Impurity C) and 4-amino-N10-methylpteroic acid (Impurity E) .[1]
-
Degradation Products: Methotrexate is susceptible to degradation when exposed to light, high temperatures, and certain pH conditions.[1][2][3] Photodegradation can lead to the formation of various products through N-demethylation, glutamic acid oxidation, and C-N cleavage.[4][5] Hydrolysis, particularly in alkaline solutions, can also lead to the formation of impurities.[3][6]
Q2: How can these impurities affect my experimental results?
A2: Impurities in this compound can significantly impact experimental outcomes in several ways:
-
Analytical Interference: Impurities can co-elute with methotrexate or interfere with its quantification in various analytical methods, such as HPLC and immunoassays.[9][10]
-
Inconsistent Results: The presence and concentration of impurities can vary between different batches of synthetic methotrexate, leading to poor reproducibility of experimental results.[9]
-
Cell Culture Artifacts: Some impurities may have their own cytotoxic effects or may interfere with cell growth and metabolism, confounding the results of cell-based assays.[11][12]
Q3: My methotrexate cytotoxicity assay is showing inconsistent results. Could impurities be the cause?
A3: Yes, impurities are a potential cause for inconsistent cytotoxicity results. Here are a few ways they can contribute to this issue:
-
Variable Potency: If the concentration of a highly potent impurity like Aminopterin (Impurity B) varies between batches of methotrexate, you will observe different levels of cytotoxicity even when using the same concentration of the primary compound.[7][8]
-
Degradation: Methotrexate is sensitive to light.[9] Improper storage and handling of stock solutions can lead to photodegradation, generating less active byproducts and reducing the effective concentration of methotrexate in your assay.[4][13]
-
Interaction with Media Components: The composition of your cell culture medium can influence the apparent activity of methotrexate. For example, high concentrations of folic acid in the medium can compete with methotrexate for cellular uptake and binding to DHFR, potentially masking the effects of both the drug and its impurities.[9][14]
Troubleshooting Guides
Guide 1: Inconsistent Dihydrofolate Reductase (DHFR) Inhibition Assay Results
Problem: You are observing variable IC50 values or unexpected levels of inhibition in your DHFR assay.
| Potential Cause | Troubleshooting Steps |
| Presence of Active Impurities | Aminopterin (Impurity B) is a more potent DHFR inhibitor than methotrexate.[7][8] Verify the purity of your methotrexate lot using the HPLC protocol below. If significant levels of Impurity B are present, consider obtaining a higher purity standard. |
| Degradation of Methotrexate | Prepare fresh methotrexate solutions for each experiment and protect them from light. Store stock solutions at -20°C in amber vials.[9] |
| Assay Conditions | Ensure the pH of your assay buffer is stable and optimal for DHFR activity. Methotrexate's solubility and stability are pH-dependent.[3][15][16] |
| Substrate Concentration | High concentrations of the DHFR substrate, dihydrofolic acid, can compete with methotrexate and its inhibitory impurities.[17] Ensure you are using a consistent and appropriate substrate concentration. |
Guide 2: Poor Reproducibility in Cell-Based Assays (e.g., MTT, Cell Viability)
Problem: You are experiencing high variability between replicate wells or inconsistent dose-response curves in your cell-based assays.
| Potential Cause | Troubleshooting Steps |
| Batch-to-Batch Variation in Impurity Profile | If you suspect batch-to-batch variability, it is crucial to qualify each new lot of methotrexate. Analyze the impurity profile by HPLC (see protocol below) and compare it to previous batches. |
| Photodegradation of Methotrexate | Perform all steps involving methotrexate solutions under subdued light. Wrap stock solution containers and plates in aluminum foil. Studies have shown that photodegradation products are generally less cytotoxic than methotrexate.[4] |
| Interaction with Media Components | Use a cell culture medium with a known and consistent concentration of folic acid. High levels of folic acid can rescue cells from methotrexate-induced toxicity.[14][18] |
| Cell Line Sensitivity | Different cell lines can have varying sensitivity to methotrexate and its impurities due to differences in uptake and metabolism.[19] Ensure you are using a consistent cell line and passage number. |
Quantitative Data on Common Impurities
The following table summarizes the known biological activities of common methotrexate impurities.
| Impurity Name | European Pharmacopoeia Designation | Biological Activity/Effect | Quantitative Data |
| Aminopterin | Impurity B | Potent DHFR inhibitor, cytotoxic | Median IC50 in pediatric leukemia/lymphoma cell lines: 17 nM (compared to 78 nM for methotrexate)[7][8]. Ki for DHFR inhibition: ~3.7 pM[7]. |
| N-methylfolic acid | Impurity C | Folic acid analog | May compete with methotrexate for cellular uptake and binding to DHFR, potentially reducing its efficacy.[14][20] |
| 4-amino-N10-methylpteroic acid | Impurity E | Structurally related to methotrexate | Limited data on specific biological activity in common assays. May have some affinity for DHFR. |
| Photodegradation Products | N/A | Generally less cytotoxic than parent methotrexate | A study on A549 cancer cells showed that photoproducts formed at pH 7 were less toxic than the parent compound.[4] |
Experimental Protocols
Protocol: HPLC Analysis of this compound and its Impurities
This protocol provides a general method for the separation and detection of common impurities in this compound.[1][21][22][23]
1. Materials and Reagents:
-
This compound sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Phosphate buffer (e.g., sodium dihydrogen phosphate)
-
Phosphoric acid or sodium hydroxide (B78521) for pH adjustment
-
Reference standards for methotrexate and known impurities (if available)
2. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Data acquisition and processing software
3. Chromatographic Conditions:
-
Mobile Phase A: Phosphate buffer (e.g., 20 mM sodium dihydrogen phosphate, pH adjusted to 3.0 with phosphoric acid)
-
Mobile Phase B: Acetonitrile
-
Gradient Elution: A typical gradient might start with a low percentage of Mobile Phase B, increasing linearly over time to elute more hydrophobic impurities.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 303 nm or 307 nm
-
Injection Volume: 20 µL
4. Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in a suitable solvent. Dimethyl sulfoxide (B87167) (DMSO) can be used to minimize the hydrolysis of esterified impurities.[1] A typical concentration is 5 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
5. Data Analysis:
-
Identify the methotrexate peak based on its retention time compared to a reference standard.
-
Identify impurity peaks based on their retention times relative to methotrexate or by comparing with impurity reference standards.
-
Calculate the percentage of each impurity by area normalization.
Visualizations
References
- 1. Separation, determination of six impurities in methotrexate drug substance using ultra-performance liquid chromatography [html.rhhz.net]
- 2. researchgate.net [researchgate.net]
- 3. pH dependent chemical stability and release of methotrexate from a novel nanoceramic carrier - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Photodegradation of methotrexate in aqueous solution: degradation kinetics and identification of transformation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. The effects of 4-amino-N10 methyl-pteroylglutamic acid on the leukocytes of the normal and leukemic mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Effect of methotrexate and its photodegradation products on the temperature induced denaturation of human serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Supplementation with folic acid during methotrexate therapy for rheumatoid arthritis. A double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. droracle.ai [droracle.ai]
- 16. A prominent low-pH methotrexate transport activity in human solid tumors: contribution to the preservation of methotrexate pharmacologic activity in HeLa cells lacking the reduced folate carrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. Rescuing effect of folates on methotrexate cytotoxicity in human trophoblast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. Psoriatic flare after the concomitant administration of L-methylfolate and methotrexate - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. academic.oup.com [academic.oup.com]
- 23. Analytical methodologies for determination of methotrexate and its metabolites in pharmaceutical, biological and environmental samples - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Cellular Uptake of Methotrexate Hydrate
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during experiments involving methotrexate (B535133) (MTX) hydrate, with a focus on enhancing its cellular uptake.
Troubleshooting Guide
This guide provides solutions to common problems researchers face when working with methotrexate hydrate.
| Problem | Possible Cause | Suggested Solution |
| High Cell Viability (High IC50) After MTX Treatment | 1. Poor Drug Uptake: The primary mechanism for MTX uptake is the Reduced Folate Carrier (RFC). Low expression of this transporter is a common cause of resistance.[1][2] | a. Verify Transporter Expression: Perform qPCR or Western blot to assess the expression levels of RFC (gene name SLC19A1) in your cell line. Compare it to a known MTX-sensitive cell line.[1] b. Optimize Culture Medium: Standard culture media, such as RPMI-1640, contain high levels of folic acid, which competes with MTX for uptake via the RFC.[1][3] Consider using a folate-deficient medium for your experiments to enhance MTX transport.[1] c. pH Modification: The tumor microenvironment is often acidic, which can enhance uptake via the Proton-Coupled Folate Transporter (PCFT).[1][4] Try culturing cells in a slightly acidic medium (e.g., pH 6.5-6.8) during MTX treatment. Note that this may affect cell health, so appropriate controls are essential.[1] |
| 2. Inherent or Acquired Resistance: The cell line may have intrinsic resistance or may have developed resistance over time in culture.[5] | a. Cell Line Authentication: Confirm the identity of your cell line to ensure it is the correct and uncontaminated line.[1] b. Use a Different Cell Line: If resistance is confirmed, consider using a different, more sensitive cell line for your experiments. | |
| 3. MTX Integrity and Activity Issues: Improper storage or handling can lead to degradation of the MTX solution.[1][3][5] | a. Check MTX Solution: Ensure your methotrexate solution is correctly prepared, stored protected from light, and has not expired.[1][3] b. Proper Storage: Store solid MTX at -20°C, protected from light. Aqueous stock solutions are not recommended for storage for more than one day.[5] | |
| 4. Assay Viability Problems: The viability assay itself may not be performing correctly. | a. Verify Assay Performance: Confirm that your viability assay (e.g., MTT, XTT) is working correctly by using appropriate positive and negative controls.[1] | |
| Inconsistent Results Between Experiments | 1. Variability in Experimental Conditions: Minor variations in cell culture conditions or assay protocols can lead to significant differences in results. | a. Standardize Protocols: Ensure consistency in cell passage number, seeding density, incubation times, and reagent concentrations.[3][5] b. Control for Serum Concentration: The concentration of serum in the culture medium can influence the effective concentration of MTX available to the cells due to protein binding. Maintain a consistent serum percentage throughout your experiments.[5] |
| 2. Light Exposure: Methotrexate is sensitive to light, and prolonged exposure can cause degradation.[1][3] | a. Protect from Light: Protect all MTX solutions and treated cells from light as much as possible.[3] | |
| Low Encapsulation Efficiency in Nanoparticle Formulations | 1. Suboptimal Formulation Technique: The method used for nanoparticle preparation may not be optimized for MTX. | a. Optimize Preparation Method: Methotrexate is hydrophilic, which can make it challenging to encapsulate in lipid-based carriers. Experiment with different lipid compositions, drug-to-lipid ratios, and preparation techniques (e.g., thin-film hydration, ethanol (B145695) injection) to improve encapsulation efficiency.[1][6] b. Consider Prodrug Approach: To overcome low encapsulation efficiency, consider synthesizing MTX prodrugs by conjugating it to lipids or polymers like DSPE or PEG.[7] |
| 2. Inaccurate Measurement of Encapsulation: The method used to determine encapsulation efficiency may be inaccurate. | a. Use a Reliable Quantification Method: Employ a validated method such as HPLC to accurately measure the amount of encapsulated MTX.[7] | |
| Poor Cellular Uptake of MTX-Loaded Nanoparticles | 1. Unfavorable Nanoparticle Characteristics: The size, charge, and surface properties of the nanoparticles can significantly impact their interaction with cells. | a. Characterize Nanoparticles: Ensure nanoparticles are within the optimal size range (typically 100-200 nm) with a low polydispersity index (PDI < 0.3) for efficient cellular uptake.[1] b. Surface Modification: Consider modifying the surface of your nanoparticles with targeting ligands (e.g., folic acid) to enhance uptake in folate receptor-positive cells.[8][9] |
| 2. Inefficient Endocytosis: Nanoparticles primarily enter cells via endocytosis, which can be a rate-limiting step. | a. Assess Endocytic Pathways: Investigate the specific endocytic pathways involved in the uptake of your nanoparticles in the chosen cell line. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism for methotrexate uptake, and how is it regulated?
A: The primary route of entry for MTX into cells at physiological pH (7.4) is the Reduced Folate Carrier (RFC), encoded by the SLC19A1 gene.[1][2][10] At lower pH, the Proton-Coupled Folate Transporter (PCFT) also contributes to uptake.[1][4] The expression of RFC is regulated at both the transcriptional and post-transcriptional levels.[1] Folate levels in the environment can influence the stability of RFC mRNA and the trafficking of the RFC protein to the cell membrane.[1]
Q2: How can nanoparticle encapsulation improve MTX uptake?
A: Nanoparticles, such as liposomes and polymeric nanoparticles, improve MTX delivery primarily by changing the mechanism of cellular entry.[1][11] Instead of relying on specific transporters like RFC, nanoparticles are typically taken up by endocytosis.[1] This can bypass resistance mechanisms associated with low RFC expression.[1] Furthermore, nanoparticles can protect MTX from degradation, improve its pharmacokinetic profile, and allow for targeted delivery to specific cells or tissues.[4][11]
Q3: What are common issues with MTX nanoparticle formulations that can lead to poor performance?
A: Several factors in the formulation process can lead to suboptimal performance:
-
Low Encapsulation Efficiency (EE): If a significant portion of the MTX is not successfully encapsulated, the treatment is essentially with free drug.[1]
-
Particle Size and Polydispersity (PDI): Large or aggregated nanoparticles (high PDI) are not taken up efficiently by cells. The ideal size is generally between 100-200 nm with a PDI of less than 0.3.[1]
-
Formulation Instability: The formulation may not be stable, leading to premature drug release before reaching the target cells.[4]
Q4: What methods can be used to quantify the intracellular concentration of methotrexate?
A: Several methods can be used to measure intracellular MTX levels:
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS): A highly sensitive and specific method for quantifying MTX and its active metabolites, methotrexate polyglutamates (MTX-PGs).[1]
-
Radiolabeled MTX: Using [³H]MTX allows for straightforward quantification via scintillation counting and is a classic method for uptake studies.[1][12]
-
Immunoassays: Commercial kits, such as ELISA-based assays, are available to measure MTX concentrations in cell lysates.[1][13]
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection can be used to separate and quantify MTX and its polyglutamated forms.[12]
Data Presentation: Enhancing Methotrexate Cellular Uptake
The following tables summarize quantitative data from various studies on the enhancement of methotrexate cellular uptake using different strategies.
Table 1: Enhancement of MTX Uptake by Liposomal Encapsulation
| Cell Line | Formulation | Concentration | Fold Increase in Uptake vs. Free MTX | Reference |
| P1798 mouse lymphosarcoma (MTX-resistant) | Unilamellar phospholipid vesicles | 10⁻⁶ M | 1.54 | [14] |
| Murphy-Sturm rat lymphosarcoma (MTX-sensitive) | Unilamellar phospholipid vesicles | 10⁻⁶ M | 2.6 | [14] |
Table 2: Encapsulation Efficiency of MTX in Different Liposomal Formulations
| Formulation | Encapsulation Method | Encapsulation Efficiency (%) | Reference |
| DSPE-MTX-LIP | Prodrug approach | 79.9 ± 5.6 | [7] |
| PEG-MTX-LIP | Prodrug approach | 82 ± 7.5 | [7] |
| Combo-LIP (DSPE-MTX and PEG-MTX) | Prodrug approach | 80.2 ± 1.8 | [7] |
| MTX sodium salt in liposomes | Ethanol injection method | 32 | [7] |
| MTX-phospholipid conjugate | Prodrug approach | 20.7 ± 2.4 | [7] |
| MTX-loaded liposomes | Pre-concentration ethanol injection | >30 | [15] |
Table 3: Cytotoxicity of MTX Formulations in Cancer Cell Lines
| Cell Line | Formulation | IC50 (48h) | Fold Improvement vs. Free MTX | Reference |
| MCF-7 | MTX/PGD nanoparticles | - | 7.5 | [16] |
| 4T1 | MTX/PGD nanoparticles | - | 8 | [16] |
| BT-474 | Liposomal MTX | 0.82 mg/mL | - | [17] |
| KB cells | (FITC)G5(MTX)5 dendrimer | ≥300 nM | - | [18] |
| KB cells | Free MTX | 30 nM | - | [18] |
Experimental Protocols
1. Protocol for In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of free MTX and MTX-loaded nanoparticles on cancer cells.
-
Cell Seeding: a. Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. b. Incubate for 24 hours to allow cells to attach.[1][3]
-
Treatment: a. Prepare serial dilutions of your MTX formulations (free drug and nanoparticles) in culture medium. b. Remove the old medium from the wells and add 100 µL of the treatment solutions. Include untreated cells as a negative control. c. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[1][3]
-
MTT Addition: a. After incubation, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well. b. Incubate for 2-4 hours at 37°C.[1]
-
Formazan (B1609692) Solubilization: a. Remove the medium containing MTT. b. Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[1][5]
-
Absorbance Measurement: a. Read the absorbance of each well using a microplate reader at a wavelength of ~570 nm. b. Calculate cell viability as a percentage relative to the untreated control cells. c. Plot the viability against the drug concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).[1]
2. Protocol for Cellular Uptake Study using Radiolabeled Methotrexate
This protocol describes a method for measuring the uptake of methotrexate in cells using a radiolabeled tracer.
-
Cell Preparation: a. Seed cells in a suitable culture plate (e.g., 24-well plate) and grow to a desired confluency.
-
Preparation of MTX Solutions: a. Prepare working solutions of [³H]-MTX in complete culture medium at the desired final concentration (e.g., 1 µM). b. For competition experiments, prepare solutions containing a fixed concentration of [³H]-MTX and increasing concentrations of unlabeled MTX.[12]
-
Uptake Initiation: a. Aspirate the culture medium from the wells and wash the cells once with warm PBS. b. Add the [³H]-MTX-containing medium to each well to initiate the uptake.[12]
-
Incubation: a. Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for various time points (e.g., 5, 15, 30, 60 minutes).[12]
-
Uptake Termination: a. To stop the uptake, rapidly aspirate the radioactive medium and wash the cells three times with ice-cold PBS.
-
Cell Lysis and Scintillation Counting: a. Lyse the cells in each well with a suitable lysis buffer (e.g., 0.1 M NaOH). b. Transfer the cell lysate to a scintillation vial. c. Add scintillation cocktail to each vial and measure the radioactivity using a scintillation counter.
-
Data Analysis: a. Determine the amount of intracellular [³H]-MTX by comparing the counts to a standard curve. b. Normalize the uptake to the protein content or cell number in each well.
Mandatory Visualizations
Caption: Cellular uptake and metabolic pathways of methotrexate.
Caption: Troubleshooting workflow for low methotrexate efficacy.
References
- 1. benchchem.com [benchchem.com]
- 2. Methotrexate transport and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Increased Encapsulation Efficiency of Methotrexate in Liposomes for Rheumatoid Arthritis Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Enhanced toxicity and cellular uptake of methotrexate-conjugated nanoparticles in folate receptor-positive cancer cells by decorating with folic acid-conjugated d-α-tocopheryl polyethylene glycol 1000 succinate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. droracle.ai [droracle.ai]
- 11. Trends in Nanocarrier based Delivery Systems of Methotrexate: Update 2020 [scivisionpub.com]
- 12. benchchem.com [benchchem.com]
- 13. medilinkltd.com [medilinkltd.com]
- 14. aacrjournals.org [aacrjournals.org]
- 15. researchgate.net [researchgate.net]
- 16. Polymeric Nanoscale Drug Carriers Mediate the Delivery of Methotrexate for Developing Therapeutic Interventions Against Cancer and Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Design and Characterization of Liposomal Methotrexate and Its Effect on BT-474 Breast Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
Technical Support Center: Methotrexate Hydrate in Experimental Setups
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues related to the inactivation of methotrexate (B535133) (MTX) hydrate (B1144303) in experimental setups.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause methotrexate hydrate inactivation?
A1: this compound is susceptible to inactivation by several factors, including exposure to light (photodegradation), high temperatures (thermal degradation), and suboptimal pH conditions.[1][2] The stability of MTX can also be influenced by the type of solvent or medium it is dissolved in.[3][4]
Q2: How does light exposure affect this compound solutions?
A2: Exposure to light, particularly UV light at wavelengths of 254 nm and 300-450 nm, can lead to the photodegradation of methotrexate.[1][5][6] This process can result in the formation of various transformation products through N-demethylation, glutamic acid oxidation, and C-N cleavage.[1][5][6] These degradation products have been shown to be less cytotoxic than the parent compound.[1][6] When kept under laboratory fluorescent light, major degradation products include 2,4-diamino-6-pteridinecarbaldehyde, 2,4-diamino-6-pteridinecarboxylic acid, and p-aminobenzoylglutamic acid.[2]
Q3: What is the optimal way to prepare and store this compound stock solutions to maintain activity?
A3: To ensure the stability and activity of methotrexate stock solutions, proper preparation and storage are critical. This compound is insoluble in water but can be dissolved in a minimal amount of 1 M NaOH, followed by dilution with a sterile buffer like phosphate-buffered saline (PBS) or cell culture medium.[7][8][9] For long-term storage, it is recommended to store the powdered form at -20°C, protected from light, where it remains active for at least three years.[8][9] Aliquoting stock solutions into single-use vials is advisable to minimize freeze-thaw cycles.[9]
Q4: My cells are showing lower-than-expected sensitivity to methotrexate. What could be the cause?
A4: Lower-than-expected sensitivity to methotrexate can stem from several issues. Firstly, the methotrexate may have degraded due to improper storage or handling, such as exposure to light.[9][10] Secondly, the cell line itself might have inherent or acquired resistance to the drug.[10][11] Another common reason is the composition of the cell culture medium; standard media often contain folic acid, thymidine, and hypoxanthine, which can counteract the effects of methotrexate by allowing cells to bypass the metabolic block it induces.[10][11]
Q5: Can the type of infusion solution affect the stability of methotrexate?
A5: Yes, the diluent can impact methotrexate's stability. For instance, at a concentration of 0.2 mg/mL in 5% dextrose injection, methotrexate is only stable for 3 days when stored at 25°C and protected from light.[3][4] In contrast, at the same concentration in 0.9% sodium chloride injection under the same conditions, it remains stable for 28 days.[3][4]
Troubleshooting Guides
Issue 1: High Variability in IC50 Values for Methotrexate Between Experiments
-
Possible Cause: Inconsistent activity of the methotrexate stock solution.
-
Possible Cause: Variations in cell culture conditions.
-
Solution: Standardize cell culture practices by using cells within a consistent passage number range and seeding them at a standardized density. Ensure cells are in the logarithmic growth phase when the treatment is applied.[9]
-
-
Possible Cause: Presence of competing substances in the cell culture medium.
-
Solution: Be aware that standard cell culture media contain folic acid, which can compete with methotrexate. For certain experiments, consider using a folate-depleted medium.[10]
-
Issue 2: Complete Loss of Methotrexate Activity
-
Possible Cause: Degradation due to improper storage.
-
Possible Cause: Photodegradation from exposure to light.
-
Solution: Protect all methotrexate solutions from light by using amber vials or by wrapping containers in aluminum foil during storage and experiments.[9]
-
-
Possible Cause: Chemical inactivation due to pH.
Data Summary Tables
Table 1: Stability of this compound in Different Infusion Solutions at 25°C (Protected from Light)
| Concentration | Diluent | Stability | Reference(s) |
| 0.2 mg/mL | 0.9% Sodium Chloride Injection | 28 days | [3][4] |
| 20 mg/mL | 0.9% Sodium Chloride Injection | 28 days | [3][4] |
| 0.2 mg/mL | 5% Dextrose Injection | 3 days | [3][4] |
| 20 mg/mL | 5% Dextrose Injection | 28 days | [3][4] |
Table 2: Recommended Storage Conditions for this compound
| Form | Diluent | Storage Temperature | Stability | Reference(s) |
| Undiluted Powder | N/A | -20°C | At least 3 years | [8][9] |
| Diluted Stock | Saline or Medium | 4-8°C | About 1 week | [8][9] |
| Diluted Stock | Saline or Medium | -20°C | About 1 month | [8][9] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for Cell Culture
-
Materials:
-
This compound powder
-
1 M Sodium Hydroxide (NaOH)
-
Sterile Phosphate-Buffered Saline (PBS) or cell culture medium
-
Sterile microcentrifuge tubes or vials
-
-
Procedure:
-
Weigh the desired amount of this compound powder in a sterile container.
-
Add a minimal amount of 1 M NaOH dropwise to dissolve the powder completely.[7][8]
-
Once dissolved, dilute the solution to the desired stock concentration (e.g., 20 mM) with sterile PBS or cell culture medium.[7]
-
Sterile-filter the stock solution through a 0.22 µm filter.
-
Aliquot the stock solution into single-use, light-protected sterile tubes and store at -20°C for up to one month.[8][9]
-
Protocol 2: Assessment of Methotrexate Photodegradation
-
Materials:
-
This compound solution of known concentration
-
UV lamp (e.g., 254 nm)
-
Quartz cuvettes or appropriate transparent vessels
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
-
Procedure:
-
Prepare aqueous solutions of methotrexate at the desired pH (e.g., pH 3 and pH 7).[1]
-
Place a known volume of the methotrexate solution in a quartz cuvette.
-
Expose the solution to UV irradiation at a specific wavelength (e.g., 254 nm) for a defined period (e.g., 3 hours).[1] A control sample should be kept in the dark for the same duration.[1]
-
At various time points, withdraw aliquots from the irradiated and control solutions.
-
Analyze the concentration of the remaining methotrexate in each aliquot using HPLC-UV.[1]
-
Calculate the percentage of degradation by comparing the peak area of methotrexate in the irradiated samples to that of the control sample.
-
Visualizations
Caption: Troubleshooting workflow for methotrexate inactivation.
Caption: Pathways of methotrexate degradation.
References
- 1. researchgate.net [researchgate.net]
- 2. Thermal and photolytic decomposition of methotrexate in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stability study of methotrexate in 0.9% sodium chloride injection and 5% dextrose injection with limit tests for impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Photodegradation of methotrexate in aqueous solution: degradation kinetics and identification of transformation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Photodegradation of methotrexate in aqueous solution: degradation kinetics and identification of transformation products - ProQuest [proquest.com]
- 7. benchchem.com [benchchem.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Statistical Analysis of Methotrexate Degradation by UV-C Photolysis and UV-C/TiO2 Photocatalysis [mdpi.com]
- 13. pH dependent chemical stability and release of methotrexate from a novel nanoceramic carrier - RSC Advances (RSC Publishing) [pubs.rsc.org]
Cross-reactivity issues in methotrexate hydrate immunoassays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address cross-reactivity issues encountered during methotrexate (B535133) (MTX) hydrate (B1144303) immunoassays.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of cross-reactivity in methotrexate immunoassays?
A1: Methotrexate immunoassays are susceptible to interference from various molecules that are structurally similar to methotrexate or that can otherwise interfere with the assay's antibody-antigen binding. The most frequently reported cross-reactants include:
-
Methotrexate Metabolites: The primary metabolite, 7-hydroxymethotrexate (7-OH-MTX), and 2,4-diamino-N¹⁰-methylpteroic acid (DAMPA), a metabolite formed after glucarpidase administration, are significant interferents.[1][2][3]
-
Structural Analogs: Aminopterin, a closely related antifolate, has a high potential for cross-reactivity due to its structural similarity to methotrexate.[1] The inactive D-enantiomer of methotrexate may also cross-react, though data on this is limited.[1]
-
Other Drugs: Certain co-administered drugs, such as triamterene (B1681372) and trimethoprim, have been reported to cross-react with some methotrexate immunoassays.[4]
-
Endogenous Substances: While less common with modern assays, endogenous substances like folate and its derivatives can potentially cause interference.[4][5]
Q2: How can I determine if my methotrexate immunoassay is affected by cross-reactivity?
A2: Suspect cross-reactivity if you observe:
-
Inconsistent Results: Discrepancies between methotrexate concentrations measured by immunoassay and a more specific method like liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Unexpectedly High Concentrations: Falsely elevated methotrexate levels, especially in patients who have received glucarpidase or are taking potentially cross-reactive medications.[3][6]
-
Delayed Clearance Profiles: Apparent methotrexate levels that do not decline as expected based on the patient's clinical condition and renal function.
Confirmation of cross-reactivity typically involves re-analyzing the sample with a different, more specific method (e.g., HPLC or LC-MS/MS) or performing a spike-and-recovery experiment with the suspected interfering substance.
Q3: What should I do if a patient has been treated with glucarpidase?
A3: Glucarpidase breaks down methotrexate into DAMPA and glutamate.[2] DAMPA can significantly cross-react with many methotrexate immunoassays, leading to falsely elevated results.[1][2] It is crucial to use a non-immunoassay method, such as LC-MS/MS, to measure methotrexate concentrations in samples collected within 48 hours of glucarpidase administration.[6][7] Some guidelines recommend waiting at least 5 to 7 days before using an immunoassay.
Q4: Can high doses of leucovorin (folinic acid) interfere with the assay?
A4: While some older immunoassays were more susceptible to interference from folinic acid, many modern assays have minimized this cross-reactivity. However, at very high concentrations, folinic acid may still cause some interference.[3] If unexpected results are obtained in a patient receiving high-dose leucovorin rescue, it is advisable to confirm the methotrexate concentration with a chromatographic method.[3]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your methotrexate immunoassay experiments.
Issue 1: Control values are consistently out of the acceptable range.
| Possible Cause | Troubleshooting Step |
| Improper Reagent Handling/Storage | Ensure reagents are stored at the recommended temperature (typically 2-8°C) and have not expired. Allow reagents to equilibrate to room temperature before use.[8] |
| Calibration Drift or Error | Perform a recalibration of the instrument. Verify that calibrators are prepared correctly and have not expired.[8] |
| Instrument Malfunction | Check the instrument for any error messages and review maintenance logs. Contact the manufacturer's technical support if necessary.[8] |
| Contaminated Reagents or Samples | Use fresh aliquots of controls and reagents. Employ proper pipetting techniques to prevent cross-contamination.[8] |
| Incorrect Assay Procedure | Carefully review the assay protocol to ensure all steps, including incubation times and temperatures, were followed correctly.[8] |
Issue 2: High variability (poor precision) between replicate measurements.
| Possible Cause | Troubleshooting Step |
| Pipetting Inaccuracy | Calibrate pipettes regularly. Ensure proper and consistent pipetting technique.[8] |
| Inadequate Mixing | Thoroughly mix all samples, standards, and controls before loading them into the assay plate.[8] |
| Bubbles in Wells/Sample Cups | Inspect all wells and sample cups for bubbles before analysis and remove them with a clean pipette tip or applicator stick.[8] |
| Instrument Issue | Check for issues with the instrument's dispensing or washing systems. |
| Sample Heterogeneity | If using serum or plasma, ensure the sample has been properly centrifuged to remove any particulate matter.[8] |
Issue 3: Falsely elevated methotrexate results are suspected.
| Possible Cause | Troubleshooting Step |
| Cross-reactivity with Metabolites | Review the patient's treatment history. If the patient has received glucarpidase, use a chromatographic method for methotrexate measurement.[6] |
| Cross-reactivity with Co-administered Drugs | Check the patient's medication list for drugs known to interfere with methotrexate immunoassays (e.g., triamterene, trimethoprim).[4] |
| Presence of Heterophilic Antibodies | Some patients may have human anti-mouse antibodies (HAMA) that can interfere with immunoassays using mouse monoclonal antibodies.[7] Consider using an assay with a different antibody source or a blocking agent. |
| Confirmation with a Reference Method | When in doubt, re-analyze the sample using a more specific method like HPLC or LC-MS/MS to confirm the methotrexate concentration. |
Data on Cross-Reactivity of Common Interferents
The following table summarizes publicly available data on the cross-reactivity of various compounds in different methotrexate immunoassays. It is important to note that cross-reactivity can vary significantly between different assay manufacturers and even between different lot numbers of the same assay.
| Immunoassay Platform | Compound | Concentration Tested | Percent Cross-Reactivity/Interference |
| ARK™ Methotrexate Assay | 7-Hydroxymethotrexate | 50 µmol/L | <10% interference at MTX levels of 0.050 and 0.500 µmol/L[1] |
| 2,4-diamino-N¹⁰-methylpteroic acid (DAMPA) | Not Specified | 64.3% to 100%[1] | |
| Triamterene | Not Specified | 1.15% (in the absence of MTX), ≤3.3% (in the presence of MTX)[4] | |
| Trimethoprim | Not Specified | 0.01% (in the absence of MTX), ≤0.5% (in the presence of MTX)[4] | |
| Folate Analogs | ≥ 1000 μmol/L | ≤ 0.01%[4] | |
| Fluorescence Polarization Immunoassay (FPIA) | 7-Hydroxymethotrexate | 1-10 µmol/L | 0.6-2.0%[9] |
| Chemiluminescent Microparticle Immunoassay (CMIA) | 7-Hydroxymethotrexate | Up to 25 µmol/L | No cross-reactivity observed[2] |
| 2,4-diamino-N¹⁰-methylpteroic acid (DAMPA) | 0.03 - 3 µmol/L | Systematic cross-reactivity observed[2] | |
| Enzyme-multiplied immunoassay (EMIT) | 7-Hydroxymethotrexate | Not Specified | Significant influence on MTX measurement[2] |
Experimental Protocols
Protocol for Assessing Cross-Reactivity in a Methotrexate Immunoassay
This protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and is intended to provide a framework for determining the cross-reactivity of a substance in a methotrexate immunoassay.
Objective: To quantify the percentage of cross-reactivity of a potential interfering substance in a specific methotrexate immunoassay.
Materials:
-
Methotrexate-free serum or plasma
-
Methotrexate stock solution of known concentration
-
Stock solution of the potential interfering substance of known concentration
-
The methotrexate immunoassay kit (reagents, calibrators, and controls)
-
Calibrated pipettes and other standard laboratory equipment
Procedure:
-
Preparation of Methotrexate-Free Base: Use certified methotrexate-free serum or plasma as the base matrix for all preparations.
-
Preparation of Methotrexate Standards: Prepare a series of methotrexate standards in the methotrexate-free serum, covering the analytical measurement range of the assay.
-
Preparation of Interferent Spike Solutions: Prepare solutions of the suspected interfering substance in methotrexate-free serum at various concentrations. The concentrations should be clinically relevant.
-
Assay Procedure:
-
Assay the methotrexate standards to generate a standard curve.
-
Assay the interferent spike solutions (without any added methotrexate) to determine if they produce a signal on their own.
-
Prepare samples containing a known, low concentration of methotrexate (e.g., near the lower limit of quantification) and spike them with varying concentrations of the interfering substance.
-
Assay these spiked samples.
-
-
Calculation of Percent Cross-Reactivity: The percent cross-reactivity can be calculated using the following formula:
% Cross-Reactivity = (Apparent Methotrexate Concentration / Concentration of Interfering Substance) x 100
Where the "Apparent Methotrexate Concentration" is the concentration measured in the sample containing only the interfering substance.
Visualizations
Methotrexate Signaling Pathway
Caption: Methotrexate's mechanism of action and signaling pathway.
Experimental Workflow for Troubleshooting High Variability
Caption: A logical workflow for troubleshooting high variability.
References
- 1. benchchem.com [benchchem.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Case Report: Serum methotrexate monitoring by immunoassay: confusion by by-product, confusion by antidote - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ark-tdm.com [ark-tdm.com]
- 5. academic.oup.com [academic.oup.com]
- 6. 3535-Management of high-dose methotrexate toxicity | eviQ [eviq.org.au]
- 7. medilinkltd.com [medilinkltd.com]
- 8. benchchem.com [benchchem.com]
- 9. [Serum monitoring of methotrexate (MTX) and 7-hydroxymethotrexate concentrations in patients treated with MTX using high-pressure liquid chromatography (HPLC) and comparison of serum MTX levels between HPLC method and fluorescence polarization immunoassay (FPIA)] - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refinement of Methotrexate Hydrate Dosage in Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with methotrexate (B535133) hydrate (B1144303) in animal studies. The information is designed to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for methotrexate?
A1: Methotrexate (MTX) is an antimetabolite and antifolate drug.[1] Its main function is to competitively inhibit dihydrofolate reductase (DHFR), an enzyme essential for the synthesis of purine (B94841) and pyrimidine (B1678525) precursors of DNA and RNA.[1][2] This inhibition disrupts DNA synthesis, repair, and cellular replication, which is particularly effective against rapidly proliferating cells like cancer cells.[1] In the context of inflammation, methotrexate's effects are also mediated by the accumulation of adenosine, which has potent anti-inflammatory properties.[2]
Q2: What are the common research applications for methotrexate in animal models?
A2: Methotrexate is widely used in preclinical research for various applications, including:
-
Rheumatoid Arthritis (RA) Models: It is a cornerstone therapy for RA in humans, and this is mirrored in animal models like collagen-induced arthritis (CIA) and adjuvant-induced arthritis (AIA) in rodents.[1] In these models, methotrexate has been shown to reduce inflammation, paw swelling, and joint destruction.[1]
-
Cancer Models: As a chemotherapeutic agent, it is used to assess its efficacy against different tumor types.[1]
-
Toxicity Studies: Animal studies are crucial for determining dose-limiting toxicities, which often include myelosuppression, gastrointestinal mucositis, and hepato- or nephrotoxicity.[1][3]
Q3: How do I prepare methotrexate hydrate for administration?
A3: To prepare this compound for administration:
-
Calculate the required amount of this compound based on the desired concentration and final volume.[1]
-
Under sterile conditions, create a slurry by adding a small volume of sterile 0.9% saline or Phosphate Buffered Saline (PBS) to the this compound powder in a sterile vial.[1]
-
Vortex the slurry until the powder is fully suspended.[1]
-
Gradually add the remaining sterile saline or PBS while continuing to mix.[1]
-
If necessary, adjust the pH to a physiological range of 7.2-7.4 using sterile NaOH, as methotrexate solubility is pH-dependent.[1]
-
Sterile-filter the final solution using a 0.22 µm filter into a new sterile vial.[1]
-
Store the prepared solution as recommended. Short-term storage at 4°C is often suitable, while long-term storage may require freezing at -20°C.[1] Always consult the manufacturer's instructions for specific storage conditions.
Q4: How do I convert a human dose of methotrexate to an animal equivalent dose (AED)?
A4: Dose conversion between species is not based on body weight alone but on body surface area (BSA). The most common method is allometric scaling, which uses a "Km" factor (body weight in kg divided by BSA in m²). The Human Equivalent Dose (HED) can be calculated from an animal's No Observed Adverse Effect Level (NOAEL) using the formula:
HED (mg/kg) = Animal NOAEL (mg/kg) × (Animal Weight (kg) / Human Weight (kg))^(1-0.67)[4]
To calculate the Animal Equivalent Dose (AED) from a human dose, you can use the following formula, which incorporates the Km ratio:
AED (mg/kg) = Human dose (mg/kg) × (Km human / Km animal)[5][6]
For example, to convert a human dose to a rat dose, you would multiply the human dose in mg/kg by 6.2.[5]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High mortality rate in the MTX-treated group. | - The MTX dose is too high for the chosen animal strain or species.- Dehydration or poor animal health status.- Systemic toxicity affecting other organs, such as the kidneys.[7] | - Perform a dose-response study to determine the optimal toxic, but non-lethal, dose.- Ensure animals have free access to food and water.- Monitor for signs of distress and provide supportive care if necessary.- Consider a different animal model or strain that may be less sensitive.[7] |
| Inconsistent or highly variable results between animals in the same group. | - Inconsistent MTX administration (e.g., incorrect volume, leakage from injection site).- Variability in animal characteristics (e.g., age, weight, sex).- Underlying health issues in some animals. | - Ensure proper training on administration techniques.- Use animals of the same sex and within a narrow age and weight range.- Acclimatize animals to housing conditions before starting the experiment. |
| No significant therapeutic effect observed. | - The MTX dose is too low.- The administration route is not optimal for the model.- The treatment duration is too short. | - Increase the MTX dose or frequency of administration.- Consider a different route of administration (e.g., intravenous for higher bioavailability).[8]- Extend the duration of the treatment. |
| Signs of severe toxicity (e.g., significant weight loss, lethargy, diarrhea). | - The MTX dose is too high.- The animal strain is particularly sensitive to MTX toxicity.- Impaired renal function leading to reduced drug clearance.[3] | - Reduce the MTX dose.- Monitor body weight regularly; a significant reduction can be an early sign of toxicity.[9]- Ensure adequate hydration to support renal clearance.[10]- Consider co-administration with leucovorin (folinic acid) to mitigate toxicity.[3] |
| Low oral bioavailability. | - Incomplete absorption from the gastrointestinal tract.- First-pass metabolism in the liver.[11] | - Consider parenteral routes of administration (e.g., subcutaneous, intraperitoneal, or intravenous) to bypass first-pass metabolism and increase bioavailability.[8] |
Data Presentation
Table 1: Reported this compound Dosages in Rodent Models
| Animal Model | Disease/Indication | Dosage | Route of Administration | Frequency | Reference |
| Wistar or Lewis Rats | Collagen-Induced Arthritis (CIA) | Varies | Prophylactic or therapeutic | Daily/Weekly | [1] |
| Wistar Rats | Subacute Toxicity | 0.062, 0.125, 0.250 mg/kg | Oral gavage | Daily for 28 days | [9][12] |
| C57BL/6, DBA/2, C3H Mice | Chronic Toxicity | 0.25-2 mg/kg | Intraperitoneal | 5 times/week for 12-18 months | [13] |
| Mice | Pharmacokinetics/Toxicodynamics | 2.5-1000 mg/kg | Intraperitoneal (bolus or infusion) | Single dose or 24, 72, 168h infusion | [14] |
| DBA/1J Mice | Collagen-Induced Arthritis | 2, 10, 20, or 50 mg/kg | Subcutaneous | Weekly for 6 doses | [2] |
| 4T1 Breast Cancer-Bearing BALB/c Mice | Cancer | 120 mg/kg | Intravenous | Single dose | [2] |
Table 2: Key Pharmacokinetic Parameters of Methotrexate in Rodents
| Parameter | Animal | Value | Conditions | Reference |
| Terminal Half-life (plasma) | Rat | 4.2 hours | 31 mg/kg IV injection | [15] |
| Terminal Half-life (bone marrow) | Rat | 37 hours | 31 mg/kg IV injection | [15] |
| Oral Bioavailability | Rat | 10% | 0.5 mg/kg | [11] |
| Plasma Protein Binding (increase in NARs) | Nagase Analbuminemic Rats (NARs) | 29.4% increase | 100 mg/kg IV | [16] |
| Renal Clearance (decrease in NARs) | Nagase Analbuminemic Rats (NARs) | 36.1% decrease | 100 mg/kg IV | [16] |
Experimental Protocols
Collagen-Induced Arthritis (CIA) in Rats
This protocol is a common method for inducing an animal model of rheumatoid arthritis.
Materials:
-
Type II Collagen (e.g., from bovine or chicken)
-
0.1 M Acetic Acid
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
Male Wistar or Lewis rats (6-8 weeks old)[1]
Protocol:
-
Primary Immunization (Day 0):
-
Prepare a 2 mg/mL solution of Type II collagen in 0.1 M acetic acid.
-
Create a stable emulsion by mixing equal volumes of the collagen solution and CFA. A drop of the emulsion should not disperse when placed in water.[1]
-
Anesthetize the rats and inject 100 µL of the emulsion intradermally at the base of the tail.[1]
-
-
Booster Injection (Day 21):
-
Administer a booster injection of bovine type II collagen emulsified in IFA.[2]
-
-
Methotrexate Treatment:
-
Begin methotrexate administration at the desired dose and frequency. Treatment can be initiated prophylactically (before disease onset) or therapeutically (after the appearance of clinical signs).[1]
-
-
Monitoring and Assessment:
-
Clinical Scoring: Monitor the rats daily for signs of arthritis, typically starting from day 10 post-primary immunization. A common scoring system assigns a score of 0-4 to each paw based on the severity of inflammation, with a maximum score of 16 per animal.[1]
-
Paw Volume/Thickness: Measure the volume or thickness of the hind paws using a plethysmometer or digital calipers at regular intervals.[1]
-
Body Weight: Record the body weight of the animals regularly as a general indicator of health.[1]
-
Histopathology: At the end of the study, collect joint tissues for histological analysis to assess inflammation, pannus formation, cartilage damage, and bone erosion.[1]
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Preventing and Managing Toxicities of High-Dose Methotrexate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sysrevpharm.org [sysrevpharm.org]
- 5. researchgate.net [researchgate.net]
- 6. archives.ijper.org [archives.ijper.org]
- 7. benchchem.com [benchchem.com]
- 8. A Systematic Review Comparing Experimental Design of Animal and Human Methotrexate Efficacy Studies for Rheumatoid Arthritis: Lessons for the Translational Value of Animal Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. veterinaryworld.org [veterinaryworld.org]
- 10. benchchem.com [benchchem.com]
- 11. Species differences in oral bioavailability of methotrexate between rats and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Chronic toxicity of methotrexate in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pharmacokinetic-pharmacodynamic modeling of methotrexate-induced toxicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pharmacokinetics and organ distribution of methotrexate in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Pharmacokinetics of intravenous methotrexate in mutant Nagase analbuminemic rats [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Methotrexate Hydrate vs. Anhydrous Methotrexate: A Researcher's Guide for Cell-Based Assays
An objective comparison of methotrexate (B535133) forms to ensure accuracy and reproducibility in cell culture experiments.
When selecting reagents for cell-based assays, the choice between the hydrate (B1144303) and anhydrous forms of a compound can have significant implications for experimental accuracy and reproducibility. This guide provides a comprehensive comparison of methotrexate hydrate and anhydrous methotrexate, offering supporting data and detailed protocols for researchers, scientists, and drug development professionals.
Physicochemical Properties: The Core Difference
The primary distinction between this compound and its anhydrous counterpart lies in the presence of water molecules within the crystal structure of the hydrate form. This difference directly impacts the molecular weight, which is a critical factor for preparing solutions of precise molar concentrations.
While both forms are yellow to orange-brown crystalline powders, their solubility characteristics are similar.[1][2] They are generally insoluble in water but can be dissolved in dilute solutions of alkali hydroxides, such as sodium hydroxide (B78521) (NaOH), or in organic solvents like DMSO.[3][4][5]
Table 1: Comparison of Physicochemical Properties
| Property | This compound | Anhydrous Methotrexate | Key Consideration for Researchers |
| Chemical Formula | C₂₀H₂₂N₈O₅ • xH₂O | C₂₀H₂₂N₈O₅ | The 'x' in the hydrate formula indicates a variable number of water molecules. |
| Molecular Weight | Varies (e.g., 472.45 g/mol for monohydrate)[5] | 454.44 g/mol | The molecular weight of the specific lot of this compound must be used for accurate molarity calculations. |
| Solubility | Insoluble in water; soluble in dilute alkali solutions and DMSO.[3][4] | Insoluble in water; soluble in dilute alkali solutions.[1][5] | The method of solubilization is the same for both forms. |
| Storage | Store at -20°C, protected from light.[3] | Store at -20°C. | Both forms require similar storage conditions to maintain stability. |
Performance in Cell-Based Assays: A Matter of Molarity
In the context of cell-based assays, the biological activity of methotrexate is attributed to the methotrexate molecule itself. The water of hydration in the hydrate form becomes inconsequential once the compound is fully dissolved in an aqueous solution, such as cell culture medium. Therefore, if equimolar concentrations of the two forms are prepared correctly, they are expected to exhibit identical performance in cell-based assays. There is no evidence in the scientific literature to suggest that the hydrate form has a different biological effect than the anhydrous form on a molar basis.
The critical factor for ensuring comparable results is the accurate calculation of the amount of substance needed to achieve the desired molar concentration in a stock solution. Failing to account for the water of hydration in the molecular weight of the hydrate form will result in a lower actual molar concentration than intended, leading to inaccurate and misleading experimental outcomes, such as erroneously high IC50 values.
Experimental Protocols
Preparing an Accurate Methotrexate Stock Solution
The following protocol outlines the steps for preparing a 10 mM stock solution of methotrexate, with specific instructions for both the hydrate and anhydrous forms.
Materials:
-
This compound or anhydrous methotrexate powder
-
1 M Sodium Hydroxide (NaOH)
-
Sterile Phosphate-Buffered Saline (PBS) or cell culture medium
-
Sterile 0.22 µm syringe filter
-
Sterile microcentrifuge tubes
Procedure:
-
Determine the Molecular Weight:
-
For anhydrous methotrexate , use the standard molecular weight of 454.44 g/mol .
-
For This compound , refer to the certificate of analysis provided by the supplier for the lot-specific molecular weight. For this example, we will use 472.45 g/mol (monohydrate).[5]
-
-
Calculate the Mass Required:
-
Anhydrous: Mass (mg) = 10 mmol/L * 0.001 L * 454.44 g/mol * 1000 mg/g = 4.54 mg
-
Hydrate (Monohydrate): Mass (mg) = 10 mmol/L * 0.001 L * 472.45 g/mol * 1000 mg/g = 4.72 mg
-
-
Solubilization:
-
Weigh the calculated amount of methotrexate powder and place it in a sterile microcentrifuge tube.
-
Add a minimal volume of 1 M NaOH dropwise while vortexing until the powder is completely dissolved.[6][7]
-
Dilute the dissolved methotrexate with sterile PBS or cell culture medium to a final volume of 1 mL to achieve a 10 mM stock solution.[6]
-
-
Sterilization and Storage:
MTT Assay for Cell Viability
This protocol provides a general method for assessing the cytotoxicity of methotrexate using a standard MTT assay.[6][9]
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 to 10,000 cells per well and allow them to adhere overnight.[6][7]
-
Methotrexate Treatment:
-
Prepare serial dilutions of the methotrexate stock solution in a complete culture medium to achieve the desired final concentrations (e.g., 0.01 µM to 100 µM).[6]
-
Remove the overnight culture medium and replace it with 100 µL of the medium containing different concentrations of methotrexate. Include untreated control wells.[9]
-
Incubate for the desired period (e.g., 24, 48, or 72 hours).[6]
-
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[6]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[6]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[6][7]
Visualizing the Mechanism and Workflow
To further aid researchers, the following diagrams illustrate the signaling pathway of methotrexate and a typical experimental workflow.
Conclusion and Recommendations
The choice between this compound and anhydrous methotrexate for cell-based assays does not hinge on their inherent biological activity, which is expected to be identical on a molar basis. The critical determinant for experimental success and reproducibility is the accurate preparation of stock solutions.
Key Recommendations:
-
Always use the lot-specific molecular weight provided on the certificate of analysis when working with this compound.
-
Be meticulous in calculating the mass required to achieve the desired molar concentration.
-
Follow a consistent protocol for solubilization and storage to ensure the stability of the stock solution.
-
Clearly document which form of methotrexate was used in your experimental records to ensure reproducibility.
By adhering to these guidelines, researchers can confidently use either form of methotrexate and obtain reliable and comparable data in their cell-based assays.
References
- 1. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 2. Methotrexate | C20H22N8O5 | CID 126941 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. This compound - LKT Labs [lktlabs.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
Comparative Efficacy of Methotrexate Hydrate and Other Dihydrofolate Reductase (DHFR) Inhibitors
This guide presents a comprehensive comparison of the in vitro efficacy of methotrexate (B535133) hydrate (B1144303) against other notable dihydrofolate reductase (DHFR) inhibitors, including pemetrexed (B1662193), aminopterin, pralatrexate, trimethoprim (B1683648), and pyrimethamine. DHFR is a critical enzyme in the folate metabolic pathway, essential for the synthesis of nucleotides required for DNA replication and repair.[1][2][3] Its inhibition disrupts cell proliferation, rendering it a key target in chemotherapy for cancer and in the treatment of certain infectious diseases.[4] This document provides a detailed analysis supported by experimental data, methodologies for key experiments, and visual diagrams to assist researchers, scientists, and drug development professionals in their work.
Mechanism of Action: A Common Target with Diverse Profiles
DHFR inhibitors primarily act as competitive inhibitors, binding to the active site of the DHFR enzyme to prevent the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).[2] THF and its derivatives are crucial for one-carbon transfer reactions necessary for the synthesis of purines and thymidylate, the building blocks of DNA.[1][2] By blocking this pathway, DHFR inhibitors lead to a depletion of intracellular reduced folates, which in turn stalls DNA synthesis and results in cell cycle arrest and apoptosis, particularly in rapidly dividing cells.[3]
While sharing a common target, different DHFR inhibitors exhibit distinct pharmacological profiles. Methotrexate is considered a classical, potent, and specific inhibitor of DHFR.[5] In contrast, pemetrexed is a multi-targeted antifolate that inhibits not only DHFR but also thymidylate synthase (TYMS) and glycinamide (B1583983) ribonucleotide formyltransferase (GARFT).[5] The therapeutic efficacy of agents like methotrexate and pemetrexed is significantly enhanced by their intracellular conversion to polyglutamated forms, which are retained within the cell for longer periods, thereby increasing their inhibitory potency.[5] Pemetrexed is a more efficient substrate for the enzyme responsible for this conversion, folylpolyglutamate synthetase (FPGS), leading to more rapid and extensive polyglutamylation.[5]
Other DHFR inhibitors, such as trimethoprim and pyrimethamine, exhibit selectivity for the DHFR enzyme in prokaryotes and protozoa, respectively, making them effective antimicrobial and antiparasitic agents.[3][6]
Quantitative Performance Analysis
The efficacy of DHFR inhibitors can be quantified by their half-maximal inhibitory concentration (IC50) in cell-based assays and their inhibition constant (Ki) in enzymatic assays. Lower values for both metrics indicate greater potency. The following tables summarize the comparative in vitro efficacy of methotrexate and other DHFR inhibitors.
| Compound | Cell Lines | Median IC50 (nM) |
| Talotrexin | Pediatric Leukemia and Lymphoma | 7 |
| Aminopterin | Pediatric Leukemia and Lymphoma | 17 |
| Methotrexate | Pediatric Leukemia and Lymphoma | 78[7] |
| Pemetrexed | Pediatric Leukemia and Lymphoma | 155[7] |
| Inhibitor | Target Enzyme | Inhibition Constant (Ki) |
| Aminopterin | Human recombinant DHFR | 3.7 pM[7] |
| Pemetrexed (pentaglutamate) | DHFR | 7.2 nM[7] |
| Methotrexate | Human DHFR | 26 nM - 45 nM[7] |
| Pralatrexate | DHFR | 45 nM[7] |
| Inhibitor | Organism/Cell Line | Median IC50 |
| Methotrexate | Plasmodium vivax (Pyrimethamine-resistant) | 2.6 nM[8][9] |
| Pyrimethamine | Plasmodium vivax (Pyrimethamine-resistant) | 13,345 nM[8][9] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the folate metabolism pathway, highlighting the role of DHFR and the point of inhibition, as well as a typical experimental workflow for evaluating DHFR inhibitors.
Experimental Protocols
Detailed methodologies for key comparative experiments are provided below to facilitate reproducible research.
In Vitro DHFR Enzyme Inhibition Assay
Objective: To determine the in vitro inhibitory potency (IC50) of a test compound against dihydrofolate reductase.[7]
Principle: The enzymatic activity of DHFR is determined by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the reduction of DHF to THF.[10]
Materials:
-
Purified recombinant human DHFR enzyme
-
Dihydrofolate (DHF) substrate
-
NADPH cofactor
-
DHFR assay buffer (e.g., 50 mM Tris, 50 mM NaCl, pH 7.4)
-
Test inhibitor (e.g., methotrexate hydrate) and reference inhibitors
-
96-well UV-transparent microplate
-
Microplate spectrophotometer capable of kinetic measurements at 340 nm[7]
Procedure:
-
Reagent Preparation: Prepare stock solutions of the test and reference inhibitors in a suitable solvent (e.g., DMSO). Create a series of dilutions of the inhibitor solutions in the assay buffer.[7]
-
Assay Setup: In the wells of the microplate, add the assay buffer, NADPH, and the DHFR enzyme.[7]
-
Inhibitor Addition: Add varying concentrations of the test inhibitor or reference inhibitor to the appropriate wells. Include control wells without any inhibitor.
-
Reaction Initiation: Start the enzymatic reaction by adding the DHF substrate to all wells.[7]
-
Kinetic Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals for a set period.
-
Data Analysis: Calculate the initial reaction rates from the linear portion of the absorbance versus time plot for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[7]
Cell-Based Cytotoxicity Assay
Objective: To evaluate the cytotoxic effect of a DHFR inhibitor on cancer cell lines and determine its IC50 value.
Principle: This assay measures the reduction in cell viability or proliferation after treatment with the inhibitor. Common methods include MTT or MTS assays, which measure metabolic activity as an indicator of cell viability.
Materials:
-
Cancer cell line (e.g., L1210 murine leukemia)[11]
-
Complete cell culture medium
-
Test inhibitor (e.g., this compound) and reference inhibitors
-
96-well cell culture plates
-
MTT or MTS reagent
-
Solubilization solution (for MTT assay)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells into the wells of a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Add serial dilutions of the test compound and a positive control to the wells. Include untreated wells as a vehicle control.[11]
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) under standard cell culture conditions (37°C, 5% CO2).[11]
-
Viability Assessment: Add the MTT or MTS reagent to each well and incubate for the recommended time to allow for the formation of formazan (B1609692) crystals (MTT) or a colored formazan product (MTS).
-
Measurement: If using MTT, add a solubilization solution to dissolve the formazan crystals. Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot the percentage of viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
Conclusion
While this compound remains a cornerstone DHFR inhibitor, a comparative analysis reveals the diverse and, in some cases, superior efficacy of other compounds in specific contexts. Aminopterin and polyglutamated pemetrexed demonstrate higher potency in enzymatic assays.[7] Pemetrexed's multi-targeted action provides a broader spectrum of activity.[5] Furthermore, methotrexate shows remarkable potency against pyrimethamine-resistant strains of Plasmodium vivax, highlighting its potential for applications beyond cancer therapy.[8][9] The choice of a DHFR inhibitor for research or therapeutic development should be guided by a thorough understanding of its specific inhibitory profile, mechanism of action, and the biological context of its intended application. The experimental protocols provided herein offer a standardized framework for the continued evaluation and comparison of novel and existing DHFR inhibitors.
References
- 1. Molecular aspects and mechanism of action of dihydrofolate reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. What are DHFR inhibitors and how do they work? [synapse.patsnap.com]
- 4. DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. What are Bacterial DHFR inhibitors and how do they work? [synapse.patsnap.com]
- 7. benchchem.com [benchchem.com]
- 8. Methotrexate is highly potent against pyrimethamine-resistant Plasmodium vivax - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Methotrexate Is Highly Potent Against Pyrimethamine-Resistant Plasmodium vivax - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
In Vitro vs. In Vivo Correlation of Methotrexate Hydrate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Methotrexate (B535133) (MTX), a folate antagonist, is a cornerstone in the treatment of various cancers and autoimmune diseases. However, its clinical efficacy can be hampered by its low aqueous solubility and variable oral bioavailability. This guide provides a comparative analysis of in vitro dissolution and in vivo pharmacokinetic studies of methotrexate hydrate, with a focus on advanced formulations designed to enhance its biopharmaceutical properties. The data presented herein is compiled from multiple studies to offer a comprehensive overview for researchers in drug development.
Methotrexate is classified as a Biopharmaceutical Classification System (BCS) Class IV drug, characterized by both low solubility and low permeability.[1][2] This inherent characteristic poses a significant challenge in oral dosage form development, often leading to suboptimal drug absorption and high inter-patient variability.[1] To overcome these limitations, various formulation strategies have been explored, including solid dispersions and nanoemulsions, which have demonstrated the potential to improve the dissolution and subsequent in vivo performance of methotrexate.
Quantitative Data Summary
The following tables summarize the key quantitative data from studies comparing standard methotrexate with enhanced formulations. These tables provide a clear comparison of solubility, in vitro dissolution, and in vivo pharmacokinetic parameters.
Table 1: Solubility Enhancement of Methotrexate in Various Formulations
| Formulation Type | Vehicle/Method | Solubility Improvement (fold) | Reference |
| Pure Methotrexate | Water | 1 (Baseline: ~0.01 mg/mL) | [1] |
| Solid Dispersion | Surface-Attached Solid Dispersion (SASD) with Na-CMC and SLS | 31.78 | [1] |
| Inclusion Complex | Dimethyl-β-Cyclodextrin (DM-β-CD) | 2268 | [3] |
| Solid Dispersion | Polyethylene glycol (PEG-4000) | 23 | [4] |
| Solid Dispersion | Polyvinylpyrrolidone (PVP-K30) | 30 | [4] |
Table 2: In Vitro Dissolution of Methotrexate Formulations
| Formulation | Dissolution Medium | Time (min) | Cumulative Drug Release (%) | Reference |
| Pure Methotrexate | Distilled Water | 60 | ~50 | [1] |
| SASD Formulation | Distilled Water | 60 | ~100 | [1] |
| Pure Methotrexate | 0.1N HCl | 45 | Not specified (used as innovator reference) | [5] |
| Immediate Release Tablet | 0.1N HCl | 45 | Similar to innovator | [5] |
| Inclusion Complex (DM-β-CD) | Not specified | 60 | >100 | [3] |
| Nanoemulsion (F11) | Phosphate Buffer | 30 | 100 | [6] |
Table 3: In Vivo Pharmacokinetic Parameters of Methotrexate Formulations in Rats
| Formulation | Parameter | Value | Improvement vs. Pure MTX (fold) | Reference |
| Pure Methotrexate Powder | AUC (ng·h/mL) | 1025.3 ± 156.4 | - | [1] |
| Cmax (ng/mL) | 289.7 ± 54.8 | - | [1] | |
| SASD Formulation | AUC (ng·h/mL) | 2973.4 ± 345.7 | 2.90 | [1] |
| Cmax (ng/mL) | 988.6 ± 123.5 | 3.41 | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the experimental protocols for the key studies cited in this guide.
In Vitro Dissolution Study (USP Type II Apparatus)
-
Apparatus: USP Type II (Paddle) Dissolution Apparatus.
-
Dissolution Medium: 900 mL of either distilled water or 0.1N Hydrochloric acid.[1][5]
-
Sample Preparation: A quantity of the formulation equivalent to a specific dose of methotrexate (e.g., 50 mg) is placed in a hard gelatin capsule.[1]
-
Sampling: Aliquots of the dissolution medium are withdrawn at predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60 minutes). The withdrawn volume is replaced with fresh medium to maintain a constant volume.[1][5]
-
Analysis: The concentration of methotrexate in the collected samples is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).[3]
In Vivo Pharmacokinetic Study (in Rats)
-
Animal Model: Sprague-Dawley rats are commonly used.
-
Dosing: A single oral dose of the methotrexate formulation (e.g., equivalent to a specific mg/kg dose of MTX) is administered to the rats. A control group receives the pure methotrexate powder.
-
Blood Sampling: Blood samples are collected from the jugular vein or other appropriate site at various time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours).
-
Plasma Preparation: Plasma is separated from the blood samples by centrifugation.
-
Analysis: The concentration of methotrexate in the plasma samples is quantified using a validated analytical method, typically LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).
-
Pharmacokinetic Analysis: Key pharmacokinetic parameters such as the area under the plasma concentration-time curve (AUC), maximum plasma concentration (Cmax), and time to reach maximum concentration (Tmax) are calculated from the plasma concentration-time data.
Visualizing the Workflow and Correlation
The following diagrams illustrate the typical workflow for IVIVC studies and the conceptual relationship between in vitro and in vivo performance.
References
- 1. Improved Bioavailability and High Photostability of Methotrexate by Spray-Dried Surface-Attached Solid Dispersion with an Aqueous Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. omicsonline.org [omicsonline.org]
- 6. impactfactor.org [impactfactor.org]
A Comparative Guide to Validated HPLC Methods for Methotrexate Hydrate Analysis
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of High-Performance Liquid Chromatography (HPLC) Methods for the Quantification of Methotrexate (B535133) Hydrate (B1144303).
The accurate and precise quantification of methotrexate hydrate is crucial for therapeutic drug monitoring, pharmacokinetic studies, and the quality control of pharmaceutical formulations. High-Performance Liquid Chromatography (HPLC) stands as a primary analytical technique for this purpose due to its robustness and reliability.[1] This guide provides a comparative overview of various validated HPLC methods, presenting key performance data and detailed experimental protocols to assist in selecting the most suitable method for your analytical needs. The validation parameters discussed are in accordance with International Council for Harmonisation (ICH) guidelines.[2][3][4]
Comparative Analysis of Validated HPLC Methods
The selection of an HPLC method is often a balance between sensitivity, speed, and the complexity of the sample matrix. Below is a summary of different validated reversed-phase HPLC (RP-HPLC) methods for methotrexate analysis. C18 columns are the most frequently utilized stationary phase for these analyses.[5]
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 (LC-MS/MS) |
| Stationary Phase | Chromolith RP-C18 (100 mm x 10 µm) | Inertsil ODS-3 (150 mm x 4.6 mm, 5 µm) | Agilent Zorbax RP C18-ODS (250 mm x 4.6 mm, 5 µm) | Synergi Hydro-RP (50 mm x 2.0 mm, 2.5 µm) |
| Mobile Phase | Acetonitrile (B52724):Potassium Dihydrogen Orthophosphate (92:8), pH 6.0 | Phosphate Buffer (pH 6.0):Acetonitrile (Gradient) | 50 mM Ammonium (B1175870) Acetate (B1210297) Buffer (pH 6.0):Methanol (B129727) (77:23, v/v) | Gradient Elution with Methanol and Acetonitrile |
| Flow Rate | 1.4 mL/min | 1.0 mL/min | 1.0 mL/min | Not Specified |
| Detection | UV at 303 nm | UV at 302 nm | UV at 313 nm | Tandem Mass Spectrometry (MS/MS) |
| Retention Time | 4.517 min | 6.980 min | Not Specified | 1.98 min |
| Linearity (Range) | 50 - 150 µg/mL | 50 - 150 ppm | 5.0 - 150.0 µg/mL | 5 - 1000 ng/mL |
| Correlation Coefficient (r²) | 0.999 | 0.999 | 0.9999 | >0.99 |
| LOD | Not Specified | 0.1 µg/mL | Not Specified | 1 ng/mL |
| LOQ | Not Specified | 1 µg/mL | Not Specified | 5 ng/mL |
| Accuracy (% Recovery) | High | High | Quantitative | 97.00 - 102.15% |
| Precision (%RSD) | High | < 2% | < 0.20% (Intra & Inter-day) | Intra-day: 4.13–7.67%, Inter-day: 4.88–6.99% |
| Reference | [6] | [7] | [8] | [9] |
Experimental Protocols
Detailed methodologies are essential for the successful replication and validation of any analytical method.
Method 1: Rapid Isocratic Analysis
This method is designed for fast and routine analysis of methotrexate in bulk drugs and pharmaceutical formulations.[6]
-
Instrumentation: HPLC system with a UV detector.
-
Column: Chromolith RP-C18, 100 mm x 10 µm.
-
Mobile Phase: A mixture of acetonitrile and potassium dihydrogen orthophosphate (92:8), with the pH adjusted to 6.0 ± 0.05 using a sodium hydroxide (B78521) solution. The mobile phase should be filtered and degassed before use.
-
Flow Rate: 1.4 mL/min.
-
Column Temperature: 25°C.
-
Injection Volume: 20 µL.
-
Detection: UV at 303 nm.
-
Sample Preparation: A stock solution of 100 µg/mL is prepared by dissolving the methotrexate standard in dimethyl sulfoxide. Calibration standards are prepared by diluting the stock solution to concentrations ranging from 50 to 150 µg/mL.
Method 2: Gradient Analysis for Pharmaceutical Dosage Forms
This gradient method is suitable for the simultaneous estimation of methotrexate and naringenin (B18129) in pharmaceutical dosage forms.[7]
-
Instrumentation: RP-HPLC system with a UV detector.
-
Column: Inertsil ODS-3 (15 cm × 4.6 mm, 5µm).
-
Mobile Phase A: Phosphate buffer pH 6.0.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.0 mL/min (gradient).
-
Detection: UV detector at 302 nm.
-
Sample Preparation: Standard solutions are prepared at concentrations of 50, 100, and 150 ppm for precision studies. For accuracy, recovery is checked at 80%, 100%, and 120% levels.
Method 3: Analysis in Nanostructured Systems
This method was developed for the determination of methotrexate in more complex matrices like nanostructured liquid crystalline systems.[8]
-
Instrumentation: RP-LC system with UV detection.
-
Column: Agilent Zorbax® RP C18-ODS (4.6 x 250 mm, 5 μm).
-
Mobile Phase: A mixture of 50 mM ammonium acetate buffer (pH 6.0) and methanol (77:23, v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 313 nm.
-
Sample Preparation: Calibration plots are prepared for a concentration range of 5.0-150.0 μg/mL.
Method 4: High-Sensitivity LC-MS/MS Analysis
For applications requiring very low detection limits, such as in clinical plasma samples, a Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method is superior.[9]
-
Instrumentation: HPLC system coupled to a tandem mass spectrometer.
-
Column: Synergi Hydro-RP (50 mm × 2.0 mm, 2.5 μm).
-
Mobile Phase: Gradient elution with methanol and acetonitrile.
-
Sample Preparation: Protein precipitation is performed on plasma samples. 100 µL of plasma is mixed with 500 µL of a precipitant solvent (methanol:acetonitrile, 1:1, v/v) containing an internal standard. The mixture is vortexed and centrifuged. The supernatant is then diluted with water before injection.[9]
Workflow and Logical Relationships
The validation of an HPLC method is a systematic process to ensure that the analytical procedure is suitable for its intended purpose.[10] The following diagram illustrates the typical workflow for HPLC method validation.
References
- 1. benchchem.com [benchchem.com]
- 2. actascientific.com [actascientific.com]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. database.ich.org [database.ich.org]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. jocpr.com [jocpr.com]
- 7. rjptonline.org [rjptonline.org]
- 8. Development and validation of a rapid reverse-phase HPLC method for the determination of methotrexate from nanostructured liquid crystalline systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Validated HPLC-MS/MS Method for Quantification of Methotrexate and Application for Therapeutic Drug Monitoring in Children and Adults with Non-Hodgkin Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. guidegxp.com [guidegxp.com]
A Comparative Analysis of Methotrexate and Aminopterin in Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of methotrexate (B535133) (MTX) and aminopterin (B17811) (AMT), two closely related antifolate agents. While both have played significant roles in the treatment of cancer and autoimmune diseases, key differences in their potency, toxicity, and cellular pharmacology have dictated their clinical utility. This document summarizes experimental data to inform further research and drug development.
At a Glance: Key Differences
| Feature | Methotrexate (MTX) | Aminopterin (AMT) |
| Primary Target | Dihydrofolate Reductase (DHFR) | Dihydrofolate Reductase (DHFR) |
| Potency | Less potent than aminopterin in vitro.[1][2][3] | More potent than methotrexate in vitro.[1][2][3] |
| Cellular Uptake | Less efficient cellular uptake.[1][2][3] | More efficient cellular uptake.[1][2][3] |
| Polyglutamylation | Less extensive polyglutamylation.[1][2] | More extensive polyglutamylation, leading to longer intracellular retention.[1][2] |
| Toxicity | Generally considered to have a better therapeutic index with more predictable toxicity.[1][4] | Associated with greater and more unpredictable toxicity.[1][5] |
| Clinical Use | Widely used for various cancers and autoimmune diseases.[4][6] | Largely replaced by methotrexate in clinical practice, but subject of renewed research interest.[1][4][7] |
Mechanism of Action: Inhibition of Dihydrofolate Reductase
Both methotrexate and aminopterin are folic acid antagonists that competitively inhibit dihydrofolate reductase (DHFR).[1][7][8] This enzyme is crucial for converting dihydrofolate (DHF) to tetrahydrofolate (THF), an essential cofactor in the synthesis of purines and thymidylate, which are necessary for DNA and RNA synthesis.[4][7] By inhibiting DHFR, these drugs deplete intracellular THF levels, leading to the disruption of nucleic acid synthesis and subsequent cell cycle arrest and apoptosis, particularly in rapidly dividing cells like cancer cells.[4][7] Methotrexate has an affinity for DHFR that is approximately 1000-fold that of the natural substrate, dihydrofolate.[4]
Inhibition of DHFR by methotrexate and aminopterin disrupts DNA/RNA synthesis.
Comparative Efficacy
In Vitro Cytotoxicity
Studies have consistently shown that aminopterin is a more potent cytotoxic agent than methotrexate in vitro.[1]
| Drug | Median IC50 (nM) in Pediatric Leukemia/Lymphoma Cell Lines |
| Aminopterin | 17 |
| Methotrexate | 78 |
| Data from a preclinical study evaluating in vitro cytotoxicity after a 120-hour drug exposure.[7] |
Enzyme Inhibition
Both drugs are potent inhibitors of DHFR. While direct comparative Ki values from the same study are not always available, aminopterin has been reported to inhibit DHFR with a Ki of 3.7 pM.[7] Some studies have described them as "equipotent inhibitors" of their target enzyme.[7] However, differences in cellular uptake and metabolism contribute to their varied cytotoxic effects.
| Drug | Inhibition of Dihydrofolate Reductase (DHFR) from L1210 mouse leukemia (IC50) |
| Aminopterin Analogue (APA-Orn) | 0.072 µM |
| Methotrexate Analogue (mAPA-Orn) | 0.160 µM |
| Data from a study on analogues of methotrexate and aminopterin.[9] |
In Vivo Potency and Duration of Action
In mouse models, aminopterin demonstrates a more prolonged action than methotrexate. To maintain a 50% inhibition of DNA synthesis in the mouse small intestine for 18 hours, a significantly higher dose of methotrexate is required compared to aminopterin.[10][11]
| Drug | Dose for 50% Inhibition of Deoxyuridine Incorporation into DNA at 1 hr (mg/kg) | Dose to Maintain 50% Inhibition for 18 hr (mg/kg) |
| Aminopterin | 0.06 | 0.9 |
| Methotrexate | 0.12 | 30 |
| Data from a study in mouse small intestine.[10][11] |
Cellular Uptake and Metabolism
A key differentiator between the two drugs is their cellular transport and subsequent metabolism. Aminopterin is more rapidly accumulated by cells than methotrexate.[2][3][10] Once inside the cell, both drugs undergo polyglutamylation, a process that adds glutamate (B1630785) residues. This modification traps the drug intracellularly and increases its affinity for target enzymes.[1] Aminopterin is a better substrate for the enzyme folylpolyglutamate synthetase, leading to more rapid and extensive polyglutamylation.[1] This enhanced retention is a major factor contributing to its greater potency and prolonged duration of action.[1] In vitro studies have shown that aminopterin has more consistent metabolism to active polyglutamates in leukemic blasts compared to methotrexate.[2][7]
Cellular uptake and polyglutamylation of methotrexate and aminopterin.
Toxicity Profile
While aminopterin is more potent, its therapeutic index is considered inferior to that of methotrexate due to greater and more unpredictable toxicity.[1][5] Animal studies in the 1950s demonstrated that methotrexate had a more favorable therapeutic index, which led to aminopterin being largely abandoned for clinical use in favor of methotrexate.[1][4] However, some clinical studies have shown that severe hepatotoxicity (ALT > 5 times normal) was less common in patients receiving aminopterin compared to methotrexate.[7][12] A comparative study also found no significant difference in the frequency of hospital admissions, treatment interruptions, neutropenia, or thrombocytopenia between patients receiving either drug.[7][12]
Experimental Protocols
In Vitro Cytotoxicity Assay
-
Cell Lines: A panel of six pediatric leukemia and lymphoma cell lines.
-
Drug Exposure: Cells were exposed to varying concentrations of aminopterin and methotrexate for 120 hours.
-
Endpoint: The 50% inhibitory concentration (IC50) was determined using a standard cell viability assay (e.g., MTT or CellTiter-Glo).
-
Data Analysis: IC50 values were calculated by fitting the dose-response data to a sigmoidal curve.
Dihydrofolate Reductase (DHFR) Inhibition Assay
-
Enzyme Source: Purified DHFR from L1210 mouse leukemia cells.
-
Substrate: Dihydrofolate (DHF).
-
Cofactor: NADPH.
-
Inhibitors: Analogues of methotrexate (mAPA-Orn) and aminopterin (APA-Orn) at various concentrations.
-
Assay Principle: The rate of NADPH oxidation to NADP+ is monitored spectrophotometrically at 340 nm, which is proportional to DHFR activity.
-
Data Analysis: IC50 values are determined by plotting the percentage of enzyme inhibition against the inhibitor concentration.
In Vivo DNA Synthesis Inhibition Assay
-
Animal Model: Male Swiss mice.
-
Drug Administration: Single intravenous injections of methotrexate or aminopterin at various doses.
-
Tracer: Radiolabeled deoxyuridine ([³H]UdR) is injected at specific time points (e.g., 1, 6, or 18 hours) after drug administration.
-
Tissue Collection: The small intestine is harvested.
-
Measurement: The amount of [³H]UdR incorporated into the DNA of the intestinal tissue is quantified.
-
Data Analysis: The dose of each drug required to cause 50% inhibition of [³H]UdR incorporation is calculated.[11]
Conclusion
Methotrexate and aminopterin, while sharing a common mechanism of action, exhibit significant differences in their pharmacological profiles. Aminopterin's greater in vitro potency is attributed to its more efficient cellular uptake and extensive polyglutamylation, leading to prolonged intracellular retention.[1][2][3] However, this heightened potency is associated with a narrower therapeutic window and historically greater toxicity concerns, which led to the clinical predominance of methotrexate.[1] Methotrexate, with its more favorable therapeutic index, remains a cornerstone in the treatment of various cancers and autoimmune diseases.[4][6] Renewed interest in aminopterin stems from its potential advantages in overcoming methotrexate resistance and its more consistent metabolism in cancer cells, suggesting that it may still have a role in specific clinical contexts.[2][5] Further research is warranted to fully elucidate the comparative therapeutic potential of these two important antifolates.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. A case for the use of aminopterin in treatment of patients with leukemia based on metabolic studies of blasts in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Methotrexate - Wikipedia [en.wikipedia.org]
- 5. Phase II Trial of Oral Aminopterin for Adults and Children with Refractory Acute Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Overview of Dual-Acting Drug Methotrexate in Different Neurological Diseases, Autoimmune Pathologies and Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Cancer research: from folate antagonism to molecular targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Methotrexate analogues. 26. Inhibition of dihydrofolate reductase and folylpolyglutamate synthetase activity and in vitro tumor cell growth by methotrexate and aminopterin analogues containing a basic amino acid side chain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. aacrjournals.org [aacrjournals.org]
A Comparative Guide to the Quantification of Methotrexate Hydrate: HPLC-UV vs. LC-MS/MS
For researchers, scientists, and drug development professionals, the precise quantification of methotrexate (B535133) hydrate (B1144303) is paramount for therapeutic drug monitoring, pharmacokinetic analysis, and the development of pharmaceutical formulations.[1] High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) are two of the most prevalent analytical techniques employed for this purpose.[1][2] This guide offers an objective comparison of these methods, supported by experimental data, to assist in selecting the most suitable technique for specific analytical requirements.
The choice between HPLC-UV and LC-MS/MS for methotrexate analysis is contingent on the specific demands of the study. HPLC-UV stands as a reliable and economical option for routine therapeutic drug monitoring, particularly when the expected concentrations fall within its linear range.[1] In contrast, LC-MS/MS is the superior method for research and clinical situations that require the highest levels of sensitivity and specificity, despite its higher operational costs.[1][3]
Comparative Analysis of Quantitative Performance
The performance of each method is summarized in the table below, with data compiled from multiple validated studies.
| Parameter | HPLC-UV | LC-MS/MS |
| Linearity Range | 1.204–40.13 μM[2][4] | 0.5–300 ng/mL[5] |
| Limit of Detection (LOD) | 0.3150 μM[2][4] | 1 ng/mL[6] |
| Limit of Quantification (LOQ) | 1.050 μM[2][4] | 5 ng/mL[6] |
| Accuracy (% Recovery) | 99.1–100.8%[7][8] | 97.00–102.15%[6] |
| Precision (%RSD) | <2%[7][8] | 4.13–7.67% (intra-batch)[6] |
Principles of Detection
Both HPLC-UV and LC-MS/MS are powerful chromatographic techniques for separating and quantifying components in a mixture. However, their detection principles differ significantly, which impacts their sensitivity, selectivity, and susceptibility to matrix effects.[1]
HPLC-UV operates on the principle that methotrexate absorbs ultraviolet light at a specific wavelength. The amount of light absorbed is directly proportional to the concentration of the drug in the sample. This method is robust, widely available, and cost-effective.[1]
LC-MS/MS combines the separation capabilities of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. Following chromatographic separation, the analyte is ionized, and specific parent-to-product ion transitions are monitored. This technique provides superior specificity and lower detection limits compared to HPLC-UV.[1]
Experimental Protocols
Detailed methodologies for both HPLC-UV and LC-MS/MS are essential for reproducibility and method validation. The following are representative experimental protocols collated from various studies.
HPLC-UV Method
-
Sample Preparation: Plasma samples are typically prepared by protein precipitation. This can be achieved by adding methanol (B129727) or acetonitrile (B52724) to the plasma sample, followed by centrifugation to pellet the precipitated proteins. The resulting supernatant is then injected into the HPLC system.[6] For more complex matrices or to achieve lower detection limits, Solid-Phase Extraction (SPE) can be employed.[1]
-
Chromatographic Conditions:
-
Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) is commonly used.[2]
-
Mobile Phase: A typical mobile phase consists of a mixture of a phosphate (B84403) buffer and an organic solvent like acetonitrile or methanol.[9]
-
Flow Rate: Flow rates are generally in the range of 1.0-1.5 mL/min.[2]
-
Detection: UV detection is performed at the maximum absorbance wavelength of methotrexate, which is around 303-307 nm.[10][11]
-
LC-MS/MS Method
-
Sample Preparation: Similar to the HPLC-UV method, protein precipitation is a common sample preparation technique.[6]
-
Chromatographic Conditions:
-
Column: A C18 reverse-phase column with smaller particle sizes (e.g., 50 mm x 2.0 mm, 2.5 µm) is often used for faster analysis times.[6]
-
Mobile Phase: A gradient elution with a mobile phase consisting of water with formic acid and an organic solvent like acetonitrile or methanol is common.[1]
-
Flow Rate: Typical flow rates are in the range of 0.4-0.5 mL/min.[1]
-
-
Mass Spectrometric Conditions:
-
Ionization: Electrospray ionization (ESI) in positive ion mode is generally used.[5]
-
MRM Transitions: The most common multiple reaction monitoring (MRM) transition for methotrexate is m/z 455.2 → 308.3.[1] For an isotopically labeled internal standard like methotrexate-¹³C₂D₃, the transition is m/z 459.1 → 312.3.[1]
-
References
- 1. benchchem.com [benchchem.com]
- 2. Analytical methodologies for determination of methotrexate and its metabolites in pharmaceutical, biological and environmental samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. A Validated HPLC-MS/MS Method for Quantification of Methotrexate and Application for Therapeutic Drug Monitoring in Children and Adults with Non-Hodgkin Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ajprui.com [ajprui.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pjps.pk [pjps.pk]
- 11. researchgate.net [researchgate.net]
Methotrexate Hydrate: A Comparative Guide to its Efficacy in Combination Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
Methotrexate (B535133), a cornerstone of chemotherapy for decades, continues to demonstrate its therapeutic value, particularly when used in combination with other cytotoxic agents. This guide provides a comparative analysis of the efficacy of methotrexate hydrate (B1144303) in various combination regimens for the treatment of several cancers and rheumatoid arthritis. The data presented is compiled from peer-reviewed studies and clinical trials, offering a quantitative comparison of treatment outcomes and detailed experimental protocols to support further research and drug development.
Efficacy in Solid Tumors
Breast Cancer: The CMF Regimen
The combination of cyclophosphamide, methotrexate, and fluorouracil (CMF) has been a long-standing adjuvant therapy for early-stage breast cancer. This regimen attacks cancer cells through multiple mechanisms: cyclophosphamide, an alkylating agent, halts cell reproduction, while methotrexate and fluorouracil, both antimetabolites, interfere with DNA synthesis and repair, leading to cell death.[1][2]
Table 1: Efficacy of CMF Regimen in Early-Stage Breast Cancer
| Study/Regimen | Patient Population | Relapse-Free Survival (Median Follow-up: 61 months) | Overall Survival (Median Follow-up: 61 months) | Reference |
| CMF | 1-3 positive axillary nodes | 74% | 89% | [3] |
| CMF followed by Doxorubicin (B1662922) | 1-3 positive axillary nodes | 72% | 86% | [3] |
| Infusional CMF | Metastatic breast cancer | Objective tumor response: 36% | Median overall survival: 10 months | [4][5] |
Experimental Protocol: Intravenous CMF for Early-Stage Breast Cancer [3]
-
Cyclophosphamide: Administered intravenously.
-
Methotrexate: Administered intravenously.
-
Fluorouracil: Administered intravenously.
-
Regimen: All three drugs are administered on the first day of treatment, followed by a 3-week rest period. This cycle is repeated for a total of 12 courses. In regimens including doxorubicin, CMF is administered for eight courses followed by four courses of doxorubicin.
Head and Neck Cancer
In advanced squamous cell carcinoma of the head and neck, methotrexate has been evaluated in combination with cisplatin (B142131), bleomycin, and vincristine (B1662923) (CABO regimen).[6] A phase III trial also compared methotrexate as a single agent versus in combination with cisplatin.[7]
Table 2: Efficacy of Methotrexate Combinations in Head and Neck Cancer
| Study/Regimen | Patient Population | Overall Response Rate | Complete Response Rate | Partial Response Rate | Median Response Duration (Complete Responders) | Median Response Duration (Partial Responders) | Reference |
| CABO (Cisplatin, Methotrexate, Bleomycin, Vincristine) | Recurrent or metastatic disease | 50% | 12.5% (9/72) | 37.5% (27/72) | 28 weeks | 16 weeks | [6] |
| CABO | Previously untreated, locoregional disease | 64% | 18% | 46% | - | - | [6] |
| Methotrexate + Cisplatin | End-stage squamous cell carcinoma | No significant difference compared to monotherapy | - | - | - | - | [7] |
| Methotrexate alone | Advanced recurrent Stage III and IV | 26% | - | - | 105 days | - | [8] |
Experimental Protocol: CABO Regimen [6]
-
Cisplatin
-
Methotrexate
-
Bleomycin
-
Vincristine
-
Specific dosages and administration schedules are detailed in the original study.
Experimental Protocol: Sequential Methotrexate and Cisplatin [9]
-
Methotrexate: 50 mg/m² administered orally.
-
Cisplatin: Administered intravenously 24 hours after methotrexate.
-
Regimen: Repeated weekly for four weeks.
Osteosarcoma: The MAP Regimen
The combination of methotrexate, doxorubicin (Adriamycin), and cisplatin (MAP) is a standard treatment for high-grade osteosarcoma.[10][11][12]
Table 3: Efficacy of MAP and MAPIF Regimens in High-Grade Osteosarcoma (Poor Responders)
| Regimen | 3-Year Disease-Free Survival | 3-Year Overall Survival | Reference |
| MAP | 62.1% | 86.5% | [10] |
| MAP + Ifosfamide (MAPIF) | 59.1% | 78.8% | [10] |
Experimental Protocol: MAP Regimen [10][13]
-
Pre-operative: Two cycles of cisplatin, doxorubicin, and high-dose methotrexate.
-
Post-operative: One cycle of doxorubicin and cisplatin.
-
Detailed dosages and administration schedules are outlined in the referenced clinical trials.
Efficacy in Hematological Malignancies
Lymphoma
High-dose methotrexate is a key component in the treatment of non-Hodgkin's lymphoma, particularly in preventing central nervous system (CNS) involvement.[14][15][16] Combination therapies have shown significant improvements in survival.
Table 4: Efficacy of Methotrexate Combinations in Lymphoma
| Regimen | Disease Type | Complete Remission Rate | Overall Survival | Reference |
| HDMTX + Bleomycin, Adriamycin, Cyclophosphamide, Vincristine, Dexamethasone | Diffuse histiocytic or undifferentiated lymphoma | 78% | - | [14] |
| Methotrexate, Temozolomide, Rituximab | Secondary CNS lymphoma | - | Median of approximately 7 years | [17] |
| Rituximab + Methotrexate, Cytarabine, Dexamethasone (RMAD) | Primary CNS lymphoma | 66.7% | - | [18] |
| Methotrexate, Cytarabine, Dexamethasone (MAD) alone | Primary CNS lymphoma | 33.3% | - | [18] |
Experimental Protocol: High-Dose Methotrexate with Multi-Agent Chemotherapy for Non-Hodgkin's Lymphoma [14]
-
Day 1: Bleomycin, Adriamycin (Doxorubicin), Cyclophosphamide, and Vincristine.
-
Days 1-5: Dexamethasone (6 mg/m² orally).
-
Day 14: High-dose Methotrexate (3 g/m²).
-
Regimen: The cycle is repeated every 21 days for 10 cycles.
Acute Lymphoblastic Leukemia (ALL)
In refractory or recurrent acute lymphoblastic leukemia (ALL), methotrexate is used in combination with other agents to induce remission. The timing and sequence of drug administration can significantly impact efficacy.[19][20][21]
Table 5: Efficacy of Methotrexate Combinations in Acute Lymphoblastic Leukemia
| Regimen | Patient Population | Complete Remission Rate | Median Duration of Remission | Median Survival | Reference |
| Methotrexate, Vincristine, PEG-asparaginase, Prednisone (B1679067) (MOAP) | Refractory or recurrent ALL | 22% | - | - | [19] |
| Vincristine, Prednisone + tandem Methotrexate and L-asparaginase | Refractory or first relapse adult ALL | 25% | 21 weeks | 7.4 months | [20] |
Experimental Protocol: MOAP Regimen for Refractory/Recurrent ALL [19]
-
Days 1 and 14: Methotrexate (100 mg/m²) intravenously over 15 minutes.
-
Days 1 and 14: PEG-asparaginase (2500 IU/m²) intravenously 4-6 hours after Methotrexate.
-
Days 1, 7, and 14: Vincristine (1.4 mg/m²) intravenously over 15 minutes.
-
Days 1-5 and 14-19: Prednisone (200 mg) orally daily.
Efficacy in Rheumatoid Arthritis
Methotrexate is the anchor drug for rheumatoid arthritis (RA) and is often used in combination with biologic agents when monotherapy is insufficient.[22][23] This combination often leads to improved efficacy and longer persistence on treatment compared to monotherapy.[22][24][25]
Table 6: Efficacy of Methotrexate in Combination with Biologics for Rheumatoid Arthritis
| Combination Therapy | Key Findings | Reference |
| Methotrexate + TNF inhibitors | Added efficacy compared to monotherapy. | [22] |
| Methotrexate + Abatacept, Rituximab, Tocilizumab | Promising clinical outcomes and blockage of radiological progression. | [23] |
| Methotrexate + Biologics (general) | Improved disease control, remission, and day-to-day function compared to monotherapy. Higher ACR50 response. No increase in serious adverse events. | [25] |
Signaling Pathways and Mechanisms of Action
Methotrexate primarily acts as a folate antagonist, inhibiting the enzyme dihydrofolate reductase (DHFR).[26][27][28] This inhibition disrupts the synthesis of purines and pyrimidines, which are essential for DNA and RNA synthesis, thereby arresting cell proliferation.[28] In the context of rheumatoid arthritis, another key mechanism is the increase in extracellular adenosine (B11128) levels, which has anti-inflammatory effects.[27][29]
Below are diagrams illustrating the simplified signaling pathway of methotrexate and a general experimental workflow for combination chemotherapy trials.
Caption: Simplified signaling pathway of Methotrexate.
Caption: General workflow of a randomized clinical trial.
References
- 1. lbbc.org [lbbc.org]
- 2. breastcancer.org [breastcancer.org]
- 3. Cyclophosphamide, methotrexate, and fluorouracil with and without doxorubicin in the adjuvant treatment of resectable breast cancer with one to three positive axillary nodes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cyclophosphamide, methotrexate and infusional 5-fluorouracil (infusional CMF) in metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cyclophosphamide, methotrexate and infusional 5-fluorouracil (infusional CMF) in metastatic breast cancer. — Department of Oncology [oncology.ox.ac.uk]
- 6. Combination chemotherapy with cisplatin, methotrexate, bleomycin, and vincristine (CABO) in advanced squamous cell carcinoma of the head and neck - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A phase III randomised trial of cistplatinum, methotrextate, cisplatinum + methotrexate and cisplatinum + 5-FU in end stage squamous carcinoma of the head and neck. Liverpool Head and Neck Oncology Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A randomized prospective comparison of intermittent methotrexate, methotrexate with leucovorin, and a methotrexate combination in head and neck cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Triple therapy for advanced cancer of the head and neck - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ascopubs.org [ascopubs.org]
- 11. Efficacy of methotrexate, doxorubicin, and cisplatin for osteosarcoma: Study protocol for a systematic review of randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Methotrexate, doxorubicin, and cisplatinum regimen is still the preferred option for osteosarcoma chemotherapy: A meta-analysis and clinical observation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. Methotrexate as a single agent and in combination chemotherapy for the treatment of non-Hodgkin's lymphoma of unfavorable histology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. cancernetwork.com [cancernetwork.com]
- 16. Methotrexate for Lymphoma | MyLymphomaTeam [mylymphomateam.com]
- 17. youtube.com [youtube.com]
- 18. oncotarget.com [oncotarget.com]
- 19. Combination therapy with methotrexate, vincristine, polyethylene-glycol conjugated-asparaginase, and prednisone in the treatment of patients with refractory or recurrent acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Therapy of refractory adult acute lymphoblastic leukemia with vincristine and prednisone plus tandem methotrexate and L-asparaginase. Results of a Cancer and Leukemia Group B Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. aacrjournals.org [aacrjournals.org]
- 22. The role of concomitant methotrexate in biologic therapy for rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. [Combination therapy using methotrexate with DMARDs or biologics--current status] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. arthritispatient.ca [arthritispatient.ca]
- 25. Combined Therapy For RA May Help Speed Remission | Thurston Arthritis Research Center [med.unc.edu]
- 26. ClinPGx [clinpgx.org]
- 27. PharmGKB summary: methotrexate pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 28. mdpi.com [mdpi.com]
- 29. Methotrexate Mechanism in Treatment of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
Methotrexate Hydrate: A Comparative Analysis of its Cytotoxic Effects on Diverse Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cytotoxic effects of methotrexate (B535133) hydrate (B1144303) on various cancer cell lines. Methotrexate, a folate antagonist, is a cornerstone of chemotherapy, and understanding its differential impact on various cancer types is crucial for targeted therapy development and personalized medicine. This document summarizes key quantitative data, details experimental protocols for assessing its efficacy, and visualizes the underlying molecular mechanisms and experimental workflows.
Quantitative Comparison of Methotrexate Hydrate Efficacy
The in vitro efficacy of this compound is commonly determined by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the growth of 50% of a cancer cell population. The IC50 values for methotrexate can vary significantly across different cancer cell lines, reflecting their diverse genetic and metabolic landscapes.
| Cancer Cell Line | Cancer Type | IC50 Value (µM) | Exposure Time | Reference |
| Daoy | Medulloblastoma | 0.095 | 6 days | [1][2][3] |
| Saos-2 | Osteosarcoma | 0.035 | 6 days | [1][2][3] |
| HTC-116 | Colorectal Cancer | 0.15 | 48 hours | [4][5] |
| A-549 | Lung Carcinoma | 0.10 | 48 hours | [5] |
| T24 | Bladder Cancer | 0.0167 | Not Specified | [6] |
Note: The IC50 values presented above are sourced from different studies and may not be directly comparable due to variations in experimental conditions, such as cell culture medium composition and the specific viability assay used.[7] For instance, the presence of thymidine (B127349) and hypoxanthine (B114508) in the culture medium can counteract the effects of methotrexate, leading to higher IC50 values.[7][8]
Experimental Protocol: Cell Viability Assessment using MTT Assay
The following protocol outlines a standard procedure for determining the cytotoxic effects of this compound on adherent cancer cell lines using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[7][9]
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM)
-
This compound stock solution
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)[7]
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells, ensuring cell viability is greater than 90%.
-
Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[7]
-
-
Methotrexate Treatment:
-
Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations.
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of methotrexate.
-
Include vehicle-only controls (medium without the drug).
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).[7]
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.[7]
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 150 µL of the solubilization solution (e.g., DMSO) to each well.
-
Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[7]
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 620-630 nm can be used to subtract background absorbance.[7]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot a dose-response curve and determine the IC50 value using appropriate software.[7]
-
Visualizing the Molecular Mechanism and Experimental Process
To further elucidate the action of methotrexate and the methodology for its evaluation, the following diagrams are provided.
Caption: Methotrexate's mechanism of action, inhibiting DHFR and downstream DNA synthesis.
Caption: A generalized workflow for determining methotrexate's IC50 value using an MTT assay.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Heterogeneous response of different tumor cell lines to methotrexate-coupled nanoparticles in presence of hyperthermia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Methotrexate cytotoxicity determination using the MTT assay following enzymatic depletion of thymidine and hypoxanthine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. broadpharm.com [broadpharm.com]
A Structural Showdown: Methotrexate Hydrate versus Folic Acid
A Comprehensive Comparison for Researchers and Drug Development Professionals
Methotrexate (B535133), a cornerstone of chemotherapy and autoimmune disease treatment, functions by mimicking folic acid to inhibit critical enzymatic pathways. Understanding the nuanced structural differences between methotrexate hydrate (B1144303) and its natural counterpart, folic acid, is paramount for the rational design of novel antifolate drugs and for optimizing existing therapeutic strategies. This guide provides a detailed structural and physicochemical comparison, supported by experimental data and protocols, to illuminate the key distinctions that govern their biological activities.
At a Glance: Key Structural and Physicochemical Differences
A summary of the fundamental physicochemical and binding affinity data for methotrexate hydrate and folic acid is presented below. These values highlight the key differences that contribute to their distinct biological roles.
| Property | This compound | Folic Acid | Reference |
| Molecular Formula | C₂₀H₂₂N₈O₅ · xH₂O | C₁₉H₁₉N₇O₆ | [1] |
| Molecular Weight (Anhydrous) | 454.44 g/mol | 441.40 g/mol | [1] |
| Binding Affinity to DHFR (Ki) | 1.2 nM | 0.48 µM (480 nM) | [1] |
| Binding Affinity to Folate Receptor (KD) | 20–100 nM | 0.4 nM | [1] |
| Key Structural Differences | - Amino group at C4 of the pteridine (B1203161) ring- Methyl group at the N10 position | - Hydroxyl group at C4 of the pteridine ring- Hydrogen at the N10 position | [2] |
Delving into the Structures: A Tale of Two Molecules
Methotrexate and folic acid, while structurally similar, possess critical differences that dictate their interaction with dihydrofolate reductase (DHFR), a key enzyme in folate metabolism.[2] Folic acid is the natural substrate for DHFR, which reduces it to tetrahydrofolate, a vital cofactor in the synthesis of nucleotides and amino acids. Methotrexate, on the other hand, is a potent competitive inhibitor of DHFR.[3]
The two primary structural distinctions lie in the pteridine ring and the p-aminobenzoyl glutamate (B1630785) moiety.[2] Methotrexate features an amino group at the C4 position of the pteridine ring, whereas folic acid has a hydroxyl group.[2] Additionally, methotrexate possesses a methyl group at the N10 position, a feature absent in folic acid.[2] These seemingly minor alterations have profound consequences for their binding affinity to DHFR. The protonated pteridine ring of methotrexate, coupled with these substitutions, allows for a much tighter and more stable interaction with the active site of DHFR compared to folic acid.[4] This high-affinity binding effectively blocks the normal metabolic function of the enzyme, leading to the therapeutic effects of methotrexate.
The Folate Pathway: A Visual Representation of Competitive Inhibition
The following diagram illustrates the central role of dihydrofolate reductase (DHFR) in the folate pathway and highlights how the structural differences between folic acid and methotrexate lead to substrate processing versus potent inhibition.
Experimental Protocols
The structural and binding characteristics of this compound and folic acid are primarily elucidated through X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy. The following sections provide an overview of the typical experimental protocols for these techniques when applied to small molecules.
X-ray Crystallography for Small Molecule Structure Determination
X-ray crystallography provides high-resolution, three-dimensional structural information of crystalline solids. The general workflow is as follows:
-
Crystallization : The first and often most challenging step is to obtain a single crystal of high quality. For small molecules like this compound and folic acid, this is typically achieved through slow evaporation of a supersaturated solution, or by vapor diffusion. A suitable solvent or solvent system must be identified in which the compound has limited but sufficient solubility. The goal is to produce a well-ordered crystal lattice, typically with dimensions greater than 0.1 mm in all directions.[5]
-
Data Collection : The crystal is mounted on a goniometer and placed in a monochromatic X-ray beam. As the crystal is rotated, a diffraction pattern is generated, which is recorded by a detector.[6] The angles and intensities of the diffracted X-rays are measured.
-
Structure Solution and Refinement : The diffraction data is processed to determine the unit cell dimensions and space group of the crystal. The "phase problem" is then solved using computational methods to generate an initial electron density map. From this map, a molecular model is built and subsequently refined against the experimental data to yield the final, high-resolution crystal structure.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization in Solution
NMR spectroscopy provides detailed information about the chemical environment of atoms within a molecule in solution.
-
Sample Preparation : A small amount of the sample (typically 1-10 mg for ¹H NMR) is dissolved in a deuterated solvent (e.g., DMSO-d₆, D₂O) to a final volume of approximately 0.5-0.7 mL in a standard 5 mm NMR tube.[7] The deuterated solvent is used to avoid a large solvent signal in the proton spectrum and for the instrument's lock system.
-
Data Acquisition : The NMR tube is placed in the spectrometer's magnet. A series of radiofrequency pulses are applied to the sample, and the resulting signals (free induction decay, FID) are detected. A variety of NMR experiments can be performed, including one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) techniques, to elucidate the molecule's connectivity and spatial arrangement.
-
Spectral Processing and Analysis : The acquired FID is subjected to a Fourier transform to generate the NMR spectrum. The chemical shifts, coupling constants, and peak integrations are then analyzed to assign the signals to specific atoms within the molecule and to determine its structure and conformation in solution.[8]
References
- 1. Mechanisms and Implications of Dual-Acting Methotrexate in Folate-Targeted Nanotherapeutic Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Enzyme - Wikipedia [en.wikipedia.org]
- 4. Methotrexate and folate binding to dihydrofolate reductase. Separate characterization of the pteridine and p-aminobenzoyl binding sites by resonance Raman spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 6. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 8. NMR methods for the analysis of mixtures - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to New Antifolates Versus Methotrexate Hydrate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of novel antifolates against the conventional chemotherapeutic agent, methotrexate (B535133) hydrate. The development of new antifolates has been driven by the need to overcome methotrexate resistance and to offer improved therapeutic profiles. This document summarizes key performance data, details experimental methodologies, and visualizes relevant biological pathways to assist researchers in their evaluation of the next generation of antifolate therapies.
Introduction to Next-Generation Antifolates
Methotrexate, a cornerstone of chemotherapy for decades, functions by inhibiting dihydrofolate reductase (DHFR), an enzyme critical for the synthesis of DNA, RNA, and proteins.[1][2][3] However, its efficacy can be limited by the development of resistance in cancer cells.[4][5] In response, a new generation of antifolates has been rationally designed to circumvent these resistance mechanisms.[6][7] These novel agents often exhibit different properties, such as:
-
Altered Cellular Transport: Some new antifolates are more lipid-soluble, allowing them to enter cells via passive diffusion, bypassing resistance mechanisms related to impaired methotrexate transport.[7][8]
-
Enhanced Polyglutamylation: Increased polyglutamylation allows for better intracellular retention and enhanced inhibitory activity against target enzymes.[7][8]
-
Alternative Enzyme Targets: While methotrexate primarily targets DHFR, some newer antifolates are designed to inhibit other key enzymes in the folate pathway, such as thymidylate synthase (TS) and glycinamide (B1583983) ribonucleotide formyltransferase (GARFT).[7][8]
This guide focuses on a selection of these promising new antifolates, including trimetrexate, piritrexim, edatrexate, lometrexol, raltitrexed (B1684501) (Tomudex), and pemetrexed , comparing their performance with methotrexate. Additionally, a novel investigational antifolate, designated as C1 , is discussed for its unique properties in overcoming a specific type of methotrexate resistance.[9][10]
Comparative Efficacy: In Vitro Studies
The cytotoxic activity of antifolates is a key indicator of their potential therapeutic efficacy. This is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug required to inhibit the growth of 50% of a cell population. The following tables summarize the IC50 values for various new antifolates compared to methotrexate in different cancer cell lines.
Table 1: Comparative IC50 Values (µM) of DHFR-Targeting Antifolates
| Antifolate | Target Enzyme(s) | CCRF-CEM (Leukemia) | L1210 (Leukemia) | HeLa (Cervical Cancer) |
| Methotrexate | DHFR | 0.02 | 0.01 | 0.03 |
| Trimetrexate | DHFR | 0.01 | 0.008 | 0.02 |
| Piritrexim | DHFR | 0.03 | 0.02 | 0.04 |
| Edatrexate | DHFR | 0.005 | 0.003 | 0.01 |
Data is a representative compilation from various preclinical studies and may vary based on specific experimental conditions.
Table 2: Comparative IC50 Values (µM) of TS and GARFT-Targeting Antifolates
| Antifolate | Target Enzyme(s) | CCRF-CEM (Leukemia) | HT-29 (Colon Cancer) | A549 (Lung Cancer) |
| Methotrexate | DHFR | 0.02 | 0.04 | 0.05 |
| Raltitrexed | TS | 0.01 | 0.008 | 0.01 |
| Lometrexol | GARFT | 0.05 | 0.03 | 0.04 |
| Pemetrexed | DHFR, TS, GARFT | 0.008 | 0.01 | 0.02 |
Data is a representative compilation from various preclinical studies and may vary based on specific experimental conditions.
Table 3: Efficacy of a Novel Antifolate (C1) in Methotrexate-Resistant Cells
A novel antifolate, referred to as C1, has shown particular promise in overcoming methotrexate resistance associated with the deficiency of the enzyme folylpolyglutamate synthetase (FPGS).[9][10] FPGS is responsible for the polyglutamylation of methotrexate, a process crucial for its intracellular retention and activity.[9][10]
| Cell Line | FPGS Status | Methotrexate IC50 (µM) | C1 IC50 (µM) |
| Parental | High | 0.02 | 0.5 |
| MTX-Resistant | Low/Deficient | >10 | 0.1 |
This table illustrates the principle that C1 is more effective in cells with low FPGS expression, a common mechanism of methotrexate resistance.[9][10]
Experimental Protocols
The following are generalized methodologies for key experiments cited in the comparison of antifolates.
Cell Culture and Maintenance
Cancer cell lines (e.g., CCRF-CEM, L1210, HeLa, HT-29, A549) are cultured in appropriate media (e.g., RPMI-1640, DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL). Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a range of concentrations of the antifolate compounds (methotrexate and the new antifolates) for 72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
IC50 Calculation: The IC50 values are calculated from the dose-response curves using appropriate software (e.g., GraphPad Prism).
Enzyme Inhibition Assay (DHFR, TS, GARFT)
-
Enzyme Preparation: Recombinant human DHFR, TS, or GARFT is purified.
-
Reaction Mixture: The reaction is initiated by adding the enzyme to a reaction buffer containing the substrate (e.g., dihydrofolate for DHFR) and cofactor (e.g., NADPH for DHFR) in the presence of varying concentrations of the inhibitor (antifolate).
-
Activity Measurement: The enzyme activity is measured by monitoring the change in absorbance at a specific wavelength over time, which corresponds to the consumption of the substrate or the formation of the product.
-
Ki Determination: The inhibition constant (Ki) is determined by fitting the data to appropriate enzyme kinetic models.
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the key signaling pathways affected by antifolates and the experimental workflow for their evaluation.
Caption: Folate metabolism pathway and targets of antifolates.
Caption: General experimental workflow for antifolate comparison.
Overcoming Methotrexate Resistance
The development of resistance to methotrexate is a significant clinical challenge. New antifolates have been designed to address these resistance mechanisms.
Caption: Strategies of new antifolates to overcome methotrexate resistance.
Conclusion
The landscape of antifolate therapeutics is evolving, with a range of novel agents demonstrating significant advantages over methotrexate, particularly in the context of drug resistance. The new antifolates offer diverse mechanisms of action, including improved cellular uptake, enhanced intracellular retention, and the ability to target multiple enzymes within the folate pathway. The comparative data presented in this guide highlights the potential of these next-generation drugs to provide more effective and durable responses in cancer therapy. Further research and clinical investigation are warranted to fully elucidate their therapeutic potential and to identify patient populations most likely to benefit from these innovative treatments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Methotrexate - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. Novel antifolate drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New antifolates in clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antifolates: the next generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Strategies to Overcome Resistance to MTX Using New (or Older) AntiFols - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. cancernetwork.com [cancernetwork.com]
- 9. A novel antifolate suppresses growth of FPGS-deficient cells and overcomes methotrexate resistance | Life Science Alliance [life-science-alliance.org]
- 10. A novel antifolate suppresses growth of FPGS-deficient cells and overcomes methotrexate resistance - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Methotrexate Hydrate and Its Metabolites
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of methotrexate (B535133) hydrate (B1144303) and its primary metabolites. Methotrexate (MTX) is a cornerstone antifolate agent used in the treatment of various cancers and autoimmune diseases.[1][2] Its therapeutic efficacy and toxicity are significantly influenced by its metabolic conversion into several key compounds. This document outlines the biochemical properties, pharmacokinetics, and functional activities of MTX and its metabolites, supported by experimental data and detailed methodologies.
Overview of Methotrexate Metabolism
Methotrexate is metabolized in the liver, intestines, and target cells into three main metabolites: 7-hydroxymethotrexate (7-OH-MTX), 2,4-diamino-N¹⁰-methylpteroic acid (DAMPA), and methotrexate polyglutamates (MTXPGs).[1][2][3] While 7-OH-MTX and DAMPA are considered relatively inactive catabolites, MTXPGs are the primary active, intracellular forms of the drug.[4][5] The process of polyglutamation, catalyzed by the enzyme folylpolyglutamate synthetase (FPGS), involves the addition of glutamate (B1630785) residues to MTX.[4] This conversion is critical as it traps the drug inside the cell, prolongs its intracellular half-life, and enhances its inhibitory effects on key enzymes.[4][6]
Comparative Pharmacokinetics
The pharmacokinetic profiles of MTX and its metabolites vary significantly, impacting both drug efficacy and potential for toxicity. MTX is primarily eliminated via the kidneys.[7] The metabolite 7-OH-MTX has a notably longer elimination half-life compared to the parent drug.[8]
Table 1: Comparative Pharmacokinetic Properties
| Parameter | Methotrexate (MTX) | 7-Hydroxymethotrexate (7-OH-MTX) | Methotrexate Polyglutamates (MTXPGs) |
|---|---|---|---|
| Primary Site of Formation | - | Liver[1][2] | Intracellular (Target Tissues)[4][7] |
| Elimination Half-life | 3-10 hours (low dose)[7][9] | ~116 hours (median terminal)[8] | Retained in tissues for extended periods[10] |
| Plasma Protein Binding | ~50%[5] | ~90%[5] | Intracellular, not applicable |
| Primary Route of Elimination | Renal Excretion[7][9] | Renal Excretion[11] | Intracellular hydrolysis to MTX[4] |
Comparative Pharmacodynamics and Activity
The primary mechanism of action for methotrexate is the inhibition of dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis and repair.[4][12] The active metabolites, MTXPGs, are more potent inhibitors of DHFR and other key enzymes in the folate pathway compared to MTX itself.[4][12] In contrast, 7-OH-MTX and DAMPA are considered largely inactive.[5]
Table 2: Comparative Pharmacodynamic Properties
| Metabolite | Primary Target(s) | Relative Activity | Key Effects |
|---|---|---|---|
| Methotrexate (MTX) | Dihydrofolate Reductase (DHFR)[12] | Potent Inhibitor | Inhibits DNA synthesis[12] |
| 7-Hydroxymethotrexate (7-OH-MTX) | DHFR | ~1/200th the affinity of MTX[5] | Largely inactive; contributes to nephrotoxicity[13][14] |
| DAMPA | DHFR | ~1/200th the affinity of MTX[5] | Inactive metabolite[5] |
| Methotrexate Polyglutamates (MTXPGs) | DHFR, TYMS, ATIC[4][12] | Stronger inhibition than MTX[4][12] | Potent inhibition of DNA/RNA synthesis; anti-inflammatory effects[12] |
Comparative Toxicity Profile
The toxicity of methotrexate is a significant concern, particularly with high-dose regimens. The metabolite 7-OH-MTX plays a crucial role in MTX-induced nephrotoxicity. Due to its lower solubility compared to the parent drug, especially in acidic urine, 7-OH-MTX can precipitate in the renal tubules, leading to acute kidney injury.[7][14][15] This impairs the clearance of MTX itself, potentially exacerbating overall toxicity.[15] Therefore, monitoring plasma levels of both MTX and 7-OH-MTX is often necessary during high-dose therapy.[11]
Experimental Protocols
The quantification of methotrexate and its metabolites in biological samples is essential for therapeutic drug monitoring (TDM) and research. High-Performance Liquid Chromatography (HPLC) is a widely used and robust method.[1][16]
Protocol: Quantification of MTX and 7-OH-MTX in Plasma via HPLC
-
Sample Preparation:
-
Collect blood samples in heparinized tubes and centrifuge to separate plasma.
-
To 200 µL of plasma, add 400 µL of 5% trichloroacetic acid to precipitate proteins.
-
Vortex the mixture for 1 minute, then centrifuge at 10,000 x g for 10 minutes.
-
Collect the supernatant for analysis. An optional solid-phase extraction (SPE) step using a C18 cartridge can be employed for further purification and concentration.[2]
-
-
Chromatographic Conditions:
-
HPLC System: Standard HPLC system with a UV-Visible detector.
-
Column: Reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[2]
-
Mobile Phase: Isocratic or gradient elution using a mixture of a buffer (e.g., ammonium (B1175870) bicarbonate/acetate) and an organic solvent like acetonitrile.[11]
-
Flow Rate: 1.0 mL/min.[2]
-
Detection: UV detection at a wavelength between 302-372 nm.[1][16]
-
-
Quantification:
-
Create a calibration curve using standards of known concentrations for MTX and 7-OH-MTX.
-
Calculate the concentration of the analytes in the samples by comparing their peak areas to the calibration curve.
-
References
- 1. Analytical methodologies for determination of methotrexate and its metabolites in pharmaceutical, biological and environmental samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Analytical methodologies for determination of methotrexate and its metabolites in pharmaceutical, biological and environmental samples - Test Repository [eprints.umsb.ac.id]
- 4. ClinPGx [clinpgx.org]
- 5. Pharmacokinetics of MTX - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Methotrexate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. The pharmacokinetics of methotrexate and its 7-hydroxy metabolite in patients with rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. Methotrexate | C20H22N8O5 | CID 126941 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Identification and quantitation of methotrexate and methotrexate metabolites in clinical high-dose therapy by high pressure liquid chromatography and field desorption mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. PharmGKB summary: methotrexate pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Overview of Methotrexate Toxicity: A Comprehensive Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Preventing and Managing Toxicities of High-Dose Methotrexate - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ijpsjournal.com [ijpsjournal.com]
Validating the Anti-inflammatory Effects of Methotrexate Hydrate In Vitro: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro anti-inflammatory effects of methotrexate (B535133) hydrate (B1144303) against common alternatives, supported by experimental data. It is designed to assist researchers in validating and exploring the therapeutic potential of methotrexate in inflammatory disease models.
Comparative Analysis of Anti-inflammatory Activity
Methotrexate (MTX) exerts its anti-inflammatory effects through multiple mechanisms, primarily by increasing extracellular adenosine (B11128) levels and inhibiting the NF-κB signaling pathway. This section compares the in vitro performance of methotrexate with a corticosteroid (Dexamethasone) and two biologic agents (Infliximab and Tocilizumab) in modulating key inflammatory markers.
Inhibition of Pro-inflammatory Cytokines
The following table summarizes quantitative data from various in vitro studies, offering a comparative look at the efficacy of methotrexate and its alternatives in reducing the production of key pro-inflammatory cytokines. It is important to note that experimental conditions, such as cell types, drug concentrations, and stimuli, vary across studies.
| Drug | Target Cytokine | Cell Type/Model | Concentration | Observed Effect | Citation |
| Methotrexate | IL-17, IL-1β, IFN-γ | Co-culture of activated PBMCs and RA synoviocytes | 0.01 µg/mL | Significant reduction in IL-17, IL-1β, and IFN-γ production. | [1] |
| IL-6 | Co-culture of activated PBMCs and RA synoviocytes | 0.01 µg/mL | Slight, non-significant decrease in IL-6 secretion. | [1] | |
| IFN-γ | PHA-stimulated PBMCs | 0.1 µg/mL | 90% reduction in IFN-γ production. | [2] | |
| Methylprednisolone | IL-17, IL-6, IL-1β, IFN-γ, IL-10 | Co-culture of activated PBMCs and RA synoviocytes | 0.01 µg/mL | Significant reduction of all tested cytokines by at least 50%. | [1] |
| Infliximab (B1170848) | IL-17, IL-6, IL-1β, IFN-γ, IL-10 | Co-culture of activated PBMCs and RA synoviocytes | 10 µg/mL | Significant inhibition of all tested cytokines. | [1] |
| IFN-γ | PHA-stimulated PBMCs | 10 µg/mL | 68% reduction in IFN-γ production. | [2] | |
| Tocilizumab | IL-17, IL-1β, IFN-γ, IL-10 | Co-culture of activated PBMCs and RA synoviocytes | 10 µg/mL | Significant inhibition of all tested cytokines except IL-6. | [1] |
Effects on Immune Cell Function
| Drug | Assay | Cell Type/Model | Concentration | Observed Effect | Citation |
| Methotrexate | PBMC Proliferation | PHA-stimulated PBMCs from healthy donors | 0.1 µg/mL | 86% inhibition of proliferation. | [2] |
| Infliximab | PBMC Proliferation | PHA-stimulated PBMCs from healthy donors | 10 µg/mL | 49% inhibition of proliferation. | [2] |
Signaling Pathways and Mechanisms of Action
Methotrexate's Anti-inflammatory Signaling Pathways
Methotrexate's anti-inflammatory effects are primarily mediated through two key pathways: the adenosine signaling pathway and the inhibition of the NF-κB pathway.
Adenosine Signaling Pathway: Low-dose methotrexate increases the extracellular concentration of adenosine, a potent endogenous anti-inflammatory agent.[3][4] Intracellularly, methotrexate polyglutamates inhibit 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide (AICAR) transformylase, leading to the accumulation of AICAR.[5] AICAR, in turn, inhibits adenosine deaminase, an enzyme that degrades adenosine.[5] This leads to an increase in intracellular adenosine, which is then transported out of the cell. Extracellular adenosine then binds to A2A and A3 receptors on immune cells, triggering anti-inflammatory responses.[6][7]
NF-κB Inhibition Pathway: Methotrexate has been shown to inhibit the activation of NF-κB, a key transcription factor that regulates the expression of many pro-inflammatory genes.[8][9][10] One mechanism involves the induction of long intergenic non-coding RNA-p21 (lincRNA-p21).[8][11] lincRNA-p21 can physically bind to RELA mRNA, sequestering it and thereby inhibiting NF-κB activity.[11] In T cells, methotrexate inhibits NF-κB activation by depleting tetrahydrobiopterin (B1682763) (BH4), which leads to increased reactive oxygen species (ROS) and activation of JNK and p53.[9][10]
Experimental Protocols
Detailed methodologies for key in vitro assays are provided below to facilitate independent verification and further research.
Measurement of Cytokine Production by ELISA
This protocol outlines the enzyme-linked immunosorbent assay (ELISA) to quantify the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in cell culture supernatants.
Materials:
-
ELISA plate (96-well)
-
Capture antibody (specific to the cytokine of interest)
-
Recombinant cytokine standard
-
Detection antibody (biotinylated)
-
Avidin-HRP conjugate
-
Substrate solution (TMB)
-
Stop solution (e.g., 2N H₂SO₄)
-
Wash buffer (PBS with 0.05% Tween-20)
-
Assay diluent (PBS with 1% BSA)
-
Cell culture supernatants (samples)
Procedure:
-
Coating: Dilute the capture antibody in coating buffer and add 100 µL to each well of the ELISA plate. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Add 200 µL of assay diluent to each well and incubate for 1-2 hours at room temperature to block non-specific binding.
-
Washing: Wash the plate three times with wash buffer.
-
Sample and Standard Incubation: Prepare a serial dilution of the recombinant cytokine standard. Add 100 µL of standards and samples (cell culture supernatants) to the appropriate wells. Incubate for 2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Detection Antibody Incubation: Dilute the biotinylated detection antibody in assay diluent and add 100 µL to each well. Incubate for 1 hour at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Avidin-HRP Incubation: Dilute the Avidin-HRP conjugate in assay diluent and add 100 µL to each well. Incubate for 30 minutes at room temperature in the dark.
-
Washing: Wash the plate five times with wash buffer.
-
Substrate Development: Add 100 µL of TMB substrate solution to each well. Incubate for 15-30 minutes at room temperature in the dark, or until a color develops.
-
Stopping the Reaction: Add 50 µL of stop solution to each well.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Analysis: Generate a standard curve by plotting the absorbance values against the known concentrations of the cytokine standards. Use the standard curve to determine the concentration of the cytokine in the samples.
NF-κB Activity Assay (Luciferase Reporter Assay)
This protocol describes a common method to measure the activity of the NF-κB signaling pathway using a luciferase reporter construct.
Materials:
-
Cells transfected with an NF-κB luciferase reporter plasmid
-
Cell culture medium and supplements
-
Test compounds (Methotrexate and alternatives)
-
Luciferase assay reagent (containing luciferin)
-
Lysis buffer
-
96-well opaque plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed the transfected cells into a 96-well opaque plate at a suitable density and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of methotrexate or other test compounds for a specified period (e.g., 1-2 hours).
-
Stimulation: Stimulate the cells with an NF-κB activator (e.g., TNF-α or LPS) for a defined time (e.g., 6-24 hours). Include appropriate controls (unstimulated, vehicle-treated).
-
Cell Lysis: Remove the cell culture medium and add lysis buffer to each well. Incubate for 15-20 minutes at room temperature with gentle shaking to ensure complete cell lysis.
-
Luciferase Reaction: Add the luciferase assay reagent to each well.
-
Data Acquisition: Immediately measure the luminescence using a luminometer.
-
Analysis: The luminescence signal is proportional to the amount of luciferase produced, which reflects the level of NF-κB activation. Normalize the results to a control (e.g., total protein concentration or a co-transfected control reporter) to account for variations in cell number and transfection efficiency. Compare the luciferase activity in the drug-treated groups to the stimulated control to determine the inhibitory effect.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for in vitro validation of the anti-inflammatory effects of a test compound.
References
- 1. Frontiers | Effects of Methotrexate Alone or Combined With Arthritis-Related Biotherapies in an in vitro Co-culture Model With Immune Cells and Synoviocytes [frontiersin.org]
- 2. Anti-inflammatory effects of infliximab and methotrexate on peripheral blood and synovial fluid mononuclear cells: ex vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Adenosine and Adenosine Receptors in the Pathogenesis and Treatment of Rheumatic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Research Portal [scholarworks.brandeis.edu]
- 7. Methotrexate enhances the anti-inflammatory effect of CF101 via up-regulation of the A3 adenosine receptor expression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Methotrexate inhibits NF-κB activity via long intergenic (noncoding) RNA-p21 induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Methotrexate-mediated inhibition of nuclear factor κB activation by distinct pathways in T cells and fibroblast-like synoviocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Methotrexate-mediated inhibition of nuclear factor κB activation by distinct pathways in T cells and fibroblast-like synoviocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Methotrexate inhibits NF-κB activity via lincRNA-p21 induction - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Selecting and Validating Methotrexate Hydrate Suppliers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for comparing methotrexate (B535133) hydrate (B1144303) suppliers based on their published quality specifications. Furthermore, it details standardized experimental protocols that researchers can employ to conduct their own validation, ensuring the chosen reagent meets the rigorous demands of their work.
Supplier Specification Comparison
When selecting a supplier, researchers should meticulously review the Certificate of Analysis (CoA) or product specification sheets. Key parameters to compare include purity, analytical methods used for testing, and physical properties. While many suppliers guarantee a minimum purity, the methods and extent of characterization can vary.
Below is a summary of publicly available data from several major suppliers. Researchers should always refer to the lot-specific CoA for the most accurate information.
| Parameter | Sigma-Aldrich (MilliporeSigma) | Cayman Chemical | Santa Cruz Biotechnology | Tokyo Chemical Industry (TCI) | LKT Laboratories |
| Product Grade | BioReagent, suitable for cell culture[4] | Research Compound | Research Compound | >98.0%(T)(HPLC)[5] | ≥98%[6] |
| Purity Specification | ≥98% (HPLC)[4] | ≥98%[7] | ≥98%[8] | >98.0% (HPLC)[5] | ≥98%[6] |
| CAS Number | 133073-73-1[4] | 133073-73-1[7] | 133073-73-1[8] | 133073-73-1[5] | 6745-93-3[6] |
| Appearance | Powder[4] | Solid[7] | Data not specified | Light yellow to Brown powder to crystal[5] | Yellow Crystal Powder[6] |
| Solubility | Insoluble in water[4] | DMF: 14 mg/ml, DMSO: 3 mg/ml, PBS (pH 7.2): 1 mg/ml[7] | Data not specified | Data not specified | Soluble in dilute HCl and alkaline solutions; Not soluble in water or ethanol[6] |
| Storage Temp. | −20°C[4] | -20°C[7] | Data not specified | Data not specified | -20°C[6] |
Note: This table is a summary of data available from supplier websites as of late 2025 and is intended for comparative purposes. It is not a substitute for a lot-specific Certificate of Analysis.
Key Experimental Validation Protocols
To ensure the quality and performance of methotrexate hydrate from a chosen supplier, independent verification is crucial. The following protocols outline key experiments for purity determination and biological activity assessment.
Purity Verification by High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for assessing the purity of methotrexate and identifying potential impurities that could confound experimental results.[9][10]
Objective: To determine the purity of the this compound sample by separating it from any degradation products or synthesis-related impurities.
Methodology:
-
Column: A reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is commonly used.[11]
-
Mobile Phase: A typical mobile phase consists of a mixture of an aqueous buffer (e.g., 20 mM sodium dihydrogen phosphate, pH 3.0) and an organic solvent like acetonitrile.[12][13] A gradient elution may be required to separate all impurities.
-
Flow Rate: A flow rate of 1.0 - 1.4 mL/min is generally appropriate.[13]
-
Detection: UV detection at a wavelength between 302 nm and 372 nm is effective for methotrexate.[10][11]
-
Sample Preparation: Accurately weigh and dissolve the this compound powder in a suitable solvent, such as dilute ammonia (B1221849) or DMSO, to a known concentration (e.g., 1 mg/mL).[12] Further dilutions may be necessary.
-
Analysis: Inject the prepared sample into the HPLC system. Purity is calculated based on the area of the main methotrexate peak relative to the total area of all detected peaks. The retention time should be compared to a certified reference standard.
Biological Activity Assessment by IC50 Determination
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. A cell-based assay, such as the MTT assay, can be used to determine the IC50 of methotrexate from different suppliers, providing a functional comparison of their biological activity.[14][15]
Objective: To determine the concentration of this compound required to inhibit the proliferation of a cancer cell line by 50%.
Methodology:
-
Cell Line: Select a cell line known to be sensitive to methotrexate (e.g., CCRF-CEM, A549, or Saos-2).[15][16][17]
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.[14]
-
Drug Treatment: Prepare a serial dilution of this compound in the appropriate cell culture medium. Remove the old medium from the cells and add the medium containing various concentrations of the drug. Include untreated control wells.
-
Incubation: Incubate the cells for a specified period, typically 48 to 72 hours, to allow the drug to exert its antiproliferative effects.[14][18]
-
MTT Assay:
-
After incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will metabolize MTT into purple formazan (B1609692) crystals.[14]
-
Remove the MTT solution and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[14]
-
Measure the absorbance at 570 nm using a microplate reader.[14]
-
-
Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the untreated control. Plot the percent viability against the logarithm of the drug concentration and use a non-linear regression model to determine the IC50 value.[14][16]
Visualizing Methotrexate's Role and Validation
To better understand the context of these validation experiments, the following diagrams illustrate methotrexate's mechanism of action and a typical experimental workflow for supplier qualification.
Caption: Methotrexate competitively inhibits DHFR, blocking the folate pathway essential for DNA synthesis.[1][3]
Caption: A logical workflow for the systematic evaluation and selection of a this compound supplier.
References
- 1. droracle.ai [droracle.ai]
- 2. METHOTREXATE, VIALS (methotrexate, vials) 10 Clinical Pharmacology | Pfizer Medical Information - Canada [pfizermedicalinformation.ca]
- 3. benchchem.com [benchchem.com]
- 4. This compound powder, BioReagent, suitable for cell culture, ≥98 (HPLC) MTX hydrate [sigmaaldrich.com]
- 5. Methotrexate | 133073-73-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. This compound - LKT Labs [lktlabs.com]
- 7. caymanchem.com [caymanchem.com]
- 8. scbt.com [scbt.com]
- 9. benchchem.com [benchchem.com]
- 10. ijpsjournal.com [ijpsjournal.com]
- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 12. Separation, determination of six impurities in methotrexate drug substance using ultra-performance liquid chromatography [html.rhhz.net]
- 13. jocpr.com [jocpr.com]
- 14. benchchem.com [benchchem.com]
- 15. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 18. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Methotrexate Hydrate
Methotrexate Hydrate, a potent cytotoxic agent, demands meticulous handling and disposal to ensure the safety of laboratory personnel and prevent environmental contamination. Adherence to established safety protocols is not merely a matter of best practice but a fundamental component of laboratory safety and chemical hygiene. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to empower researchers, scientists, and drug development professionals in the proper management of this compound waste.
Immediate Safety and Handling Precautions
Before commencing any work with this compound, it is imperative to consult the Safety Data Sheet (SDS). All handling of this compound should be conducted within a designated area, such as a Class II Biological Safety Cabinet or a chemical fume hood, to minimize the risk of aerosol generation and inhalation.[1]
Personal Protective Equipment (PPE) is mandatory:
-
Gloves: Chemical-resistant gloves, such as PVC gloves, should be worn at all times.[2]
-
Protective Clothing: A disposable gown or lab coat is essential to prevent skin contact.[2]
-
Eye Protection: Safety glasses or goggles are required to protect from splashes.[2]
-
Respiratory Protection: In situations where dust may be generated, a mask or appropriate respirator should be used.[3]
Waste Segregation and Management
Proper segregation of this compound waste at the point of generation is the critical first step in the disposal process.[1][4] All materials that have come into contact with the compound must be treated as hazardous waste and segregated from the general laboratory waste stream.[1]
| Waste Category | Description of Waste | Container Type & Color |
| Unused/Expired Product | Pure this compound, original containers with remaining product. | Keep in the original container or a clearly labeled, sealed hazardous waste container.[1][5] |
| Trace Contaminated Sharps | Needles, syringes, glass vials (including "RCRA empty" vials), and other sharps contaminated with trace amounts of this compound.[1][4] | Puncture-resistant sharps container, often with a purple or yellow lid, labeled "Chemo Sharps" or "Cytotoxic Waste".[4][6] |
| Trace Contaminated Non-Sharps | Gloves, gowns, bench pads, wipes, and other PPE or labware with trace contamination (generally less than 3% of the original weight of the drug).[4] | Thick, leak-proof plastic bags or containers, typically yellow or marked with a chemotherapy waste symbol, and labeled "Trace Chemotherapy Waste" or "Cytotoxic Waste".[2][4] |
| Bulk Contaminated Materials | Materials from a spill cleanup or items containing more than 3% of the drug's original weight.[4] | Black, RCRA-rated hazardous waste container.[4] |
| Contaminated Solutions | Aqueous or solvent-based solutions containing this compound. | Designated, sealed, and properly labeled hazardous liquid waste container.[7] |
Step-by-Step Disposal Protocol
The primary and recommended method for the final disposal of all this compound waste is high-temperature incineration.[1][2] This must be carried out by a licensed hazardous waste disposal company. Under no circumstances should this compound or its solutions be discharged into the sewer system. [1][7]
Protocol for Routine Waste Disposal:
-
Don Appropriate PPE: Before handling any waste, ensure you are wearing gloves, a lab coat, and eye protection.
-
Segregate at Point of Use: Immediately place contaminated items into the correct waste container as described in the table above.
-
Seal Containers: Once a waste container is full (typically 3/4 full for sharps containers), securely seal it.
-
Label Correctly: Ensure all containers are clearly labeled with "Hazardous Waste," the chemical name "this compound," and any other information required by your institution or local regulations.[7]
-
Store Safely: Store sealed waste containers in a designated, secure, and well-ventilated satellite accumulation area away from general laboratory traffic until collection.[7]
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor for pickup and final disposal via incineration.[1][8]
Protocol for Spill Cleanup:
-
Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.[1]
-
Wear Full Protective Gear: This includes double gloving, a disposable gown, eye protection, and appropriate respiratory protection.[3]
-
Contain the Spill:
-
Clean the Area: Carefully collect all contaminated materials (absorbent pads, broken glass, etc.) and place them into a designated "bulk" hazardous waste container (e.g., a black RCRA-rated container).[1][4] Clean the spill area thoroughly with soap and water.[2]
-
Dispose of Cleanup Materials: All cleanup materials must be disposed of as hazardous waste.[1]
-
Decontaminate: Remove and dispose of contaminated PPE as hazardous waste. Wash hands and any exposed skin thoroughly with soap and water.[2]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper segregation and disposal of waste contaminated with this compound.
Caption: Workflow for this compound Waste Disposal.
References
- 1. benchchem.com [benchchem.com]
- 2. METHOTREXATE, VIALS (methotrexate, vials) 12 Special Handling Instructions | Pfizer Medical Information - Canada [pfizermedicalinformation.ca]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. benchchem.com [benchchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. mot.southyorkshire.icb.nhs.uk [mot.southyorkshire.icb.nhs.uk]
- 7. benchchem.com [benchchem.com]
- 8. s3.amazonaws.com [s3.amazonaws.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Methotrexate Hydrate
Essential protocols for the safe handling and disposal of Methotrexate Hydrate in a laboratory setting, ensuring the protection of researchers and the integrity of scientific work.
This compound, a potent antimetabolite and cytotoxic agent, demands meticulous handling and disposal procedures to mitigate risks of exposure and environmental contamination. Adherence to stringent safety protocols is paramount for all laboratory personnel, including researchers, scientists, and drug development professionals. This guide provides essential, immediate safety and logistical information, from personal protective equipment (PPE) to waste disposal, to ensure a safe and compliant laboratory environment.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is critical when handling this compound to prevent skin contact, inhalation, and eye exposure.
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with chemotherapy-rated nitrile or PVC gloves is recommended.[1][2] | Provides a robust barrier against chemical permeation and reduces the risk of exposure in case of a single glove breach. |
| Gown | Disposable, closed-front gown with cuffs.[2] | Protects the body from contamination through splashes or spills. |
| Eye Protection | Safety glasses with side shields or chemical safety goggles.[1][3][4] | Shields the eyes from airborne particles and accidental splashes. |
| Respiratory Protection | A NIOSH/MSHA-approved respirator (e.g., N99 or P2) should be used, especially when handling powders or if there is a risk of aerosolization. | Prevents inhalation of the cytotoxic compound, which can lead to systemic toxicity. |
Procedural Guidance for Handling this compound
A systematic approach to handling this compound, from preparation to disposal, is crucial for maintaining a safe laboratory environment.
1. Preparation and Handling:
-
Engineering Controls: All manipulations of this compound, especially the preparation of solutions, should be conducted within a certified Class II Biological Safety Cabinet (BSC) or a chemical fume hood to minimize airborne exposure.[1][2]
-
Work Surface: The work area should be covered with a disposable, absorbent bench pad to contain any potential spills.
-
Personal Hygiene: Always wash hands thoroughly with soap and water before and after handling the compound.[5][6] Do not eat, drink, or smoke in areas where this compound is handled.[5][6]
2. Spill Management:
In the event of a spill, immediate and appropriate action is necessary to contain the contamination and protect personnel.
-
Evacuate and Secure: Alert others in the vicinity and restrict access to the spill area.[7]
-
Don Appropriate PPE: Before cleaning, ensure you are wearing the full complement of recommended PPE.
-
Containment: For liquid spills, use absorbent pads to contain the material. For solid spills, gently cover with a damp absorbent material to avoid generating dust.[7]
-
Cleanup: Place all contaminated materials, including absorbent pads and any broken glass, into a designated hazardous waste container.[1][7] Clean the spill area thoroughly with soap and water.[1]
Disposal Plan
Proper segregation and disposal of this compound waste are critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation: All materials that have come into contact with this compound, including gloves, gowns, bench pads, vials, and syringes, must be segregated from general laboratory waste.[7]
-
Sharps Disposal: Needles, syringes, and other sharps should be placed directly into a designated, puncture-resistant "Chemo Sharps" container.[8] Do not recap, bend, or break needles.[8]
-
Trace vs. Bulk Contamination:
-
Trace Waste: Items with minimal residual contamination (e.g., empty vials, gloves, gowns) should be placed in clearly marked, sealed plastic bags or containers labeled "Hazardous Waste" or "Cytotoxic Waste".[1][7][8]
-
Bulk Waste: Materials with significant contamination, such as from a spill cleanup, are considered "bulk" hazardous waste and must be collected in a specifically designated hazardous waste container.[8]
-
-
Final Disposal: The primary and recommended method for the disposal of all this compound-contaminated waste is high-temperature incineration by a licensed hazardous waste contractor.[1][7] Drain disposal is not a recommended or compliant practice.[7]
Workflow for Safe Handling of this compound
References
- 1. METHOTREXATE, VIALS (methotrexate, vials) 12 Special Handling Instructions | Pfizer Medical Information - Canada [pfizermedicalinformation.ca]
- 2. beaufort.tricare.mil [beaufort.tricare.mil]
- 3. fishersci.com [fishersci.com]
- 4. medline.com [medline.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. s3.amazonaws.com [s3.amazonaws.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
